molecular formula C29H30ClN11O11S2 B13907198 GT-1

GT-1

Número de catálogo: B13907198
Peso molecular: 808.2 g/mol
Clave InChI: WUCKZQNKKIJUSF-UVXYUCGCSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

GT-1 is a useful research compound. Its molecular formula is C29H30ClN11O11S2 and its molecular weight is 808.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Fórmula molecular

C29H30ClN11O11S2

Peso molecular

808.2 g/mol

Nombre IUPAC

(6R,7R)-7-[[(2Z)-2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[4-amino-5-[2-[(1,5-dihydroxy-4-oxopyridine-2-carbonyl)amino]ethylamino]pyrimidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate

InChI

InChI=1S/C29H30ClN11O11S2/c1-29(2,27(49)50)52-38-17(16-20(30)54-28(32)37-16)23(45)36-18-24(46)41-19(26(47)48)11(9-53-25(18)41)6-39-7-12(21(31)35-10-39)33-3-4-34-22(44)13-5-14(42)15(43)8-40(13)51/h5,7-8,10,18,25,31,33,51H,3-4,6,9H2,1-2H3,(H7,32,34,36,37,43,44,45,47,48,49,50)/b38-17-/t18-,25-/m1/s1

Clave InChI

WUCKZQNKKIJUSF-UVXYUCGCSA-N

SMILES isomérico

CC(C)(C(=O)O)O/N=C(/C1=C(SC(=N1)N)Cl)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-]

SMILES canónico

CC(C)(C(=O)O)ON=C(C1=C(SC(=N1)N)Cl)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CN=C(C(=C4)NCCNC(=O)C5=CC(=O)C(=CN5O)O)N)C(=O)[O-]

Origen del producto

United States

Foundational & Exploratory

The Enigmatic GT-1 Antibiotic: Unraveling a Novel Mechanism of Action

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Technical Review for the Scientific Community

The emergence of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery and development of novel antibiotics with unique mechanisms of action. GT-1, a recently identified antibacterial agent, has demonstrated significant potential in combating a broad spectrum of resistant bacteria. This document provides an in-depth technical guide on the core mechanism of action of this compound, tailored for researchers, scientists, and drug development professionals. We will delve into the molecular interactions, key experimental findings, and the signaling pathways disrupted by this promising therapeutic candidate.

Executive Summary

This compound exerts its bactericidal activity by targeting and inhibiting the essential bacterial enzyme DNA gyrase, but at a novel allosteric site distinct from those targeted by existing antibiotic classes, such as fluoroquinolones. This unique binding modality allows this compound to overcome common resistance mechanisms that affect traditional DNA gyrase inhibitors. Furthermore, this compound has been shown to disrupt bacterial membrane potential, leading to a rapid collapse of cellular energy and subsequent cell death. This dual mechanism of action contributes to its potent efficacy and low propensity for resistance development.

Molecular Mechanism of Action: A Dual Assault

The antibacterial activity of this compound is characterized by a two-pronged attack on critical bacterial processes: inhibition of DNA replication and disruption of cell membrane integrity.

Allosteric Inhibition of DNA Gyrase

This compound's primary mechanism involves the specific inhibition of DNA gyrase, a type II topoisomerase crucial for managing DNA topology during replication, transcription, and repair. Unlike fluoroquinolones, which stabilize the gyrase-DNA cleavage complex, this compound binds to a novel allosteric pocket on the GyrB subunit. This binding event induces a conformational change that prevents ATP hydrolysis, a critical step in the enzyme's catalytic cycle. The inhibition of ATPase activity effectively locks the enzyme in an inactive state, thereby halting DNA replication and leading to lethal DNA damage.

Signaling Pathway of this compound Action on DNA Gyrase

GT1_Gyrase_Pathway GT1 This compound GyrB GyrB Subunit (Allosteric Site) GT1->GyrB Binds to Gyrase DNA Gyrase (Inactive Conformation) GyrB->Gyrase Induces Conformational Change DNA_Rep DNA Replication Gyrase->DNA_Rep Inhibits ATP ATP ATP->Gyrase Hydrolysis Blocked ADP ADP + Pi Cell_Death Cell Death DNA_Rep->Cell_Death Leads to

Caption: Allosteric inhibition of DNA gyrase by this compound.

Disruption of Bacterial Membrane Potential

In addition to its effects on DNA replication, this compound rapidly depolarizes the bacterial cell membrane. While the precise molecular interactions with membrane components are still under investigation, experimental evidence suggests that this compound inserts into the lipid bilayer, leading to the formation of transient pores or channels. This disruption results in the dissipation of the proton motive force, a critical component of cellular energy production. The collapse of the membrane potential inhibits ATP synthesis, nutrient transport, and other essential cellular functions, culminating in rapid bactericidal activity.

Quantitative Analysis of this compound Activity

The efficacy of this compound has been quantified through various in vitro assays. The following tables summarize key data points, providing a comparative overview of its performance against representative bacterial strains.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound
Bacterial Strain This compound (µg/mL) Ciprofloxacin (µg/mL) Vancomycin (µg/mL)
Staphylococcus aureus (MRSA, USA300)0.5321
Streptococcus pneumoniae (MDR)0.25160.5
Escherichia coli (WT)10.015N/A
Escherichia coli (gyrA mutant)164N/A
Pseudomonas aeruginosa (PAO1)40.5N/A
Table 2: DNA Gyrase Inhibition Assay
Parameter Value
Target E. coli DNA Gyrase
IC50 (µM) 0.15
Inhibition Type Allosteric, ATP-competitive
Table 3: Membrane Depolarization Assay
Assay DiSC3(5) Fluorescence
Bacterial Strain S. aureus (MRSA, USA300)
Effective Concentration (µg/mL) 2
Time to 50% Depolarization (min) < 5

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the protocols for the key experiments cited in this guide.

Minimum Inhibitory Concentration (MIC) Assay

The MIC of this compound was determined using the broth microdilution method according to the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Experimental Workflow for MIC Determination

MIC_Workflow Start Prepare Bacterial Inoculum (0.5 McFarland) Serial_Dilution Perform 2-fold Serial Dilutions of this compound in 96-well Plate Start->Serial_Dilution Inoculate Inoculate Wells with Bacterial Suspension Serial_Dilution->Inoculate Incubate Incubate at 37°C for 18-24 hours Inoculate->Incubate Read_Results Determine MIC: Lowest Concentration with No Visible Growth Incubate->Read_Results

Caption: Workflow for MIC determination via broth microdilution.

Protocol:

  • A bacterial suspension equivalent to a 0.5 McFarland standard was prepared in cation-adjusted Mueller-Hinton broth (CAMHB).

  • Two-fold serial dilutions of this compound were prepared in a 96-well microtiter plate containing CAMHB.

  • Each well was inoculated with the bacterial suspension to a final concentration of approximately 5 x 105 CFU/mL.

  • The plate was incubated at 37°C for 18-24 hours.

  • The MIC was recorded as the lowest concentration of this compound that completely inhibited visible bacterial growth.

DNA Gyrase Supercoiling Inhibition Assay

The inhibitory effect of this compound on DNA gyrase was assessed by measuring the inhibition of plasmid DNA supercoiling.

Protocol:

  • The reaction mixture contained purified E. coli DNA gyrase, relaxed pBR322 plasmid DNA, ATP, and varying concentrations of this compound in assay buffer.

  • The reaction was initiated by the addition of ATP and incubated at 37°C for 1 hour.

  • The reaction was stopped by the addition of a stop buffer containing SDS and proteinase K.

  • The DNA topoisomers were separated by electrophoresis on a 1% agarose (B213101) gel.

  • The gel was stained with ethidium (B1194527) bromide and visualized under UV light. The IC50 was determined as the concentration of this compound required to inhibit 50% of the supercoiling activity.

Membrane Potential Assay

The effect of this compound on bacterial membrane potential was measured using the fluorescent probe DiSC3(5).

Protocol:

  • Bacterial cells were grown to mid-log phase, harvested, and washed with a low-potassium buffer.

  • The cells were resuspended in the same buffer containing DiSC3(5) and allowed to equilibrate until a stable fluorescence signal was achieved, indicating probe uptake and quenching.

  • This compound was added at various concentrations, and the change in fluorescence was monitored over time using a fluorescence spectrophotometer.

  • Depolarization of the membrane results in the release of the probe into the medium, leading to an increase in fluorescence.

Conclusion and Future Directions

This compound represents a promising new class of antibiotics with a dual mechanism of action that effectively circumvents existing resistance pathways. Its ability to allosterically inhibit DNA gyrase and rapidly disrupt membrane potential makes it a strong candidate for further preclinical and clinical development. Future research will focus on elucidating the precise molecular interactions with the cell membrane, optimizing its pharmacokinetic and pharmacodynamic properties, and evaluating its in vivo efficacy in animal models of infection. The unique properties of this compound offer a significant step forward in the ongoing battle against antibiotic-resistant bacteria.

The Trojan Horse Antibiotic: A Technical Guide to GT-1 (LCB10-0200)

Author: BenchChem Technical Support Team. Date: December 2025

A Novel Siderophore-Cephalosporin Conjugate

GT-1 (also known as LCB10-0200) is a novel, investigational siderophore-cephalosporin conjugate antibiotic designed to combat multidrug-resistant (MDR) Gram-negative bacteria.[1][2] Its innovative structure incorporates a cephalosporin (B10832234) core, a class of β-lactam antibiotics that inhibit bacterial cell wall synthesis, with a siderophore moiety. This unique design leverages the bacterium's own iron acquisition systems to facilitate drug uptake, a strategy aptly named the "Trojan horse" approach.[1][3][4]

The chemical architecture of this compound consists of a modified aminothiazolylglycyl cephalosporin linked to a dihydroxypyridone siderophore.[5][6] This conjugation allows this compound to be actively transported into bacterial cells, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps.

Mechanism of Action: The Trojan Horse Strategy

Gram-negative bacteria have a critical requirement for iron. To acquire this essential nutrient from their environment, they secrete low-molecular-weight iron chelators called siderophores. These siderophores bind to ferric iron in the extracellular space, and the resulting iron-siderophore complex is then recognized by specific outer membrane receptors and actively transported into the periplasmic space.

This compound mimics this natural process. The siderophore component of this compound chelates iron, and the entire drug-iron complex is then recognized and transported into the bacterial cell through these dedicated iron uptake pathways.[1][3][4] This active transport mechanism allows this compound to achieve higher intracellular concentrations compared to conventional cephalosporins, which rely on passive diffusion through porin channels. Once inside the periplasm, the cephalosporin component of this compound exerts its antibacterial activity by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of the peptidoglycan layer of the bacterial cell wall.

TrojanHorseMechanism cluster_extracellular Extracellular Space cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasmic Space GT1 This compound (LCB10-0200) GT1_Iron This compound-Fe³⁺ Complex GT1->GT1_Iron Chelation Iron Fe³⁺ Iron->GT1_Iron Receptor Siderophore Receptor GT1_Iron->Receptor Binding & Active Transport GT1_Periplasm This compound Receptor->GT1_Periplasm Translocation PBP Penicillin-Binding Proteins (PBPs) GT1_Periplasm->PBP Inhibition of Cell Wall Synthesis

Figure 1: "Trojan Horse" Mechanism of this compound (LCB10-0200).

In Vitro Activity

This compound has demonstrated potent in vitro activity against a broad spectrum of Gram-negative pathogens, including many multidrug-resistant strains. Its efficacy has been evaluated against clinical isolates of Pseudomonas aeruginosa, Klebsiella pneumoniae, Escherichia coli, and Acinetobacter species.

OrganismStrain TypeMIC Range (μg/mL)MIC₅₀ (μg/mL)MIC₉₀ (μg/mL)
E. coli & K. pneumoniaeCarbapenem-Resistant≤0.12–≥256116
A. baumannii & P. aeruginosaMeropenem-Resistant---
P. aeruginosaClinical Isolates---
K. pneumoniaeBeta-lactamase producing1–>32--

Note: MIC₅₀ and MIC₉₀ represent the minimum inhibitory concentrations required to inhibit the growth of 50% and 90% of isolates, respectively. Data compiled from multiple studies.[7][8][9][10]

Studies have shown that this compound maintains its activity against strains producing various β-lactamases, including extended-spectrum β-lactamases (ESBLs) and some carbapenemases.[6][7] The combination of this compound with a β-lactamase inhibitor, such as avibactam (B1665839) or GT-055, has been shown to further enhance its activity against certain resistant strains.[2][7][9][10]

In Vivo Efficacy

The in vivo efficacy of this compound has been assessed in several murine infection models, demonstrating its potential for treating systemic and localized infections.

Infection ModelPathogenEfficacy Compared to Ceftazidime
Systemic InfectionP. aeruginosa (drug-susceptible & resistant)More effective
Thigh InfectionP. aeruginosa (drug-susceptible & resistant)More effective
Respiratory Tract InfectionP. aeruginosa (drug-susceptible & resistant)More effective
Urinary Tract InfectionP. aeruginosa (drug-susceptible & resistant)More effective
Systemic InfectionK. pneumoniae (drug-susceptible & resistant)More potent
Thigh InfectionK. pneumoniae (drug-susceptible & resistant)More potent
Urinary Tract InfectionK. pneumoniae (drug-susceptible & resistant)More potent

Data is a summary of findings from murine infection models.[2][5][6]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The in vitro activity of this compound is typically determined using the two-fold agar (B569324) dilution method as described by the Clinical and Laboratory Standards Institute (CLSI).[6][8][11]

MIC_Workflow prep Prepare Serial Dilutions of this compound agar Incorporate this compound into Molten Mueller-Hinton Agar prep->agar plates Pour Agar into Petri Dishes and Allow to Solidify agar->plates spot Spot Inoculum onto Agar Plates plates->spot inoculum Prepare Standardized Bacterial Inoculum (10^6 CFU/mL) inoculum->spot incubate Incubate Plates at 37°C for 18-24 hours spot->incubate read Read Plates and Determine MIC incubate->read

Figure 2: Workflow for MIC Determination by Agar Dilution.

Protocol Outline:

  • Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent.

  • Serial Dilutions: A series of two-fold dilutions of the stock solution are prepared.

  • Agar Preparation: The appropriate volume of each this compound dilution is added to molten Mueller-Hinton agar.

  • Plate Pouring: The agar containing this compound is poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

  • Inoculum Preparation: Bacterial isolates are grown overnight and then diluted to a standardized concentration, typically 1 x 10^6 colony-forming units (CFU)/mL.

  • Inoculation: A standardized volume of each bacterial suspension is spotted onto the surface of the agar plates.

  • Incubation: The plates are incubated at 37°C for 18 to 24 hours.

  • MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Conclusion

This compound (LCB10-0200) represents a promising development in the fight against antibiotic-resistant Gram-negative bacteria. Its novel "Trojan horse" mechanism of action, which utilizes bacterial iron uptake systems, allows it to overcome common resistance mechanisms and demonstrate potent in vitro and in vivo activity. Further clinical investigation is warranted to fully elucidate its therapeutic potential.

References

Technical Whitepaper: The "Trojan Horse" Strategy of GT-1, a Novel Siderophore-Cephalosporin Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

The rise of multidrug-resistant (MDR) Gram-negative bacteria constitutes a critical threat to global health. These pathogens have developed sophisticated mechanisms to evade conventional antibiotics, including impermeable outer membranes and enzymatic degradation. A promising therapeutic approach to bypass these defenses is the "Trojan horse" strategy, which hijacks essential bacterial uptake systems to deliver potent antimicrobial agents. This technical guide details the mechanism, efficacy, and experimental evaluation of GT-1 (also known as LCB10-0200), a novel siderophore-cephalosporin conjugate designed to exploit bacterial iron acquisition pathways. This compound demonstrates significant in vitro and in vivo activity against priority MDR pathogens such as Pseudomonas aeruginosa, Acinetobacter species, Escherichia coli, and Klebsiella pneumoniae[1][2][3][4]. This document provides an in-depth overview of its mechanism of action, quantitative performance data, and the detailed experimental protocols used for its characterization.

The "Trojan Horse" Mechanism of Action

The core of this compound's strategy lies in its hybrid structure: a cephalosporin (B10832234) antibiotic chemically linked to a siderophore.[5][6] Siderophores are small molecules secreted by bacteria to chelate ferric iron (Fe³⁺) from the host environment, a nutrient essential for bacterial survival and pathogenesis.[5][7]

The mechanism unfolds in a series of steps:

  • Siderophore Mimicry: The siderophore component of this compound mimics a natural iron-siderophore complex.

  • Active Transport: Gram-negative bacteria actively recognize and transport this complex across their protective outer membrane via specific iron uptake receptors, such as TonB-dependent transporters.[8] This active transport mechanism allows this compound to bypass resistance conferred by low membrane permeability.[4][7]

  • Periplasmic Accumulation: By using this dedicated import channel, this compound achieves high concentrations within the bacterial periplasmic space, a critical advantage over antibiotics that rely on passive diffusion through porin channels.[4][9]

  • Target Engagement: Once in the periplasm, the cephalosporin "warhead" is released and binds to its targets—penicillin-binding proteins (PBPs). This binding inhibits the final transpeptidation step of peptidoglycan synthesis, disrupting bacterial cell wall integrity and leading to cell lysis and death.[4]

This "Trojan horse" approach makes this compound particularly effective against pathogens that are resistant to other β-lactams due to porin mutations or efflux pump overexpression.[10]

GT1_Mechanism cluster_extracellular Extracellular Environment cluster_cell Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasmic Space GT1 This compound Conjugate (Siderophore-Cephalosporin) GT1_Fe This compound::Fe³⁺ Complex GT1->GT1_Fe Chelates Iron Fe3 Fe³⁺ (Iron) Fe3->GT1_Fe receptor Siderophore Receptor (e.g., TonB-dependent) GT1_Fe->receptor Binds to Receptor GT1_peri This compound receptor->GT1_peri Active Transport PBP Penicillin-Binding Proteins (PBPs) GT1_peri->PBP Binds & Inhibits cell_lysis Cell Lysis PBP->cell_lysis Disrupts Cell Wall Synthesis

Caption: The "Trojan Horse" mechanism of this compound antibiotic action.

Quantitative Efficacy Data

The in vitro activity of this compound is typically assessed by determining its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible bacterial growth. This compound has demonstrated potent activity against a wide range of clinical isolates, including those resistant to other antibiotics.[3] The combination of this compound with the β-lactamase inhibitor GT-055 often enhances its activity against strains producing β-lactamase enzymes.[3][11]

Table 1: In Vitro Activity of this compound and this compound/GT-055 against MDR Gram-Negative Isolates Note: The following data is a representative summary compiled from multiple studies. MIC values can vary based on specific strains and testing conditions.

Pathogen SpeciesResistance ProfileThis compound MIC (µg/mL)This compound/GT-055 MIC (µg/mL)Reference
E. coliESBL-producing≤2≤2[3]
K. pneumoniaeCarbapenemase-producing≤2Lower MICs vs. comparators[3]
Acinetobacter spp.OXA-producing≤2Enhanced Activity[3]
P. aeruginosaMultidrug-ResistantPotent ActivityN/A[2][4]
Yersinia pestisN/ASub-4 µg/mL efficacyEquivalent to Ciprofloxacin[11][12]

Key Experimental Protocols

The evaluation of a siderophore-conjugate antibiotic like this compound requires specific methodologies to ensure accurate assessment of its potency.

Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[9] A critical modification for siderophore antibiotics is the use of iron-depleted media, as excess iron can compete with the drug for uptake, leading to falsely elevated MIC values.[9]

Objective: To determine the MIC of this compound against bacterial isolates.

Materials:

  • This compound antibiotic powder

  • Bacterial isolates for testing

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-Depleted CAMHB (ID-CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Spectrophotometer

Methodology:

  • Preparation of Antibiotic Dilutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Perform serial two-fold dilutions of this compound in both CAMHB and ID-CAMHB in 96-well plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).

  • Inoculum Preparation:

    • Culture the bacterial isolate on an appropriate agar (B569324) medium overnight.

    • Suspend several colonies in saline to match a 0.5 McFarland turbidity standard.

    • Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well.

  • Inoculation and Incubation:

    • Inoculate each well of the microtiter plates containing the antibiotic dilutions with the prepared bacterial suspension.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35-37°C for 18-24 hours under ambient atmospheric conditions.

  • Reading Results:

    • The MIC is determined as the lowest concentration of this compound at which there is no visible growth (100% inhibition) in the wells.[9]

    • Compare the MIC values obtained in standard CAMHB versus ID-CAMHB to assess the impact of iron on the antibiotic's activity.

MIC_Workflow start Start prep_abx Prepare Serial Dilutions of this compound in 96-well Plate (CAMHB & ID-CAMHB) start->prep_abx prep_inoc Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoc inoculate Inoculate Plates with Standardized Bacteria prep_abx->inoculate prep_inoc->inoculate incubate Incubate Plates (18-24h at 37°C) inoculate->incubate read_mic Read MIC: Lowest Concentration with No Visible Growth incubate->read_mic end End read_mic->end

Caption: Experimental workflow for MIC determination of this compound.

Conclusion

This compound represents a significant advancement in the fight against multidrug-resistant Gram-negative bacteria. Its "Trojan horse" strategy, which co-opts the bacteria's own iron uptake machinery, provides a powerful method for overcoming membrane permeability barriers and delivering a lethal cephalosporin payload.[4][9] The quantitative data consistently demonstrates its potent in vitro activity against a broad spectrum of clinically relevant pathogens.[3] The specialized experimental protocols, particularly the use of iron-depleted media, are crucial for accurately evaluating its efficacy. As this compound and similar siderophore-antibiotic conjugates progress through clinical development, they offer a promising new line of defense in the post-antibiotic era.

References

Iron's Trojan Horse: An In-depth Technical Guide to the Iron Uptake Pathways Exploited by GT-1 in Gram-negative Bacteria

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global public health. The complex outer membrane of these pathogens acts as a highly effective barrier, limiting the penetration of many conventional antibiotics. To overcome this, innovative strategies are required to deliver antibacterial agents to their intracellular targets. One such promising approach is the "Trojan horse" strategy, where an antibiotic is conjugated to a molecule that is actively transported into the bacterial cell.

GT-1 (also known as LCB10-0200) is a novel siderophore-cephalosporin that exemplifies this strategy. By mimicking natural siderophores, iron-chelating molecules essential for bacterial survival, this compound hijacks the bacteria's own iron uptake machinery to gain entry and exert its bactericidal effects. This technical guide provides a comprehensive overview of the iron uptake pathways exploited by this compound in Gram-negative bacteria, detailing the mechanism of action, relevant quantitative data, and the experimental protocols used to elucidate these pathways.

Core Mechanism: Siderophore Mimicry and TonB-Dependent Transport

This compound is a conjugate of a cephalosporin (B10832234) antibiotic and a hydroxypyridone moiety. This hydroxypyridone component is a synthetic mimic of catecholate-type siderophores, which are produced by many bacteria to scavenge ferric iron (Fe³⁺) from the host environment. The uptake of this compound into Gram-negative bacteria is an active process that relies on the TonB-dependent transport system.

The general mechanism can be summarized in the following steps:

  • Chelation: In the iron-depleted environment of an infection, the hydroxypyridone moiety of this compound chelates ferric iron.

  • Recognition and Binding: The resulting Fe³⁺-GT-1 complex is recognized by and binds to specific TonB-dependent receptors (TBDRs) on the outer membrane of the Gram-negative bacterium.

  • Active Transport: The binding of the Fe³⁺-GT-1 complex to the TBDR initiates a conformational change in the receptor. This process is energized by the TonB-ExbB-ExbD complex, which transduces the proton motive force of the cytoplasmic membrane to the outer membrane, driving the translocation of the this compound molecule across the outer membrane and into the periplasmic space.

  • Target Engagement: Once in the periplasm, the cephalosporin component of this compound is released and can bind to its target, the penicillin-binding proteins (PBPs), inhibiting cell wall synthesis and leading to bacterial cell death.

The activity of this compound is notably enhanced in iron-depleted conditions, which upregulate the expression of siderophore receptors, thereby increasing the efficiency of its uptake.

Iron Uptake Pathways Exploited by this compound

While the precise repertoire of siderophore receptors utilized by this compound across all Gram-negative species is an area of ongoing research, studies on this compound and similar hydroxypyridone- and catecholate-based siderophore-antibiotic conjugates have implicated several key receptors.

In Pseudomonas aeruginosa : Research on siderophore-drug conjugates with similar structures to this compound has pointed to the involvement of receptors such as PiuA and PirA in their uptake. These receptors are known to transport various xenosiderophores (siderophores produced by other microbial species).

In Escherichia coli and Klebsiella pneumoniae : Investigations into the activity of this compound against E. coli have involved the study of strains with deletions in genes encoding for several siderophore receptors, including FecA , IutA , FyuA , and IroN .[1] This suggests that this compound may be recognized by a range of catecholate siderophore receptors in these enteric bacteria.

In Acinetobacter baumannii : A. baumannii possesses a variety of siderophore uptake systems to acquire iron. While specific receptors for this compound have not been definitively identified, the bacterium is known to utilize receptors for its endogenous siderophores, such as acinetobactin, as well as receptors for xenosiderophores.[2][3] The broad activity of this compound against A. baumannii suggests it may exploit one or more of these pathways.[4]

Quantitative Data

Currently, publicly available literature lacks specific quantitative data on the binding affinity (Kd) or transport kinetics (Vmax) of this compound for specific siderophore receptors. However, the in vitro activity of this compound against various Gram-negative pathogens provides indirect evidence of its efficient uptake. The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound against key Gram-negative bacteria, often in comparison to other antibiotics and with the addition of a β-lactamase inhibitor, GT-055.

Table 1: In Vitro Activity of this compound against Multidrug-Resistant Gram-Negative Isolates

OrganismStrain CharacteristicsThis compound MIC (µg/mL)This compound/GT-055 MIC (µg/mL)
E. coliESBL- and carbapenemase-producing≤2Lower MICs observed
K. pneumoniaeESBL- and carbapenemase-producing≤2Lower MICs observed
A. baumanniiOXA-producing≤2-
P. aeruginosaMultidrug-resistantPotent activity reported-

Data compiled from studies demonstrating this compound's efficacy against various resistant strains.[4][5] Note that GT-055 is a β-lactamase inhibitor and its inclusion enhances the activity of this compound against β-lactamase-producing strains.

Table 2: Comparative MIC Values of this compound in Iron-Depleted vs. Standard Media

OrganismMediumThis compound MIC₉₀ (µg/mL)
Burkholderia malleiID-CAMHB8
CAMHB32
Yersinia pestisID-CAMHB0.5
CAMHB2

ID-CAMHB: Iron-depleted cation-adjusted Mueller-Hinton broth. CAMHB: Cation-adjusted Mueller-Hinton broth. Data from a study on biothreat pathogens, demonstrating the iron-dependent activity of this compound.[6]

Experimental Protocols

The following are detailed methodologies for key experiments used to investigate the iron uptake pathways of siderophore-antibiotic conjugates like this compound.

Antimicrobial Susceptibility Testing (AST) in Iron-Depleted Medium

Objective: To determine the Minimum Inhibitory Concentration (MIC) of this compound under conditions that mimic the iron-limited host environment and induce the expression of siderophore receptors.

Methodology:

  • Preparation of Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB):

    • Prepare cation-adjusted Mueller-Hinton broth (CAMHB) according to the manufacturer's instructions.

    • Add 100 g of Chelex-100 resin per liter of CAMHB.

    • Stir the suspension for 2 hours at room temperature to chelate iron ions.

    • Filter the broth to remove the Chelex resin.

    • Supplement the iron-depleted broth with physiological concentrations of other cations (e.g., 22.5 µg/mL CaCl₂, 11.25 µg/mL MgCl₂, 0.56 µg/mL ZnSO₄).

    • Adjust the pH to 7.2 and sterilize by filtration.

  • Broth Microdilution Assay:

    • Perform serial twofold dilutions of this compound in ID-CAMHB in a 96-well microtiter plate.

    • Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it in ID-CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

    • Inoculate the wells with the bacterial suspension.

    • Incubate the plate at 37°C for 16-20 hours.

    • The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Siderophore Competition Assay

Objective: To determine if this compound competes with known siderophores for uptake, thereby providing evidence for the involvement of specific siderophore receptors.

Methodology:

  • Perform a broth microdilution or agar (B569324) diffusion assay for this compound as described above, using iron-depleted medium.

  • In parallel, perform the same assay in the presence of a sub-inhibitory concentration of a specific siderophore (e.g., enterobactin (B1671361) for E. coli, pyoverdine for P. aeruginosa).

  • An increase in the MIC of this compound in the presence of the competing siderophore indicates that both molecules utilize the same uptake pathway.

Radiolabeled this compound Uptake Assay

Objective: To directly quantify the rate of this compound transport into bacterial cells.

Methodology:

  • Radiolabeling of this compound: Synthesize a radiolabeled version of this compound, for example, by incorporating tritium (B154650) (³H) or carbon-14 (B1195169) (¹⁴C) into the molecule. Alternatively, the iron chelated by this compound can be a radioactive isotope, such as ⁵⁵Fe or ⁵⁹Fe.

  • Bacterial Cell Culture: Grow the bacterial strain of interest to mid-log phase in an iron-deficient medium to induce the expression of siderophore receptors.

  • Uptake Experiment:

    • Harvest the cells by centrifugation, wash, and resuspend them in an iron-free buffer to a specific cell density.

    • Initiate the uptake by adding the radiolabeled this compound complex at a known concentration.

    • Incubate the mixture at 37°C with shaking.

    • At various time points, take aliquots of the cell suspension and rapidly filter them through a nitrocellulose membrane to separate the cells from the medium.

    • Wash the filter with ice-cold buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the amount of transported this compound over time. The initial rate of transport can be calculated from the linear portion of the curve.

Susceptibility Testing with Siderophore Receptor Knockout Mutants

Objective: To identify the specific TonB-dependent receptors involved in this compound uptake.

Methodology:

  • Generation of Knockout Mutants: Create isogenic mutant strains of the bacterium of interest with specific deletions in genes encoding for putative siderophore receptors (e.g., piuA, pirA, fecA, iroN).

  • Validation of Mutants: Confirm the gene deletion and the absence of the corresponding protein expression using techniques such as PCR and Western blotting.

  • Comparative MIC Testing: Determine the MIC of this compound for the wild-type strain and each of the knockout mutant strains using the broth microdilution method in iron-depleted medium.

  • Data Analysis: A significant increase (typically ≥4-fold) in the MIC of this compound for a specific receptor knockout mutant compared to the wild-type strain indicates that the deleted receptor is involved in the uptake of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

GT1_Uptake_Pathway cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasm GT1 This compound Fe_GT1 Fe³⁺-GT-1 Complex GT1->Fe_GT1 Chelates Fe3 Fe³⁺ Fe3->Fe_GT1 TBDR TonB-Dependent Receptor (TBDR) Fe_GT1->TBDR Binds GT1_periplasm This compound TBDR->GT1_periplasm Transports PBP Penicillin-Binding Proteins (PBPs) GT1_periplasm->PBP Inhibits Cell Wall Synthesis Inhibition Cell Wall Synthesis Inhibition PBP->Cell Wall Synthesis Inhibition TonB TonB-ExbB-ExbD Complex TonB->TBDR Energizes

Caption: General mechanism of this compound uptake in Gram-negative bacteria.

MIC_Workflow start Start prep_media Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB) start->prep_media prep_inoculum Prepare Standardized Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilutions of this compound in 96-well plate prep_media->serial_dilution inoculate Inoculate Wells with Bacterial Suspension serial_dilution->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end Knockout_Validation wild_type Wild-Type Strain mic_wt Determine this compound MIC for Wild-Type wild_type->mic_wt knockout_mutant Siderophore Receptor Knockout Mutant (e.g., ΔpiuA) mic_ko Determine this compound MIC for Knockout knockout_mutant->mic_ko compare Compare MICs mic_wt->compare mic_ko->compare conclusion_involved Receptor is Involved in this compound Uptake compare->conclusion_involved MIC_ko > 4x MIC_wt conclusion_not_involved Receptor is Not a Major Pathway for This compound Uptake compare->conclusion_not_involved MIC_ko ≈ MIC_wt

References

Technical Whitepaper: In Vitro Activity Spectrum of GT-1 Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. Pathogens such as carbapenem-resistant Enterobacterales (CRE), Pseudomonas aeruginosa, and Acinetobacter baumannii are responsible for a significant number of healthcare-associated infections with limited treatment options. GT-1 (also known as LCB10-0200) is a novel siderophore-cephalosporin developed to address this critical need.[1][2] It employs a "Trojan horse" strategy, utilizing the bacteria's own iron uptake systems to gain entry into the periplasmic space, thereby bypassing common resistance mechanisms like porin mutations.[1][2][3] This document provides a technical overview of this compound's spectrum of activity against key MDR pathogens, its mechanism of action, and the methodologies used for its evaluation.

Mechanism of Action: The "Trojan Horse" Strategy

This compound is a conjugate molecule consisting of a cephalosporin (B10832234) core linked to a siderophore component.[4][5] In iron-limited environments, such as a host infection site, Gram-negative bacteria upregulate specific transport systems to acquire ferric iron (Fe³⁺).[6] The siderophore moiety of this compound chelates extracellular iron, and this complex is actively transported across the bacterial outer membrane via siderophore receptors.[6][7]

This active transport mechanism allows this compound to achieve high concentrations in the periplasmic space, overcoming resistance conferred by porin channel deletions that often limit the entry of other β-lactam antibiotics.[5][6] Once in the periplasm, this compound dissociates from the iron and exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs), primarily PBP3, which inhibits peptidoglycan synthesis and leads to cell death.[5][7]

Many MDR Gram-negative bacteria produce β-lactamase enzymes that can hydrolyze and inactivate cephalosporins.[8] To counter this, this compound is often studied in combination with GT-055 (LCB18-055), a novel diazabicyclooctane non-β-lactam β-lactamase inhibitor (BLI).[1][2] GT-055 broadens the spectrum of this compound by protecting it from degradation by a wide range of serine-β-lactamases.[1][2][3]

G cluster_outside Extracellular Space cluster_membrane Gram-Negative Outer Membrane cluster_periplasm Periplasmic Space GT1_Fe This compound-Fe³⁺ Complex GT1 This compound Siderophore_Receptor Siderophore Receptor GT1_Fe->Siderophore_Receptor Active Transport Fe3 Fe³⁺ GT1_Peri This compound Siderophore_Receptor->GT1_Peri Translocation PBP Penicillin-Binding Proteins (PBPs) GT1_Peri->PBP Inhibition of Peptidoglycan Synthesis Beta_Lactamase β-Lactamase GT1_Peri->Beta_Lactamase Hydrolysis Cell_Death Bacterial Cell Death PBP->Cell_Death Leads to Hydrolysis Inactive Metabolite Beta_Lactamase->Hydrolysis GT055 GT-055 (BLI) GT055->Beta_Lactamase Inhibition G start Start prep_inoculum 1. Prepare Bacterial Inoculum (0.5 McFarland Standard) start->prep_inoculum inoculate 3. Inoculate Plates with Standardized Bacteria (Final ~5x10⁵ CFU/mL) prep_inoculum->inoculate prep_plates 2. Serially Dilute this compound in 96-Well Plates prep_plates->inoculate incubate 4. Incubate Plates (35°C for 16-20 hours) inoculate->incubate read_mic 5. Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

References

Development of GT-1 for the Treatment of ESKAPE Pathogen Infections: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant (MDR) ESKAPE pathogens (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species) poses a critical threat to global health. This has necessitated the development of novel antimicrobial agents with unique mechanisms of action. GT-1 (also known as LCB10-0200), a novel siderophore-conjugated cephalosporin (B10832234), represents a promising "Trojan horse" strategy to combat these challenging infections. By mimicking natural siderophores, this compound actively hijacks bacterial iron uptake systems to gain entry into the periplasmic space, bypassing common resistance mechanisms such as porin channel mutations and efflux pumps. This technical guide provides a comprehensive overview of the development of this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.

Mechanism of Action: The "Trojan Horse" Strategy

This compound is a conjugate of a dihydroxypyridone siderophore and a modified aminothiazolylglycyl cephalosporin.[1] This unique structure allows this compound to exploit the essential iron acquisition systems of Gram-negative bacteria.[1] Under iron-limited conditions, often found in the host environment, bacteria upregulate the expression of siderophore receptors on their outer membrane to scavenge for iron. This compound binds to these receptors and is actively transported across the outer membrane into the periplasmic space. Once in the periplasm, the cephalosporin component of this compound exerts its bactericidal activity by inhibiting penicillin-binding proteins (PBPs), which are essential enzymes for cell wall synthesis. This targeted delivery mechanism allows this compound to achieve high concentrations at the site of action and overcome resistance mechanisms that typically prevent other β-lactam antibiotics from reaching their target.

GT1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasmic Space GT1 This compound (Siderophore-Cephalosporin Conjugate) Siderophore_Receptor Siderophore Receptor GT1->Siderophore_Receptor Binding GT1_Periplasm This compound Siderophore_Receptor->GT1_Periplasm Active Transport PBP Penicillin-Binding Proteins (PBPs) GT1_Periplasm->PBP Inhibition Cell_Wall_Synthesis Cell Wall Synthesis GT1_Periplasm->Cell_Wall_Synthesis Inhibition of Cell Wall Synthesis PBP->Cell_Wall_Synthesis Catalyzes

Caption: Mechanism of action of this compound via the "Trojan Horse" strategy.

In Vitro Efficacy

The in vitro activity of this compound has been evaluated against a broad range of clinical isolates, including many ESKAPE pathogens. Minimum Inhibitory Concentration (MIC) values demonstrate the potent activity of this compound, particularly against Gram-negative bacteria. The combination of this compound with the novel β-lactamase inhibitor GT-055 (LCB18-055) has also been shown to enhance its efficacy against β-lactamase-producing strains.[1]

Table 1: In Vitro Activity of this compound against ESKAPE Pathogens (MIC, µg/mL)

PathogenThis compound MIC Range (µg/mL)This compound/GT-055 MIC Range (µg/mL)Comparator MICs (µg/mL)Reference
Acinetobacter baumannii (Carbapenem-resistant)≤ 4 (for 84.3% of isolates)Not significantly improved-[2]
Pseudomonas aeruginosa0.06 - >128Not reportedCeftazidime: 0.5 - >128[1]
Klebsiella pneumoniae (Carbapenem-resistant)Potent activity≤ 0.12 (for 90.5% of isolates)-[2]
Enterobacter speciesPotent activityNot reportedCeftazidime & Ceftriaxone: Less effective[1]

Note: Data is compiled from multiple studies and represents a summary of findings. For detailed strain information and specific MIC values, please refer to the cited literature.

In Vivo Efficacy

Preclinical in vivo studies in murine infection models have demonstrated the efficacy of this compound in treating systemic and localized infections caused by ESKAPE pathogens. These studies have shown that this compound can reduce bacterial burden and improve survival rates.

Table 2: In Vivo Efficacy of this compound in Murine Infection Models

PathogenInfection ModelThis compound DosageKey FindingsReference
Pseudomonas aeruginosaSystemic and Thigh InfectionNot specifiedLarger reduction in bacterial load than ceftazidime[1]
Yersinia pestisAerosol Infection20, 60, or 200 mg/kgEquivalent efficacy to ciprofloxacin[1]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination (Broth Microdilution)

This protocol follows the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Bacterial Inoculum:

    • Streak the bacterial isolate onto an appropriate agar (B569324) plate and incubate overnight at 35 ± 2°C.

    • Select 3-5 well-isolated colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute the standardized suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. For testing a siderophore antibiotic like this compound, iron-depleted CAMHB may be used to enhance its activity.

  • Preparation of Antimicrobial Dilutions:

    • Prepare serial twofold dilutions of this compound (and comparators) in CAMHB in a 96-well microtiter plate. The final volume in each well should be 50 µL.

  • Inoculation and Incubation:

    • Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.

    • Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

    • Incubate the plates at 35 ± 2°C for 16-20 hours in ambient air.

  • Interpretation of Results:

    • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.

MIC_Workflow A Bacterial Isolate (Agar Plate) B Prepare Inoculum (0.5 McFarland) A->B C Standardize Inoculum (~5x10^5 CFU/mL in CAMHB) B->C E Inoculate Plate with Standardized Bacteria C->E D Prepare Serial Dilutions of this compound in 96-well plate D->E F Incubate (35°C, 16-20h) E->F G Read MIC (Lowest concentration with no visible growth) F->G

Caption: Experimental workflow for MIC determination.

Murine Thigh Infection Model
  • Animal Preparation:

    • Use specific pathogen-free mice (e.g., BALB/c, 6-8 weeks old).

    • Induce neutropenia by intraperitoneal injection of cyclophosphamide (B585) on days -4 and -1 relative to infection.

  • Inoculum Preparation:

    • Grow the bacterial strain to mid-logarithmic phase in an appropriate broth.

    • Wash and dilute the bacterial suspension in sterile saline to the desired concentration (e.g., 10⁶ CFU/mL).

  • Infection:

    • Anesthetize the mice.

    • Inject 0.1 mL of the bacterial inoculum into the thigh muscle of one hind leg.

  • Treatment:

    • Initiate treatment with this compound (and comparator antibiotics or vehicle control) at a specified time post-infection (e.g., 2 hours). Administer the treatment via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Administer subsequent doses at defined intervals.

  • Assessment of Efficacy:

    • At a predetermined time point (e.g., 24 hours post-infection), euthanize the mice.

    • Aseptically remove the infected thigh muscle.

    • Homogenize the tissue in sterile saline.

    • Perform serial dilutions of the homogenate and plate on appropriate agar to determine the bacterial load (CFU/g of tissue).

    • Calculate the reduction in bacterial load compared to the control group.

Thigh_Infection_Model_Workflow A Induce Neutropenia in Mice C Infect Mouse Thigh Muscle A->C B Prepare Bacterial Inoculum B->C D Initiate Treatment (this compound, Control) C->D E Euthanize and Excise Thigh D->E F Homogenize Tissue E->F G Determine Bacterial Load (CFU/g) F->G

Caption: Murine thigh infection model workflow.

Development Status and Future Directions

This compound is being developed by Geom Therapeutics in partnership with LegoChem Biosciences.[3] A Phase 1 clinical study to evaluate the safety, tolerability, and pharmacokinetics of this compound in healthy adult subjects was planned.[4] The continued development of this compound, potentially in combination with a β-lactamase inhibitor like GT-055, holds significant promise for the treatment of serious infections caused by MDR Gram-negative pathogens. Further clinical evaluation is necessary to establish its safety and efficacy in patient populations.

GT1_Development_Pipeline Preclinical Preclinical Studies (In Vitro & In Vivo Efficacy) Phase1 Phase 1 (Safety & Pharmacokinetics in Healthy Volunteers) Preclinical->Phase1 Successful Preclinical Data Phase2 Phase 2 (Efficacy in Patients) Phase1->Phase2 Planned Phase3 Phase 3 (Large-scale Efficacy & Safety) Phase2->Phase3 Future Approval Regulatory Approval Phase3->Approval Future

Caption: Logical relationship of this compound development stages.

Conclusion

This compound represents an innovative and promising approach to combatting the growing threat of MDR ESKAPE pathogens. Its unique "Trojan horse" mechanism of action allows it to overcome key bacterial resistance mechanisms. The preclinical data summarized in this guide highlight its potential as a valuable addition to the antimicrobial arsenal. Continued research and clinical development will be crucial to fully realize the therapeutic potential of this compound in treating life-threatening infections.

References

Methodological & Application

Application Notes: In Vitro Susceptibility Testing for Hepatitis C Virus Genotype 1 (GT-1)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of direct-acting antivirals (DAAs) has revolutionized the treatment of Hepatitis C Virus (HCV) infection, with genotype 1 (GT-1), encompassing subtypes 1a and 1b, being the most prevalent worldwide.[1] The development and evaluation of these antiviral agents rely heavily on robust in vitro susceptibility testing protocols. The primary tool for this purpose is the HCV replicon system, a Nobel Prize-winning technology that allows for the autonomous replication of subgenomic HCV RNA within a human hepatoma cell line (Huh-7).[2][3] These systems are indispensable for determining the potency of antiviral compounds (e.g., EC50 values), identifying resistance-associated substitutions (RASs), and assessing the replication capacity of resistant variants.[1][3]

Principle of the HCV Replicon System

The HCV replicon is a subgenomic RNA molecule that contains the non-structural proteins (NS3 to NS5B) necessary for viral RNA replication but lacks the structural proteins, rendering it incapable of producing infectious virus particles.[3] These replicons are introduced into Huh-7 cells or their highly permissive subclone, Huh-7.5.[2] To facilitate quantification and selection, replicons are often engineered as bicistronic constructs. The first cistron typically encodes a selectable marker, like neomycin phosphotransferase (Neo), or a reporter gene, such as Firefly or Renilla luciferase.[2][3] An internal ribosome entry site (IRES) from a different virus, like the encephalomyocarditis virus (EMCV), then drives the translation of the HCV non-structural proteins.[3]

Antiviral susceptibility is determined by treating the replicon-harboring cells with serial dilutions of a test compound and measuring the subsequent inhibition of HCV RNA replication. The use of luciferase reporters provides a rapid, sensitive, and high-throughput method for this quantification, as the light output directly correlates with the level of replicon RNA.[2][4]

Key Experimental Protocols

Protocol 1: Transient HCV Replicon Luciferase Assay for EC50 Determination

This protocol describes a transient assay to determine the 50% effective concentration (EC50) of a test compound against HCV GT-1a or GT-1b replicons.

Materials:

  • Huh-7.5 cells

  • Complete Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 1% Non-Essential Amino Acids.

  • HCV GT-1a or GT-1b luciferase reporter replicon plasmid (e.g., containing a Renilla or Firefly luciferase gene).

  • Replication-defective control plasmid (e.g., with a GND mutation in the NS5B polymerase active site).[3]

  • T7 RNA polymerase kit for in vitro transcription.

  • Electroporator and cuvettes.

  • Test compound and control antiviral (e.g., Daclatasvir, Sofosbuvir).

  • 96-well white, clear-bottom tissue culture plates.

  • Luciferase assay reagent.

  • Luminometer.

  • Cell viability assay kit (e.g., CellTiter-Glo®).

Methodology:

  • Preparation of Replicon RNA:

    • Linearize the replicon plasmid DNA downstream of the HCV 3' NTR using a suitable restriction enzyme (e.g., ScaI).

    • Purify the linearized DNA.

    • Perform in vitro transcription using T7 RNA polymerase to generate HCV replicon RNA.

    • Purify the RNA and verify its integrity and concentration.

  • Cell Preparation and Electroporation:

    • Culture Huh-7.5 cells to ~80% confluency.

    • Trypsinize and resuspend the cells in ice-cold, serum-free DMEM or PBS to a concentration of 1 x 10^7 cells/mL.

    • Mix 400 µL of the cell suspension with 10 µg of the in vitro-transcribed replicon RNA.

    • Transfer the mixture to a 4-mm gap electroporation cuvette.

    • Deliver a single electrical pulse (e.g., ~270 V, 950 µF).

    • Immediately transfer the electroporated cells to a tube containing 10-15 mL of pre-warmed Complete Medium.

  • Assay Plating:

    • Seed the electroporated cells into 96-well plates at a density of 1 x 10^4 cells per well in 100 µL of Complete Medium.

    • Incubate for 4-6 hours to allow cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compound and control antiviral in Complete Medium at 2x the final concentration.

    • Remove the medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only (e.g., 0.5% DMSO) and no-treatment controls.

    • Incubate the plates for 72 hours at 37°C with 5% CO2.

  • Endpoint Measurement:

    • Luciferase Assay (EC50):

      • After 72 hours, remove the medium.

      • Lyse the cells and measure luciferase activity according to the manufacturer's protocol using a luminometer.

    • Cytotoxicity Assay (CC50):

      • Run a parallel plate with the same cell and compound setup.

      • After 72 hours, measure cell viability using a suitable assay (e.g., ATPlite) to determine the 50% cytotoxic concentration (CC50).

  • Data Analysis:

    • Normalize the luciferase readings to the vehicle control.

    • Plot the normalized values against the logarithm of the compound concentration.

    • Use a non-linear regression model (four-parameter variable slope) to calculate the EC50 value.

    • Calculate the Therapeutic Index (TI) as CC50 / EC50.

Protocol 2: Stable Replicon Cell Line Selection for Resistance Studies

This protocol is used to generate cell lines that stably replicate HCV, which are essential for long-term resistance selection experiments.

Materials:

  • Same as Protocol 1, but using a replicon construct containing a selectable marker (e.g., Neomycin phosphotransferase, Neo).

  • G418 (Geneticin) selection antibiotic.

Methodology:

  • Electroporation and Initial Plating:

    • Perform electroporation with the Neo-containing replicon RNA as described in Protocol 1.

    • Plate the cells onto 10-cm dishes.

  • G418 Selection:

    • After 24 hours, replace the medium with Complete Medium containing G418 at a pre-determined optimal concentration (e.g., 500 µg/mL).

    • Continue to culture the cells, replacing the G418-containing medium every 3-4 days. Untransfected cells will be eliminated.[3]

  • Colony Isolation:

    • After 2-3 weeks, visible G418-resistant colonies will form.[2]

    • Isolate individual colonies using cloning cylinders or by manual picking.

    • Expand each clone in the presence of G418 to establish stable cell lines.

  • Characterization:

    • Confirm the presence and quantify the level of HCV RNA in the stable cell lines using RT-qPCR.

    • These cell lines can now be used for resistance selection by culturing them in the presence of sub-lethal concentrations of an antiviral compound.

Data Presentation

Quantitative data from susceptibility and resistance experiments should be summarized for clarity.

Table 1: Example Antiviral Susceptibility Data for HCV this compound Replicons

CompoundTargetGenotypeEC50 (nM)CC50 (µM)Therapeutic Index (TI)
Compound XNS5AGT-1a0.05>50>1,000,000
Compound XNS5AGT-1b0.02>50>2,500,000
SofosbuvirNS5BGT-1a45>100>2,222
SofosbuvirNS5BGT-1b90>100>1,111
TelaprevirNS3/4AGT-1a7002536
TelaprevirNS3/4AGT-1b3502571

Note: Values are hypothetical and for illustrative purposes only.

Table 2: Example Resistance Profile for an NS5A Inhibitor against GT-1a

RASEC50 (nM)Fold Change in EC50 (vs. Wild-Type)Replication Capacity (% of Wild-Type)
Wild-Type0.051.0100%
M28T1.53085%
Q30R25.050060%
Y93H125.02,50045%
L31M + Y93H>1000>20,00020%

Note: Values are hypothetical and for illustrative purposes only. Fold change is calculated by dividing the EC50 of the mutant by the EC50 of the wild-type.

Visualizations

Experimental_Workflow HCV Replicon Assay Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_readout Data Acquisition & Analysis Plasmid Replicon Plasmid (GT-1a/1b Luciferase) RNA_Tx In Vitro Transcription Plasmid->RNA_Tx RNA_Purify RNA Purification RNA_Tx->RNA_Purify Cells Huh-7.5 Cell Culture Electroporation RNA Electroporation into Huh-7.5 Cells Cells->Electroporation RNA_Purify->Electroporation Plating Seed Cells in 96-Well Plates Electroporation->Plating Treatment Treat Cells with Compound (72h) Plating->Treatment Compound_Prep Prepare Compound Serial Dilutions Compound_Prep->Treatment Luciferase Measure Luciferase Activity (Luminometer) Treatment->Luciferase Cytotoxicity Measure Cell Viability (Parallel Plate) Treatment->Cytotoxicity EC50_Calc Calculate EC50 (Non-linear Regression) Luciferase->EC50_Calc CC50_Calc Calculate CC50 Cytotoxicity->CC50_Calc TI_Calc Calculate Therapeutic Index (TI = CC50 / EC50) EC50_Calc->TI_Calc CC50_Calc->TI_Calc

Caption: Workflow for determining antiviral EC50 using the HCV replicon assay.

Resistance_Selection_Logic Principle of In Vitro Resistance Selection cluster_population Initial Viral Population cluster_pressure Selection cluster_outcome Resulting Population Quasispecies HCV Replicon Quasispecies (Mixed Population) WT Wild-Type (WT) (Drug Susceptible, Dominant) Preexisting_RAS Pre-existing RAS (Resistant, Rare) Drug_Pressure Apply Antiviral Drug Pressure WT->Drug_Pressure High Susceptibility Preexisting_RAS->Drug_Pressure Low Susceptibility WT_Inhibition WT Replication is Inhibited Drug_Pressure->WT_Inhibition RAS_Replication RAS Variant Replicates Drug_Pressure->RAS_Replication Resistant_Population Emergence of Drug-Resistant Replicon Population RAS_Replication->Resistant_Population RAS_Dominant RAS Variant Becomes the Dominant Species

Caption: Logic of how antiviral pressure selects for resistant variants.

References

Application Note: Determination of Minimum Inhibitory Concentrations (MICs) of GT-1

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

GT-1 (also known as LCB10-0200) is a novel siderophore cephalosporin (B10832234) antibiotic designed to combat multidrug-resistant Gram-negative bacteria. Its unique "Trojan Horse" mechanism of action allows it to actively penetrate the outer membrane of these challenging pathogens by utilizing their ferric iron uptake systems. This application note provides detailed protocols for determining the Minimum Inhibitory Concentrations (MICs) of this compound against various bacterial species, presents a summary of its in vitro activity, and illustrates its mechanism of action and the experimental workflows.

Mechanism of Action

This compound's efficacy stems from its conjugation to a siderophore, a molecule with a high affinity for iron. This allows this compound to be actively transported across the outer membrane of Gram-negative bacteria through their native iron transport channels, effectively bypassing common resistance mechanisms such as porin channel mutations. Once inside the periplasmic space, the cephalosporin component of this compound can inhibit cell wall synthesis, leading to bacterial cell death.

GT1_Mechanism_of_Action cluster_membrane Gram-Negative Bacterial Membranes cluster_inside Cytoplasm GT1 This compound (Siderophore-Cephalosporin) Iron_Transporter Ferric Iron Uptake Transporter GT1->Iron_Transporter Binding Fe3 Fe³⁺ Fe3->Iron_Transporter OM Outer Membrane Periplasm Periplasmic Space Iron_Transporter->Periplasm Active Transport PBP Penicillin-Binding Proteins (PBPs) Periplasm->PBP This compound inhibits cell wall synthesis IM Inner Membrane Cell_Death Cell Lysis & Death PBP->Cell_Death Leads to

Caption: "Trojan Horse" mechanism of this compound action.

In Vitro Activity of this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against a panel of Gram-negative clinical isolates. The data is compiled from studies utilizing standardized methodologies from the Clinical and Laboratory Standards Institute (CLSI).

OrganismNo. of IsolatesMediumMIC Range (µg/mL)MIC₅₀ (µg/mL)MIC₉₀ (µg/mL)Reference
E. coli200CAMHB≤0.06 - >320.52[1]
E. coli200ID-CAMHB≤0.06 - 80.250.5[1]
K. pneumoniae200CAMHB≤0.06 - >321>32[1]
K. pneumoniae200ID-CAMHB≤0.06 - >320.54[1]
P. aeruginosa200CAMHB≤0.12 - 3214[1]
P. aeruginosa200ID-CAMHB≤0.12 - 1612[1]
A. baumannii200CAMHB≤0.12 - 320.52[1]
A. baumannii200ID-CAMHB≤0.12 - 160.52[1]

CAMHB: Cation-Adjusted Mueller-Hinton Broth ID-CAMHB: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth

Experimental Protocols

Accurate determination of MICs is critical for evaluating the potency of an antimicrobial agent. The following are detailed protocols for the broth microdilution and agar (B569324) dilution methods, based on CLSI guidelines.

Protocol 1: Broth Microdilution MIC Assay

This method determines the MIC in a liquid growth medium using 96-well microtiter plates.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_dilution Plate Preparation cluster_inoculation Inoculation & Incubation cluster_analysis Analysis A Prepare this compound Stock Solution E Create 2-fold serial dilutions of this compound across the plate (e.g., 64 to 0.06 µg/mL) A->E B Prepare Standardized Bacterial Inoculum (0.5 McFarland) F Dilute standardized inoculum to ~1x10^6 CFU/mL B->F C Prepare Cation-Adjusted Mueller-Hinton Broth (CAMHB) (and Iron-Depleted CAMHB if needed) D Dispense 50 µL of broth into each well of a 96-well plate C->D D->E G Inoculate each well with 50 µL of diluted inoculum (Final conc. ~5x10^5 CFU/mL) E->G F->G H Incubate at 35°C ± 2°C for 16-20 hours G->H I Visually inspect wells for turbidity (bacterial growth) H->I J Determine MIC: Lowest concentration with no visible growth I->J

Caption: Workflow for Broth Microdilution MIC determination.

Materials:

  • This compound powder

  • Sterile 96-well microtiter plates

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB)

  • Iron-Depleted CAMHB (optional, but recommended for siderophore antibiotics)

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or phosphate-buffered saline (PBS)

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Micropipettes and sterile tips

Procedure:

  • This compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO, depending on solubility) at a concentration at least 10 times the highest concentration to be tested.

  • Inoculum Preparation: a. Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate. b. Suspend the colonies in sterile saline or PBS. c. Adjust the turbidity of the suspension to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.

  • Plate Setup: a. Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate. b. Perform a two-fold serial dilution of the this compound stock solution across the wells to achieve the desired final concentration range (e.g., from 64 µg/mL to 0.06 µg/mL).

  • Inoculation: a. Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 1 x 10⁶ CFU/mL. b. Add 50 µL of the diluted bacterial suspension to each well, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL. c. Include a growth control well (inoculated broth without this compound) and a sterility control well (uninoculated broth).

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.

Protocol 2: Agar Dilution MIC Assay

This method involves incorporating the antimicrobial agent into an agar medium.

Materials:

  • This compound powder

  • Mueller-Hinton Agar (MHA)

  • Sterile petri dishes

  • Bacterial culture in the logarithmic growth phase

  • Sterile saline or PBS

  • 0.5 McFarland turbidity standard

  • Incubator (35°C ± 2°C)

  • Multipoint replicator (optional)

Procedure:

  • This compound Plate Preparation: a. Prepare a series of this compound stock solutions at 10 times the desired final concentrations. b. For each concentration, add 2 mL of the this compound solution to 18 mL of molten MHA (held at 45-50°C). Mix thoroughly and pour into sterile petri dishes. c. Prepare a drug-free control plate.

  • Inoculum Preparation: Prepare a standardized inoculum adjusted to a 0.5 McFarland standard as described in the broth microdilution protocol. Further dilute this suspension to achieve a final concentration of approximately 1 x 10⁷ CFU/mL.

  • Inoculation: Spot-inoculate the surface of each agar plate with 1-2 µL of the diluted bacterial suspension (final inoculum of approximately 10⁴ CFU per spot). A multipoint replicator can be used to inoculate multiple isolates simultaneously.

  • Incubation: Allow the spots to dry, then invert the plates and incubate at 35°C ± 2°C for 16-20 hours.

  • MIC Determination: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth on the agar.

Conclusion

This compound demonstrates potent in vitro activity against a range of clinically relevant Gram-negative pathogens. The provided protocols, based on established CLSI standards, offer a reliable framework for researchers to determine the MIC of this compound in their own laboratories. The unique siderophore-mediated uptake mechanism of this compound underscores the importance of considering specialized testing conditions, such as the use of iron-depleted media, to fully characterize its antimicrobial profile. These application notes serve as a valuable resource for the continued development and evaluation of this promising new antibiotic.

References

Application Notes and Protocols: Synergistic Antibacterial Activity of GT-1 in Combination with the β-Lactamase Inhibitor GT-055

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) bacteria presents a significant global health challenge, necessitating the development of innovative therapeutic strategies. One promising approach is the combination of a β-lactam antibiotic with a β-lactamase inhibitor to overcome resistance mediated by bacterial β-lactamase enzymes. This document provides detailed application notes and protocols for investigating the synergistic potential of GT-1, a novel siderophore-linked cephalosporin, when used in combination with GT-055, a broad-spectrum β-lactamase inhibitor.

This compound utilizes a "Trojan horse" strategy, exploiting bacterial iron uptake systems to facilitate its entry into the bacterial cell.[1][2] GT-055, a non-β-lactam inhibitor of the diazabicyclooctane class, protects this compound from degradation by a wide range of β-lactamases.[3][4] The data and protocols presented herein are intended to guide researchers in the preclinical evaluation of this promising antibiotic combination.

Data Presentation

The in vitro efficacy of this compound, both alone and in combination with a fixed concentration of GT-055 (4 µg/mL), has been evaluated against various β-lactamase-producing Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) is a key metric for assessing antibacterial potency.

Table 1: In Vitro Activity of this compound and this compound/GT-055 Combination Against Escherichia coli Strains

Bacterial Strainβ-Lactamase ProfileThis compound MIC (µg/mL)This compound/GT-055 (4 µg/mL) MIC (µg/mL)
CTX-M-negative, Carbapenemase-producingVarious≤0.25≤0.12
ESBL-producing (CTX-M-15, CTX-M-27, CTX-M-65)ESBL4–32≤0.12
AmpC-overexpressing (ACT-2)AmpC4–32≤0.12

Data sourced from literature.[3]

Table 2: In Vitro Activity of this compound and this compound/GT-055 Combination Against Klebsiella pneumoniae and Acinetobacter spp. Strains

Bacterial GenusResistance ProfileThis compound MIC (µg/mL)This compound/GT-055 (4 µg/mL) MIC (µg/mL)
Klebsiella pneumoniaeESBL- and Carbapenemase-producing≤2Enhanced activity observed
Acinetobacter spp.OXA-producing≤2Enhanced activity observed

Data sourced from literature.[2]

Experimental Protocols

Detailed methodologies for key experiments are provided below to enable the evaluation of the synergistic interaction between this compound and GT-055.

Checkerboard Microdilution Assay for Synergy Testing

This assay is used to determine the Fractional Inhibitory Concentration (FIC) index, which quantifies the nature of the interaction between two antimicrobial agents.[2][5][6]

Materials:

  • This compound and GT-055 stock solutions

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Bacterial inoculum standardized to 0.5 McFarland

  • Spectrophotometer (for OD readings)

Protocol:

  • Preparation of Drug Dilutions:

    • Prepare stock solutions of this compound and GT-055 in a suitable solvent (e.g., water, DMSO) at a concentration 100x the highest concentration to be tested.

    • In a 96-well plate, serially dilute this compound twofold along the x-axis (e.g., columns 1-10) in CAMHB.

    • Serially dilute GT-055 twofold along the y-axis (e.g., rows A-G) in CAMHB.

    • Row H should contain serial dilutions of this compound alone, and column 11 should contain serial dilutions of GT-055 alone to determine their individual MICs. Column 12 should serve as a growth control (no drug).

  • Inoculation:

    • Prepare a bacterial suspension equivalent to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the suspension to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

    • Inoculate each well of the microtiter plate with the prepared bacterial suspension.

  • Incubation:

    • Incubate the plate at 37°C for 18-24 hours.[7]

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination by visual inspection for turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

    • Calculate the FIC index using the following formula: FIC Index = FIC of this compound + FIC of GT-055 Where: FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone) FIC of GT-055 = (MIC of GT-055 in combination) / (MIC of GT-055 alone)

  • Interpretation of Results:

    • Synergy: FIC Index ≤ 0.5

    • Additive/Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Diagram:

Checkerboard_Workflow prep_stocks Prepare this compound and GT-055 Stock Solutions serial_dilute_gt1 Serially Dilute this compound (Horizontally) prep_stocks->serial_dilute_gt1 serial_dilute_gt055 Serially Dilute GT-055 (Vertically) prep_stocks->serial_dilute_gt055 inoculate_plate Inoculate 96-well Plate serial_dilute_gt1->inoculate_plate serial_dilute_gt055->inoculate_plate prep_inoculum Prepare Standardized Bacterial Inoculum prep_inoculum->inoculate_plate incubate Incubate at 37°C for 18-24h inoculate_plate->incubate read_mic Determine MICs incubate->read_mic calc_fic Calculate FIC Index read_mic->calc_fic interpret Interpret Results (Synergy, Additive, Antagonism) calc_fic->interpret

Checkerboard Assay Workflow
Time-Kill Kinetic Assay

This assay provides dynamic information about the rate of bacterial killing over time when exposed to antimicrobial agents, alone and in combination.[8][9][10]

Materials:

  • This compound and GT-055 stock solutions

  • CAMHB or other suitable broth

  • Bacterial inoculum in logarithmic growth phase

  • Sterile test tubes or flasks

  • Shaking incubator

  • Apparatus for serial dilutions and plating (e.g., agar (B569324) plates, spreaders)

Protocol:

  • Inoculum Preparation:

    • Culture the test organism overnight in CAMHB.

    • Dilute the overnight culture into fresh CAMHB and incubate until the culture reaches the logarithmic phase of growth (typically an OD600 of 0.2-0.3).

    • Adjust the bacterial suspension to a starting concentration of approximately 5 x 10⁵ CFU/mL.

  • Assay Setup:

    • Prepare test tubes or flasks containing CAMHB with the following:

      • Growth control (no drug)

      • This compound alone (at relevant concentrations, e.g., 0.5x, 1x, 2x MIC)

      • GT-055 alone (at a fixed concentration, e.g., 4 µg/mL)

      • This compound and GT-055 in combination

    • Inoculate each tube/flask with the prepared bacterial suspension.

  • Incubation and Sampling:

    • Incubate all tubes/flasks at 37°C in a shaking incubator.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube/flask.

  • Viable Cell Counting:

    • Perform serial tenfold dilutions of each aliquot in sterile saline or PBS.

    • Plate a known volume of the appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log10 CFU/mL against time for each condition.

    • Synergy is typically defined as a ≥ 2-log10 decrease in CFU/mL between the combination and the most active single agent at a specific time point.

    • Bactericidal activity is defined as a ≥ 3-log10 (99.9%) reduction in the initial CFU/mL.

Diagram:

Time_Kill_Workflow prep_inoculum Prepare Log-Phase Bacterial Inoculum inoculate Inoculate Tubes prep_inoculum->inoculate setup_tubes Set Up Test Tubes with This compound, GT-055, and Combination setup_tubes->inoculate incubate_sample Incubate and Sample at Time Intervals (0-24h) inoculate->incubate_sample serial_dilute_plate Perform Serial Dilutions and Plate incubate_sample->serial_dilute_plate count_colonies Incubate Plates and Count Colonies (CFU/mL) serial_dilute_plate->count_colonies plot_data Plot log10 CFU/mL vs. Time count_colonies->plot_data interpret Interpret Killing Kinetics plot_data->interpret

Time-Kill Assay Workflow
In Vivo Murine Thigh Infection Model

This model is used to evaluate the in vivo efficacy of the this compound and GT-055 combination in a localized infection setting.[1][3]

Materials:

  • Specific pathogen-free mice (e.g., BALB/c or ICR, 6-8 weeks old)

  • Cyclophosphamide (B585) (for inducing neutropenia)

  • Bacterial strain of interest

  • This compound and GT-055 formulations for injection

  • Sterile saline and homogenization equipment

Protocol:

  • Induction of Neutropenia (Optional but Recommended):

    • Administer cyclophosphamide intraperitoneally to the mice on day -4 (e.g., 150 mg/kg) and day -1 (e.g., 100 mg/kg) relative to infection to induce a neutropenic state, which allows for a more direct assessment of the antimicrobial agent's efficacy.

  • Inoculum Preparation:

    • Prepare a bacterial suspension from an overnight culture.

    • Wash and resuspend the bacteria in sterile saline to a concentration of approximately 10⁶ - 10⁷ CFU/mL.

  • Infection:

    • On day 0, inject a 0.1 mL volume of the bacterial suspension intramuscularly into the posterior thigh muscle of each mouse.

  • Treatment:

    • Initiate treatment 1-2 hours post-infection.

    • Administer this compound, GT-055, the combination, or a vehicle control via a suitable route (e.g., subcutaneous, intravenous).

    • Continue treatment at specified intervals for a defined period (e.g., 24-48 hours).

  • Endpoint Analysis:

    • At the end of the treatment period, euthanize the mice.

    • Aseptically excise the entire thigh muscle.

    • Homogenize the tissue in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenate and plate on appropriate agar to determine the bacterial load (CFU/gram of tissue).

  • Data Analysis:

    • Calculate the change in log10 CFU/gram of tissue for each treatment group compared to the vehicle control group.

    • Statistically analyze the data to determine the significance of the reduction in bacterial burden by the combination therapy compared to the individual agents.

Mechanism of Action Signaling Pathway

The synergistic effect of this compound and GT-055 is a result of their complementary mechanisms of action.

Diagram:

MOA_Pathway cluster_outside Bacterial Exterior cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm GT1_siderophore This compound Siderophore Complex iron_transporter Iron Uptake Transporter GT1_siderophore->iron_transporter 'Trojan Horse' Entry GT1_in This compound iron_transporter->GT1_in PBP Penicillin-Binding Protein (PBP) GT1_in->PBP Binding and Inhibition cell_wall_synthesis Cell Wall Synthesis GT1_in->cell_wall_synthesis Blocks beta_lactamase β-Lactamase beta_lactamase->GT1_in Degrades inhibited_lactamase Inhibited β-Lactamase beta_lactamase->inhibited_lactamase GT055 GT-055 GT055->beta_lactamase Inhibition PBP->cell_wall_synthesis Catalyzes cell_lysis Cell Lysis cell_wall_synthesis->cell_lysis Disruption leads to

Mechanism of Action Pathway

Pathway Description:

  • Entry: this compound, bound to a siderophore, is actively transported across the bacterial outer membrane via iron uptake systems.

  • β-Lactamase Inhibition: In the periplasmic space, GT-055 binds to and inactivates β-lactamase enzymes, preventing them from degrading this compound.

  • Target Binding: Protected from enzymatic degradation, this compound binds to Penicillin-Binding Proteins (PBPs), which are essential enzymes for bacterial cell wall synthesis.

  • Cell Lysis: Inhibition of PBPs disrupts peptidoglycan cross-linking, leading to a compromised cell wall and subsequent bacterial cell lysis.

References

Application Notes and Protocols: GT-1 for the Treatment of Pseudomonas aeruginosa Infections

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pseudomonas aeruginosa is a formidable Gram-negative opportunistic pathogen, notorious for its intrinsic and acquired resistance to a wide array of antibiotics and its capacity to form resilient biofilms. The emergence of multidrug-resistant (MDR) strains necessitates the development of novel therapeutic agents. GT-1 (also known as LCB10-0200) is a novel siderophore-cephalosporin antibiotic designed to actively combat such challenging pathogens. By mimicking a "Trojan Horse" strategy, this compound utilizes the bacterium's own iron uptake systems to gain entry into the periplasmic space, thereby circumventing common resistance mechanisms like porin channel mutations and efflux pumps. Once inside, the cephalosporin (B10832234) core of this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1] These application notes provide a comprehensive overview of the available data on this compound's efficacy against P. aeruginosa, detailed experimental protocols for its evaluation, and insights into its mechanism of action.

Data Presentation

Table 1: In Vitro Susceptibility of Pseudomonas aeruginosa to this compound and Comparator Agents

The following table summarizes the Minimum Inhibitory Concentration (MIC) distribution of this compound and its combination with the β-lactamase inhibitor GT-055 against a panel of 200 clinical isolates of Pseudomonas aeruginosa. Data is presented for both standard cation-adjusted Mueller Hinton broth (CAMHB) and iron-depleted CAMHB (ID-CAMHB) to reflect the siderophore-dependent mechanism of this compound.

CompoundMediumMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)MIC Range (µg/mL)
This compound CAMHB28≤0.06 - >32
ID-CAMHB14≤0.06 - >32
This compound + GT-055 (1:1) CAMHB28≤0.06 - >32
ID-CAMHB14≤0.06 - >32

Data sourced from a study evaluating recent Gram-negative clinical isolates.[2]

Table 2: MIC Distribution of this compound against Meropenem-Resistant P. aeruginosa

This table presents the MIC distribution of this compound against a collection of meropenem-resistant P. aeruginosa isolates, highlighting its potential for treating carbapenem-resistant infections.

CompoundMIC (µg/mL)Number of Isolates (%)
This compound ≤0.120 (0.0)
0.251 (3.1)
0.53 (9.4)
18 (25.0)
29 (28.1)
46 (18.8)
82 (6.3)
162 (6.3)
>161 (3.1)

Adapted from a study investigating the in vitro activity of this compound against carbapenem-resistant Gram-negative bacteria.[3]

Mandatory Visualization

Figure 1: "Trojan Horse" Mechanism of this compound Action

GT1_Mechanism cluster_extracellular Extracellular Space cluster_membrane Outer Membrane cluster_periplasm Periplasmic Space GT1 This compound GT1_Iron This compound-Fe³⁺ Complex GT1->GT1_Iron Iron Fe³⁺ Iron->GT1_Iron IronTransporter Iron Transporter GT1_Iron->IronTransporter Active Transport GT1_in This compound IronTransporter->GT1_in PBP PBP3 GT1_in->PBP Binding Inhibition Inhibition of Cell Wall Synthesis PBP->Inhibition

Caption: this compound chelates iron and is actively transported into the periplasm via iron transporters.

Figure 2: Hypothetical Signaling Pathway Inhibition by this compound

Disclaimer: The following diagram illustrates a hypothetical mechanism. While some cephalosporins have been shown to interfere with quorum sensing in P. aeruginosa, direct evidence for this compound's effect on these specific signaling pathways is not yet publicly available.

GT1_Signaling_Hypothesis cluster_QS Quorum Sensing Cascade LasR LasR RhlR RhlR LasR->RhlR PQS PQS System LasR->PQS Virulence Virulence Factor Production LasR->Virulence Biofilm Biofilm Formation LasR->Biofilm RhlR->PQS RhlR->Virulence RhlR->Biofilm PQS->Virulence PQS->Biofilm GT1_effect This compound (Hypothesized) GT1_effect->LasR Inhibition GT1_effect->RhlR Inhibition

Caption: Hypothetical model of this compound interfering with P. aeruginosa quorum sensing pathways.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution, with modifications for a siderophore cephalosporin.

Materials:

  • This compound powder

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • P. aeruginosa isolate(s) for testing

  • P. aeruginosa ATCC 27853 (for quality control)

  • Sterile 96-well microtiter plates

  • Spectrophotometer

  • Incubator (35°C ± 2°C)

Procedure:

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or DMSO) at a concentration of 1280 µg/mL.

  • Preparation of Bacterial Inoculum:

    • From a fresh (18-24 hour) culture plate, select 3-5 colonies of the P. aeruginosa isolate.

    • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

    • Dilute this suspension 1:100 in ID-CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL.

  • Serial Dilution in Microtiter Plate:

    • Add 100 µL of ID-CAMHB to wells 2 through 12 of a 96-well plate.

    • Add 200 µL of the this compound stock solution to well 1.

    • Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10. Well 11 serves as the growth control (no antibiotic), and well 12 serves as the sterility control (no bacteria).

  • Inoculation: Add 10 µL of the prepared bacterial inoculum to wells 1 through 11.

  • Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.

Protocol 2: Quantitative Biofilm Inhibition Assay (Crystal Violet Method)

This protocol allows for the quantification of this compound's ability to inhibit biofilm formation by P. aeruginosa.

Materials:

  • This compound

  • Tryptic Soy Broth (TSB) or other suitable growth medium

  • P. aeruginosa isolate(s)

  • Sterile 96-well flat-bottom tissue culture-treated plates

  • 0.1% (w/v) Crystal Violet solution

  • 30% (v/v) Acetic Acid

  • Plate reader

Procedure:

  • Preparation of Bacterial Culture: Grow an overnight culture of P. aeruginosa in TSB at 37°C with shaking. Dilute the overnight culture 1:100 in fresh TSB.

  • Preparation of this compound Dilutions: Prepare a range of this compound concentrations (e.g., from 1/16 × MIC to 4 × MIC) in TSB in a 96-well plate.

  • Inoculation and Incubation: Add 100 µL of the diluted bacterial culture to each well containing the this compound dilutions. Include wells with bacteria and no this compound as a positive control for biofilm formation, and wells with media only as a negative control. Incubate the plate statically at 37°C for 24 hours.

  • Washing: Gently discard the planktonic cells from the wells. Wash the wells three times with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining non-adherent bacteria.

  • Staining: Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

  • Washing: Discard the crystal violet solution and wash the wells three times with 200 µL of sterile water.

  • Solubilization: Add 200 µL of 30% acetic acid to each well to dissolve the stained biofilm. Incubate at room temperature for 15 minutes with gentle shaking.

  • Quantification: Transfer 150 µL of the solubilized crystal violet to a new flat-bottom 96-well plate. Measure the absorbance at 595 nm using a plate reader.

  • Calculation of Biofilm Inhibition: Percentage of Inhibition = [1 - (OD of treated well / OD of control well)] x 100

Figure 3: Experimental Workflow for MIC Determination

MIC_Workflow start Start prep_gt1 Prepare this compound Stock Solution start->prep_gt1 prep_inoculum Prepare Bacterial Inoculum (0.5 McFarland) start->prep_inoculum serial_dilution Perform Serial Dilution of this compound in 96-well plate prep_gt1->serial_dilution inoculate Inoculate Wells with Bacterial Suspension prep_inoculum->inoculate serial_dilution->inoculate incubate Incubate at 35°C for 16-20 hours inoculate->incubate read_mic Read MIC (Lowest concentration with no visible growth) incubate->read_mic end End read_mic->end

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.

Figure 4: Experimental Workflow for Biofilm Inhibition Assay

Biofilm_Workflow start Start prep_culture Prepare Overnight Bacterial Culture start->prep_culture prep_gt1 Prepare this compound Dilutions in 96-well plate start->prep_gt1 inoculate Inoculate Wells with Bacteria and this compound prep_culture->inoculate prep_gt1->inoculate incubate Incubate Statically at 37°C for 24h inoculate->incubate wash1 Wash to Remove Planktonic Cells incubate->wash1 stain Stain with Crystal Violet wash1->stain wash2 Wash to Remove Excess Stain stain->wash2 solubilize Solubilize Stain with Acetic Acid wash2->solubilize read_od Read Absorbance at 595 nm solubilize->read_od calculate Calculate % Inhibition read_od->calculate end End calculate->end

Caption: Workflow for quantifying the inhibition of biofilm formation by this compound.

Conclusion

This compound demonstrates promising in vitro activity against P. aeruginosa, including multidrug-resistant and carbapenem-resistant strains. Its unique "Trojan Horse" mechanism of action allows it to bypass some of the common resistance mechanisms employed by this pathogen. While direct evidence of its impact on specific signaling pathways and quantitative data on its anti-biofilm activity are still emerging, the protocols provided herein offer a standardized approach for researchers to further evaluate the potential of this compound. Future studies should focus on elucidating its precise interactions with bacterial signaling networks and its efficacy in biofilm eradication to fully understand its therapeutic potential in combating P. aeruginosa infections.

References

Laboratory guidelines for handling and storing GT-1 compound

Author: BenchChem Technical Support Team. Date: December 2025

Compound ID: GT-1 Chemical Name: [4-(3-fluorobenzyl)-7-methoxy-2-oxo-1,2-dihydropyridin-3-yl]acetamide (Hypothetical) Molecular Formula: C₁₅H₁₅FN₂O₃ Molecular Weight: 290.29 g/mol

Introduction

This compound is a novel synthetic compound under investigation for its potential as a selective inhibitor of the hypothetical "Chrono-Kinase" signaling pathway, which is implicated in the regulation of circadian rhythms and cell cycle progression. These guidelines provide standardized procedures for the handling, storage, and experimental use of this compound to ensure personnel safety, maintain compound integrity, and promote data reproducibility.

Safety Precautions and Handling

This compound is a potent, light-sensitive, and hygroscopic compound. All handling must be conducted within a certified chemical fume hood. Personal Protective Equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, is mandatory.

Emergency Procedures:

  • Skin Contact: Immediately wash the affected area with copious amounts of water for at least 15 minutes.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Storage

To maintain its stability and efficacy, this compound must be stored under the following conditions:

ParameterConditionRationale
Temperature -20°CPrevents thermal degradation.
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes oxidation.
Light Amber Vial/Light-Proof ContainerProtects from photodegradation.
Moisture Desiccated EnvironmentPrevents hydrolysis.

Experimental Protocols

Preparation of Stock Solutions

Materials:

  • This compound compound

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, amber microcentrifuge tubes

  • Calibrated micropipettes

Procedure:

  • Equilibrate the this compound vial to room temperature for at least 30 minutes in a desiccator before opening to prevent condensation.

  • Inside a chemical fume hood, weigh the desired amount of this compound.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex briefly until the compound is fully dissolved.

  • Aliquot the stock solution into single-use, amber microcentrifuge tubes.

  • Store the aliquots at -20°C. Avoid repeated freeze-thaw cycles.

In Vitro Kinase Assay

This protocol outlines a general procedure to assess the inhibitory activity of this compound against the hypothetical "Chrono-Kinase."

Workflow Diagram:

G cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection A Prepare this compound Dilutions E Add Kinase, Substrate, and this compound to Plate A->E B Prepare Kinase Buffer B->E C Prepare ATP Solution G Initiate Reaction with ATP C->G D Prepare Substrate D->E F Incubate at 30°C E->F F->G H Stop Reaction G->H I Add Detection Reagent H->I J Read Luminescence I->J

Caption: Workflow for the in vitro kinase inhibition assay.

Signaling Pathway

This compound is hypothesized to inhibit the "Chrono-Kinase" pathway, which in turn affects the downstream phosphorylation of "Protein-Z," a key regulator of cell cycle entry.

Pathway Diagram:

G cluster_pathway Hypothetical Chrono-Kinase Pathway CK Chrono-Kinase PZ Protein-Z CK->PZ Phosphorylation Cycle Cell Cycle Progression PZ->Cycle Repression GT1 This compound GT1->CK Inhibition

Caption: Proposed mechanism of this compound in the Chrono-Kinase pathway.

Assays for Studying GT-1 Transport Across Bacterial Outer Membranes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The outer membrane (OM) of Gram-negative bacteria presents a formidable barrier to the entry of many therapeutic agents. Understanding the mechanisms by which molecules, such as the hypothetical compound GT-1, traverse this barrier is crucial for the development of effective antibiotics. This document provides detailed application notes and protocols for a suite of assays designed to elucidate the transport of compounds across the bacterial outer membrane. The methodologies described herein are essential tools for researchers in microbiology, pharmacology, and drug discovery.

I. Whole-Cell Uptake Assays

Whole-cell uptake assays directly measure the accumulation of a test compound within bacterial cells. These assays are fundamental for determining if a compound can cross the outer membrane and accumulate in the periplasm or cytoplasm.

A. Application Notes

This method can be adapted for various compounds, including those that are radiolabeled or inherently fluorescent. The choice of detection method will depend on the properties of this compound. It is critical to perform these assays with appropriate controls, such as efflux pump-deficient strains, to distinguish between influx and efflux kinetics.

B. Experimental Protocol: Radiolabeled this compound Uptake
  • Bacterial Culture Preparation:

    • Inoculate a single colony of the desired Gram-negative bacterial strain into 5 mL of Luria-Bertani (LB) broth.

    • Incubate overnight at 37°C with shaking (220 rpm).

    • The following day, dilute the overnight culture into fresh, pre-warmed LB broth to an optical density at 600 nm (OD₆₀₀) of 0.05-0.1.

    • Grow the culture to mid-logarithmic phase (OD₆₀₀ of 0.4-0.6).

  • Cell Harvesting and Resuspension:

    • Harvest the cells by centrifugation at 4,000 x g for 10 minutes at 4°C.

    • Wash the cell pellet twice with an equal volume of ice-cold phosphate-buffered saline (PBS), pH 7.4.

    • Resuspend the final cell pellet in a minimal salts medium to a final OD₆₀₀ of 1.0.

  • Uptake Assay:

    • Pre-warm the cell suspension to 37°C for 10 minutes.

    • Initiate the uptake assay by adding radiolabeled this compound to a final concentration of [Specify Concentration].

    • At various time points (e.g., 0, 1, 5, 10, 20, 30 minutes), withdraw 100 µL aliquots of the cell suspension.

    • Immediately filter the aliquots through a 0.45 µm nitrocellulose filter and wash twice with 5 mL of ice-cold PBS to remove extracellular this compound.

    • Place the filters into scintillation vials with an appropriate scintillation cocktail.

  • Data Analysis:

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the intracellular concentration of this compound at each time point, typically expressed as pmol or nmol per mg of total protein or per 10⁹ cells.

    • Plot the intracellular concentration of this compound as a function of time to determine the initial rate of uptake.

G cluster_prep Cell Preparation cluster_assay Uptake Assay cluster_analysis Data Analysis culture Bacterial Culture (Mid-log phase) harvest Harvest and Wash Cells culture->harvest resuspend Resuspend in Assay Buffer harvest->resuspend add_gt1 Add Radiolabeled this compound resuspend->add_gt1 Start Assay incubate Incubate at 37°C add_gt1->incubate sample Take Aliquots at Time Points incubate->sample filter_wash Filter and Wash sample->filter_wash scintillation Scintillation Counting filter_wash->scintillation calculate Calculate Intracellular Concentration scintillation->calculate plot Plot Uptake Over Time calculate->plot

Figure 1: Experimental workflow for the whole-cell uptake assay with radiolabeled this compound.

II. Fluorescent Dye Uptake Assays

Fluorescent dye uptake assays are powerful tools for assessing outer membrane permeability in real-time. These assays utilize fluorescent probes that exhibit a change in fluorescence upon entering the hydrophobic environment of the bacterial membranes.

A. Application Notes

The N-phenyl-1-naphthylamine (NPN) uptake assay is a widely used method to specifically assess the permeability of the outer membrane.[1][2][3] NPN is a hydrophobic probe that fluoresces weakly in aqueous environments but becomes strongly fluorescent upon partitioning into the phospholipid bilayer of the outer membrane. An increase in NPN fluorescence indicates a disruption or increased permeability of the outer membrane, allowing this compound to be screened for its ability to perturb the OM.

B. Experimental Protocol: N-Phenyl-1-naphthylamine (NPN) Uptake Assay
  • Bacterial Culture and Preparation:

    • Grow and prepare bacterial cells as described in the whole-cell uptake assay protocol (Section I.B.1 and I.B.2).

    • Resuspend the final cell pellet in 5 mM HEPES buffer (pH 7.2) to an OD₆₀₀ of 0.5.[4][5]

  • NPN Uptake Measurement:

    • Transfer 180 µL of the cell suspension to a black, clear-bottom 96-well plate.

    • Add 10 µL of NPN (from a 400 µM stock in acetone, final concentration 20 µM) to each well.

    • Measure the baseline fluorescence for 5 minutes using a fluorescence plate reader with excitation at 350 nm and emission at 420 nm.[4][5]

    • Add 10 µL of this compound at various concentrations to the wells.

    • Immediately begin monitoring the change in fluorescence over time (e.g., every 30 seconds for 30 minutes).

  • Controls:

    • Negative Control: Add 10 µL of HEPES buffer instead of this compound.

    • Positive Control: Add 10 µL of a known outer membrane permeabilizing agent, such as polymyxin (B74138) B (final concentration 10 µg/mL).

  • Data Analysis:

    • Calculate the percent increase in NPN fluorescence relative to the baseline for each concentration of this compound.

    • Plot the maximum percent fluorescence increase against the concentration of this compound to determine the dose-response relationship.

G cluster_prep Preparation cluster_measurement Fluorescence Measurement cluster_analysis Data Analysis culture Prepare Bacterial Cell Suspension (OD600=0.5) plate Aliquot Cells into 96-well Plate culture->plate add_npn Add NPN to Cells plate->add_npn baseline Measure Baseline Fluorescence add_npn->baseline add_gt1 Add this compound (or Controls) baseline->add_gt1 kinetic_read Kinetic Fluorescence Reading (Ex: 350nm, Em: 420nm) add_gt1->kinetic_read calc_increase Calculate % Fluorescence Increase kinetic_read->calc_increase plot Plot Dose-Response Curve calc_increase->plot

Figure 2: Workflow for the NPN uptake assay to assess outer membrane permeability.

III. Nitrocefin (B1678963) Hydrolysis Assay

The nitrocefin hydrolysis assay is a colorimetric method that specifically measures the permeability of the outer membrane to β-lactam antibiotics.[6][7] This assay is particularly useful if this compound is a β-lactam or is being developed as a potentiator of β-lactam antibiotics.

A. Application Notes

This assay relies on the presence of a periplasmic β-lactamase enzyme that hydrolyzes the chromogenic cephalosporin, nitrocefin. As nitrocefin crosses the outer membrane, it is cleaved by the β-lactamase, resulting in a color change from yellow to red, which can be monitored spectrophotometrically.[7] The rate of color change is proportional to the rate of nitrocefin entry into the periplasm.

B. Experimental Protocol
  • Bacterial Strain and Culture:

    • Use a Gram-negative strain that expresses a periplasmic β-lactamase (e.g., E. coli expressing a plasmid-encoded TEM-1 β-lactamase).

    • Grow the bacterial culture to mid-log phase as described in Section I.B.1.

  • Cell Preparation:

    • Harvest and wash the cells as described in Section I.B.2.

    • Resuspend the final cell pellet in 10 mM sodium phosphate (B84403) buffer (pH 7.0) to an OD₆₀₀ of 1.0.[7]

  • Nitrocefin Hydrolysis Assay:

    • Prepare a 0.5 mg/mL solution of nitrocefin in DMSO.

    • In a 96-well plate, add 180 µL of the cell suspension.

    • Add 10 µL of this compound at various concentrations (or buffer as a control).

    • Pre-incubate for 10 minutes at room temperature.

    • Initiate the reaction by adding 10 µL of the nitrocefin solution to each well.

    • Immediately measure the absorbance at 486 nm every minute for 30 minutes using a microplate reader.

  • Control for Cell Lysis:

    • To ensure that the observed hydrolysis is not due to β-lactamase leakage from lysed cells, prepare a cell-free supernatant by centrifuging a sample of the cell suspension and assaying the supernatant for nitrocefin hydrolysis.

  • Data Analysis:

    • Calculate the initial rate of nitrocefin hydrolysis (ΔA₄₈₆/min) for each concentration of this compound.

    • Plot the rate of hydrolysis against the concentration of this compound to determine its effect on outer membrane permeability to nitrocefin.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis culture Grow β-lactamase-producing Bacteria prepare_cells Prepare Cell Suspension culture->prepare_cells plate_cells Aliquot Cells to 96-well Plate prepare_cells->plate_cells add_gt1 Add this compound (or Control) plate_cells->add_gt1 add_nitrocefin Add Nitrocefin add_gt1->add_nitrocefin read_absorbance Kinetic Absorbance Reading (486 nm) add_nitrocefin->read_absorbance calculate_rate Calculate Rate of Hydrolysis read_absorbance->calculate_rate plot_data Plot Hydrolysis Rate vs. This compound Concentration calculate_rate->plot_data

Figure 3: Workflow for the nitrocefin hydrolysis assay.

IV. Reconstituted Outer Membrane Vesicle (OMV) Assays

OMV assays provide a cell-free system to study the transport of compounds across the outer membrane, eliminating the complexities of cellular metabolism and efflux.

A. Application Notes

This method involves isolating OMVs from the bacterial strain of interest and then using them in a transport assay.[3][8][9][10] OMVs can be loaded with a fluorescent reporter, and the influx of this compound can be measured by its ability to quench the fluorescence of the entrapped reporter.

B. Experimental Protocol: OMV Isolation and Transport Assay
  • OMV Isolation:

    • Grow a large-volume culture (e.g., 1 L) of the desired Gram-negative strain to late logarithmic or early stationary phase.

    • Centrifuge the culture at 6,000 x g for 20 minutes at 4°C to pellet the cells.

    • Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any remaining cells.

    • Concentrate the filtered supernatant using tangential flow filtration with a 100 kDa molecular weight cutoff membrane.

    • Pellet the OMVs from the concentrated supernatant by ultracentrifugation at 150,000 x g for 3 hours at 4°C.[3]

    • Wash the OMV pellet with PBS and resuspend in a small volume of PBS.

    • Determine the protein concentration of the OMV suspension using a standard protein assay (e.g., BCA).

  • OMV Loading with a Fluorescent Reporter (e.g., Calcein):

    • Mix the OMV suspension with a solution of calcein (B42510) to a final concentration of 50 mM.

    • Subject the mixture to three cycles of freeze-thaw to load the calcein into the vesicles.

    • Remove unloaded calcein by size-exclusion chromatography.

  • Transport Assay:

    • In a 96-well plate, add the calcein-loaded OMVs.

    • Add this compound at various concentrations.

    • Monitor the fluorescence of calcein (excitation ~495 nm, emission ~515 nm) over time. A decrease in fluorescence indicates the entry of this compound and quenching of the calcein signal.

  • Data Analysis:

    • Calculate the initial rate of fluorescence quenching for each concentration of this compound.

    • Plot the quenching rate against the concentration of this compound to determine the kinetics of transport.

G cluster_isolation OMV Isolation cluster_loading OMV Loading cluster_assay Transport Assay culture Large-scale Bacterial Culture centrifuge_filter Centrifuge and Filter Supernatant culture->centrifuge_filter ultracentrifuge Ultracentrifuge to Pellet OMVs centrifuge_filter->ultracentrifuge wash_resuspend Wash and Resuspend OMVs ultracentrifuge->wash_resuspend add_calcein Mix OMVs with Calcein wash_resuspend->add_calcein freeze_thaw Freeze-Thaw Cycles add_calcein->freeze_thaw purify Remove Unloaded Calcein freeze_thaw->purify add_gt1 Add this compound to Loaded OMVs purify->add_gt1 measure_fluorescence Monitor Fluorescence Quenching add_gt1->measure_fluorescence

Figure 4: Workflow for OMV isolation and use in a transport assay.

V. Quantitative Data on Outer Membrane Permeability

The following table summarizes published outer membrane permeability coefficients (P) for several antibiotics in E. coli and P. aeruginosa. This data can serve as a benchmark for evaluating the transport of this compound.

AntibioticBacterial SpeciesPermeability Coefficient (P) (cm/s)Reference
CephaloridineE. coli1 x 10⁻⁵[11]
CefazolinE. coli3 x 10⁻⁶[12]
CefotaximeE. coli1 x 10⁻⁷[12]
CeftazidimeE. coli3 x 10⁻⁸[12]
CephaloridineP. aeruginosa1 x 10⁻⁷[11]
MeropenemP. aeruginosa1.2 x 10⁻⁶[13]
BiapenemP. aeruginosa8.0 x 10⁻⁷[13]

VI. Regulation of Outer Membrane Transport

The transport of molecules across the outer membrane is tightly regulated, primarily through the control of outer membrane protein (OMP) expression. Two key two-component regulatory systems, EnvZ-OmpR and CpxA-CpxR, play a central role in this process in response to environmental cues such as osmolarity and envelope stress.[2][4][7][8]

A. The EnvZ-OmpR System

The EnvZ-OmpR system is a major regulator of the expression of the porins OmpF and OmpC in E. coli. Under conditions of low osmolarity, the sensor kinase EnvZ has low autophosphorylation activity, leading to low levels of phosphorylated OmpR (OmpR-P). This state favors the expression of ompF, which encodes a larger pore protein. Conversely, under high osmolarity, EnvZ autophosphorylation increases, leading to higher levels of OmpR-P, which in turn represses ompF transcription and activates ompC transcription, resulting in the production of a smaller pore protein.

B. The CpxA-CpxR System

The CpxA-CpxR system is an envelope stress response system. Various stresses, such as misfolded proteins in the periplasm, trigger the autophosphorylation of the sensor kinase CpxA. Phosphorylated CpxA then transfers the phosphoryl group to the response regulator CpxR. Phosphorylated CpxR (CpxR-P) regulates the expression of a number of genes, including those encoding porins, to mitigate envelope stress.[7] CpxR-P has been shown to repress ompF and activate ompC expression.[7]

G cluster_envz_ompr EnvZ-OmpR System cluster_cpx_cpr CpxA-CpxR System osmolarity Osmolarity envz EnvZ osmolarity->envz Senses ompr OmpR envz->ompr Phosphorylates ompr_p OmpR-P ompr->ompr_p ompf ompF ompr_p->ompf Represses ompc ompC ompr_p->ompc Activates stress Envelope Stress cpxa CpxA stress->cpxa Senses cpxr CpxR cpxa->cpxr Phosphorylates cpxr_p CpxR-P cpxr->cpxr_p ompf2 ompF cpxr_p->ompf2 Represses ompc2 ompC cpxr_p->ompc2 Activates

Figure 5: Key signaling pathways regulating porin expression in E. coli.

References

Application Notes and Protocols for Testing GT-1/Avibactam Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of multidrug-resistant (MDR) Gram-negative bacteria necessitates the development of novel antibiotic therapies. GT-1 is a novel siderophore cephalosporin (B10832234) that employs a "Trojan horse" strategy, utilizing bacterial iron uptake systems to enter the cell.[1][2] This mechanism allows for potent activity against a range of pathogens. Avibactam (B1665839) is a broad-spectrum β-lactamase inhibitor that protects β-lactam antibiotics from degradation by a wide range of serine β-lactamases, including Ambler class A, C, and some D enzymes.[3][4][5][6] The combination of a novel cephalosporin like this compound with a potent β-lactamase inhibitor like avibactam presents a promising strategy to combat infections caused by resistant bacteria. While published research extensively covers the combination of this compound with the novel β-lactamase inhibitor GT-055, and ceftazidime (B193861) with avibactam, this document outlines the key protocols for the preclinical evaluation of a potential this compound/avibactam combination therapy.[1][3]

Data Presentation

Table 1: In Vitro Activity of this compound and Comparator Agents against Gram-Negative Pathogens

OrganismAgentMIC50 (µg/mL)MIC90 (µg/mL)
E. coliThis compound≤0.52
This compound/GT-055 (2:1)≤0.51
Ceftazidime1>64
Ceftazidime/avibactam0.51
K. pneumoniaeThis compound14
This compound/GT-055 (2:1)0.52
Ceftazidime8>64
Ceftazidime/avibactam14
P. aeruginosaThis compound14
This compound/GT-055 (2:1)14
Ceftazidime432
Ceftazidime/avibactam416

Note: Data for this compound/GT-055 is presented as a surrogate for this compound/avibactam based on available literature on this compound combination studies.[1]

Table 2: Pharmacokinetic/Pharmacodynamic (PK/PD) Parameters for Avibactam Combinations

ParameterValueOrganism(s)Model
Avibactam %fT>CT for stasis23-25%E. coli, K. pneumoniaeIn vivo thigh infection model
Avibactam CT for efficacy1 mg/LP. aeruginosaNeutropenic mouse thigh and lung infection models
Ceftazidime %fT>MIC for efficacy50%Enterobacteriaceae, P. aeruginosaPreclinical models

CT: Threshold concentration; %fT>CT: Percentage of the dosing interval that the free drug concentration remains above the threshold concentration; %fT>MIC: Percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration.[7]

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.

a. Broth Microdilution Method

  • Materials: Cation-adjusted Mueller-Hinton broth (CAMHB), 96-well microtiter plates, bacterial inoculum, this compound, and avibactam.

  • Procedure:

    • Prepare serial twofold dilutions of this compound in CAMHB in the microtiter plates.

    • For combination testing, add a fixed concentration of avibactam (e.g., 4 µg/mL) to each well containing the this compound dilutions.

    • Prepare a bacterial inoculum standardized to a 0.5 McFarland turbidity standard, which is then diluted to yield a final concentration of approximately 5 x 105 CFU/mL in the wells.

    • Inoculate the microtiter plates with the bacterial suspension.

    • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

    • The MIC is the lowest concentration of the drug that completely inhibits visible growth.

b. Agar (B569324) Dilution Method

  • Materials: Mueller-Hinton agar (MHA), petri dishes, bacterial inoculum, this compound, and avibactam.

  • Procedure:

    • Prepare MHA plates containing serial twofold dilutions of this compound. For combination testing, add a fixed concentration of avibactam to the agar.

    • Prepare a bacterial inoculum as described for broth microdilution.

    • Spot a standardized bacterial inoculum (approximately 104 CFU/spot) onto the surface of the agar plates.

    • Incubate the plates at 35-37°C for 16-20 hours.

    • The MIC is the lowest concentration of the drug that inhibits the growth of the bacteria.

Time-Kill Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.

  • Materials: CAMHB, bacterial culture, this compound, avibactam, and sterile saline.

  • Procedure:

    • Prepare flasks with CAMHB containing this compound alone, avibactam alone, and the combination of this compound and avibactam at concentrations corresponding to multiples of the MIC (e.g., 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.

    • Inoculate the flasks with a logarithmic-phase bacterial culture to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

    • Incubate the flasks at 37°C with shaking.

    • At specified time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw aliquots from each flask.

    • Perform serial dilutions of the aliquots in sterile saline and plate them on MHA to determine the viable bacterial count (CFU/mL).

    • Plot the log10 CFU/mL versus time to generate time-kill curves. Synergy is often defined as a ≥2-log10 decrease in CFU/mL between the combination and its most active single agent at 24 hours.[8][9]

In Vivo Efficacy Murine Models

Animal models are crucial for evaluating the in vivo efficacy of new antimicrobial agents.

a. Murine Sepsis Model

  • Animal Model: Typically, neutropenic mice are used to minimize the contribution of the host immune system.

  • Procedure:

    • Induce neutropenia in mice through the administration of cyclophosphamide.

    • Infect the mice intraperitoneally with a lethal dose of the test organism.

    • At a predetermined time post-infection (e.g., 1-2 hours), administer this compound, avibactam, or the combination therapy via a clinically relevant route (e.g., subcutaneous or intravenous).

    • Monitor the survival of the mice over a period of 7 days.

    • The 50% effective dose (ED50) can be calculated to compare the efficacy of different treatment regimens.[10]

b. Murine Thigh Infection Model

  • Animal Model: Neutropenic mice.

  • Procedure:

    • Induce neutropenia as described above.

    • Inject a standardized inoculum of the test organism into the thigh muscle of the mice.

    • Initiate treatment with this compound, avibactam, or the combination at a set time post-infection.

    • At 24 hours post-treatment initiation, euthanize the mice, and homogenize the thigh tissue.

    • Determine the bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenate.

    • Efficacy is determined by the reduction in bacterial load compared to the untreated control group. This model is also used to determine PK/PD parameters.[1]

Mandatory Visualizations

GT1_Avibactam_Workflow cluster_in_vitro In Vitro Evaluation cluster_in_vivo In Vivo Efficacy cluster_pkpd Pharmacokinetics/Pharmacodynamics cluster_conclusion Outcome mic MIC Determination (Broth/Agar Dilution) time_kill Time-Kill Assay mic->time_kill Inform concentrations thigh_model Murine Thigh Infection Model mic->thigh_model Guide initial dosing time_kill->thigh_model Assess bactericidal activity sepsis_model Murine Sepsis Model thigh_model->sepsis_model Confirm efficacy pkpd_analysis PK/PD Analysis thigh_model->pkpd_analysis Provide in vivo data efficacy_determination Determination of Therapeutic Potential sepsis_model->efficacy_determination Evaluate survival benefit pkpd_analysis->efficacy_determination Establish dosing targets

Caption: Experimental workflow for testing this compound/avibactam combination therapy.

Avibactam_MoA cluster_bacterium Gram-Negative Bacterium cluster_periplasm Periplasm beta_lactamase β-Lactamase Enzyme gt1 This compound beta_lactamase->gt1 Hydrolyzes this compound (inactivation) pbp Penicillin-Binding Protein (PBP) gt1->pbp Inhibits cell wall synthesis avibactam Avibactam avibactam->beta_lactamase Reversibly inhibits

Caption: Mechanism of action of this compound and avibactam in Gram-negative bacteria.

References

Troubleshooting & Optimization

Technical Support Center: Mechanisms of Bacterial Resistance to GT-1 Antibiotic

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for GT-1, a novel siderophore cephalosporin (B10832234) antibiotic. This resource is designed to assist researchers, scientists, and drug development professionals in understanding and troubleshooting bacterial resistance to this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a siderophore cephalosporin that employs a "Trojan horse" strategy to enter bacterial cells.[1][2] It utilizes the bacterium's own ferric iron uptake systems to penetrate the outer membrane of Gram-negative pathogens.[1] Once inside the periplasmic space, the cephalosporin component of this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[3]

Q2: What are the known mechanisms of bacterial resistance to this compound?

A2: The primary documented mechanism of resistance to this compound is enzymatic degradation by β-lactamases.[2][4] Certain β-lactamases can hydrolyze the β-lactam ring of this compound, rendering the antibiotic inactive. Additionally, mutations in the genes encoding for siderophore uptake systems could theoretically confer resistance by preventing the entry of this compound into the bacterial cell, although specific mutations affecting this compound uptake have not been fully characterized.[4][5]

Q3: How does the β-lactamase inhibitor GT-055 enhance the activity of this compound?

A3: GT-055 is a novel β-lactamase inhibitor that, when used in combination with this compound, can protect it from degradation by certain β-lactamases.[1][2] This combination restores the antibacterial activity of this compound against many resistant strains, particularly those producing extended-spectrum β-lactamases (ESBLs).[4][5][6]

Q4: Are there specific experimental conditions that need to be considered when testing the susceptibility of bacteria to this compound?

A4: Yes, due to its siderophore nature, the in vitro activity of this compound is significantly affected by the presence of iron in the testing medium.[1] It is crucial to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution (BMD) assays to ensure the expression of bacterial iron transporters necessary for this compound uptake.[3][7][8] Failure to use iron-depleted media can lead to falsely elevated Minimum Inhibitory Concentration (MIC) values.

Troubleshooting Guides

Issue 1: High or Inconsistent MIC Values for this compound
Possible Cause Troubleshooting Steps
Inappropriate Testing Medium Ensure the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). Standard Mueller-Hinton broth contains iron that can interfere with this compound uptake.[1][3][8]
Inoculum Effect Standardize the bacterial inoculum to the recommended concentration (e.g., 5 x 10^5 CFU/mL). A higher inoculum can lead to increased β-lactamase production and apparently higher MICs.
β-Lactamase Production Test the isolate for the presence of β-lactamase activity using a chromogenic cephalosporin assay (e.g., nitrocefin (B1678963) test). Perform MIC testing with and without the β-lactamase inhibitor GT-055 to assess for enzymatic degradation.[6]
Mutations in Siderophore Uptake System Sequence the genes encoding for known siderophore receptors and transport systems in the resistant isolate to identify potential mutations that may impair this compound uptake.
Efflux Pump Overexpression Perform MIC testing in the presence and absence of a broad-spectrum efflux pump inhibitor (e.g., CCCP, PAβN) to determine if efflux is contributing to resistance.
Issue 2: this compound/GT-055 Combination Shows Limited Efficacy
Possible Cause Troubleshooting Steps
Production of a β-Lactamase Not Inhibited by GT-055 Characterize the specific type of β-lactamase produced by the resistant strain (e.g., by PCR and sequencing). GT-055 may not be effective against all classes of β-lactamases.
Target Modification (Altered PBPs) Perform a PBP binding assay to compare the affinity of this compound for the PBPs of the resistant and susceptible strains.[9]
Multiple Resistance Mechanisms The isolate may possess multiple resistance mechanisms (e.g., β-lactamase production and reduced permeability). A combination of experimental approaches will be needed to dissect the contribution of each mechanism.

Quantitative Data Summary

Table 1: In Vitro Activity of this compound and this compound/GT-055 against Resistant Gram-Negative Isolates

OrganismResistance MechanismThis compound MIC (µg/mL)This compound/GT-055 (1:1) MIC (µg/mL)
E. coliESBL-producing161
K. pneumoniaeCarbapenemase-producing322
A. baumanniiOXA-producing84
P. aeruginosaMultiple mechanisms>6416

Note: These are representative values and may vary depending on the specific strain and the β-lactamases produced. Data is compiled from multiple sources for illustrative purposes.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.[6]

  • Prepare Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB): Prepare CAMHB according to the manufacturer's instructions and then deplete iron using a chelating resin (e.g., Chelex-100).

  • Prepare this compound and this compound/GT-055 Stock Solutions: Dissolve this compound and GT-055 in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 1280 µg/mL).

  • Prepare Serial Dilutions: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound and the this compound/GT-055 combination in ID-CAMHB to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar (B569324) medium. Suspend colonies in saline or broth to achieve a turbidity equivalent to a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL.

  • Inoculate Microtiter Plate: Add the bacterial inoculum to each well of the microtiter plate. Include a growth control (no antibiotic) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.

  • Determine MIC: The MIC is the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.

Protocol 2: β-Lactamase Hydrolysis Assay

This protocol provides a general method to assess the hydrolysis of this compound by bacterial β-lactamases.

  • Prepare Crude β-Lactamase Extract: Grow the bacterial strain of interest to the mid-logarithmic phase in a suitable broth. Harvest the cells by centrifugation and lyse them (e.g., by sonication) in a suitable buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant containing the crude enzyme extract.

  • Hydrolysis Reaction: In a quartz cuvette, mix the crude enzyme extract with a known concentration of this compound in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.0).

  • Spectrophotometric Monitoring: Monitor the hydrolysis of the β-lactam ring by measuring the decrease in absorbance at a specific wavelength (determined by a preliminary wavelength scan of intact and hydrolyzed this compound).

  • Calculate Hydrolysis Rate: The rate of hydrolysis can be determined from the initial linear phase of the absorbance change over time.

  • Control Experiments: Include a negative control with heat-inactivated enzyme extract and a positive control with a known β-lactamase substrate (e.g., nitrocefin).

Protocol 3: Penicillin-Binding Protein (PBP) Affinity Assay

This is a competitive binding assay to assess the affinity of this compound for bacterial PBPs.

  • Prepare Bacterial Membranes: Grow the bacterial strain to the mid-logarithmic phase. Harvest the cells and prepare membrane fractions by sonication followed by ultracentrifugation.

  • Competitive Binding: Incubate the membrane preparations with a fluorescently labeled penicillin (e.g., Bocillin FL) in the presence of increasing concentrations of unlabeled this compound.

  • Separation and Detection: Separate the membrane proteins by SDS-PAGE.

  • Visualize PBPs: Visualize the fluorescently labeled PBPs using a fluorescence imager. The intensity of the fluorescent bands corresponding to the PBPs will decrease as the concentration of this compound increases, indicating competition for binding.

  • Determine IC50: Quantify the band intensities and determine the concentration of this compound required to inhibit 50% of the binding of the fluorescent penicillin (IC50). This value is inversely proportional to the binding affinity.

Visualizations

experimental_workflow cluster_mic MIC Determination cluster_mechanism Investigation of Resistance Mechanism mic_start Obtain Resistant Isolate mic_prepare Prepare ID-CAMHB mic_start->mic_prepare mic_dilute Serial Dilution of this compound +/- GT-055 mic_prepare->mic_dilute mic_inoculate Inoculate with Standardized Bacterial Suspension mic_dilute->mic_inoculate mic_incubate Incubate 16-20h at 37°C mic_inoculate->mic_incubate mic_read Read MIC mic_incubate->mic_read mech_start High MIC Observed mic_read->mech_start If Resistant mech_beta β-Lactamase Hydrolysis Assay mech_start->mech_beta mech_pbp PBP Binding Affinity Assay mech_start->mech_pbp mech_uptake Siderophore Uptake Gene Sequencing mech_start->mech_uptake mech_efflux Efflux Pump Inhibition Assay mech_start->mech_efflux

Caption: Experimental workflow for investigating this compound resistance.

resistance_mechanisms cluster_entry Cellular Entry cluster_resistance Resistance Mechanisms GT1 This compound Antibiotic SiderophoreReceptor Siderophore Receptor GT1->SiderophoreReceptor Binds to PBP Penicillin-Binding Proteins (PBPs) GT1->PBP Inhibits Cell Wall Synthesis Bacterium Bacterial Cell EffluxPump Efflux Pump Overexpression Bacterium->EffluxPump Expels this compound SiderophoreReceptor->Bacterium Transports into Periplasm BetaLactamase β-Lactamase Production BetaLactamase->GT1 Degrades PBP_Mutation Target Modification (PBP Mutation) PBP_Mutation->GT1 Prevents Binding Uptake_Mutation Siderophore Receptor Mutation Uptake_Mutation->SiderophoreReceptor Prevents Uptake

Caption: Overview of this compound action and bacterial resistance mechanisms.

References

Technical Support Center: Impact of Iron Concentration on GT-1 In Vitro Activity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the impact of iron concentration on GT-1 cell activity in vitro.

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of high iron concentrations on this compound cell viability?

A1: High concentrations of iron, typically supplied in cell culture media as ferric ammonium (B1175870) citrate (B86180) (FAC), are expected to decrease this compound cell viability.[1][2] Iron overload can induce oxidative stress, leading to cellular damage and death.[2][3] The specific cytotoxic concentration can vary, but studies on other neuronal cell lines have shown significant reductions in viability at FAC concentrations of 200 µM and higher.[1]

Q2: What is the primary mechanism of iron-induced toxicity in this compound cells?

A2: The primary mechanism of iron-induced toxicity in this compound cells is believed to be through the generation of reactive oxygen species (ROS) and subsequent oxidative stress.[2] Excess intracellular iron can participate in the Fenton reaction, producing highly reactive hydroxyl radicals that damage lipids, proteins, and DNA.[4] This can lead to mitochondrial dysfunction and trigger apoptotic cell death pathways.[2]

Q3: What signaling pathway is implicated in iron-induced oxidative stress in hypothalamic neurons like this compound cells?

A3: A key signaling pathway implicated in iron-induced oxidative stress in AgRP-expressing neurons, a category that includes this compound cells, is the ROS-FoxO1 signaling axis.[2] Increased intracellular iron leads to a rise in mitochondrial ROS, which promotes the nuclear translocation of the transcription factor FoxO1.[2] This can lead to the upregulation of specific genes, such as AgRP, and contribute to cellular dysfunction.[2]

Q4: How can I modulate iron concentration in my this compound cell culture medium?

A4: You can modulate iron concentration by either supplementing the medium with an iron source, such as ferric ammonium citrate (FAC), or by adding iron chelators like deferoxamine (B1203445) (DFO) to reduce the bioavailable iron. It is crucial to establish a baseline iron concentration in your basal medium and then titrate the supplement or chelator to achieve the desired experimental concentrations.

Q5: What are the expected morphological changes in this compound cells exposed to high iron concentrations?

A5: this compound cells exposed to toxic levels of iron may exhibit morphological changes characteristic of apoptosis and cellular stress. These can include cell shrinkage, membrane blebbing, chromatin condensation, and detachment from the culture surface.

Troubleshooting Guides

Problem 1: I am not observing a significant decrease in this compound cell viability even at high iron concentrations.

  • Possible Cause 1: Iron salt stability and bioavailability.

    • Solution: Ensure that your iron stock solution (e.g., FAC) is freshly prepared and properly stored. Iron can precipitate out of solution, especially at neutral pH. Consider preparing the stock in a slightly acidic buffer and filter-sterilizing it before adding to the culture medium.

  • Possible Cause 2: Cell density.

    • Solution: High cell densities can sometimes mask cytotoxic effects. Ensure you are seeding cells at a consistent and appropriate density for your viability assay. A lower seeding density might reveal toxicity more clearly.

  • Possible Cause 3: Duration of exposure.

    • Solution: The cytotoxic effects of iron may be time-dependent. If you are not observing an effect after 24 hours, consider extending the incubation period to 48 or 72 hours.

Problem 2: My control this compound cells (no added iron) are showing signs of stress or poor growth.

  • Possible Cause 1: Iron deficiency.

    • Solution: While high iron is toxic, iron is also an essential nutrient for cell growth and metabolism.[3] Your basal medium may be iron-deficient. Ensure you are using a medium appropriate for neuronal cell culture, which typically contains a basal level of iron. You may need to add a low, non-toxic concentration of an iron source to your control cultures.

  • Possible Cause 2: Other culture conditions.

    • Solution: Review your general cell culture practices. Issues with CO2 levels, temperature, humidity, or contamination can all lead to cellular stress. Ensure your this compound cells are cultured according to recommended protocols.[5]

Problem 3: I am seeing inconsistent results in my apoptosis assays (e.g., Caspase-3 activity).

  • Possible Cause 1: Timing of the assay.

    • Solution: Apoptosis is a dynamic process. The peak of caspase activation can be transient. Perform a time-course experiment (e.g., 12, 24, 48 hours) after iron exposure to identify the optimal time point for measuring caspase activity.

  • Possible Cause 2: Cell lysis and protein handling.

    • Solution: Ensure complete and consistent cell lysis to release caspases. Keep lysates on ice to prevent protein degradation. Determine the protein concentration of your lysates to ensure equal amounts are used in the assay.

Data Presentation

Table 1: Representative Dose-Dependent Effect of Ferric Ammonium Citrate (FAC) on this compound Cell Viability and Apoptosis.

Disclaimer: The following data is hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

FAC Concentration (µM)Cell Viability (% of Control)Relative Caspase-3 Activity (Fold Change)
0 (Control)100%1.0
5095%1.2
10085%1.8
20060%3.5
50035%5.2

Table 2: Effect of Iron Chelation on High Iron-Induced Apoptosis Marker Expression in this compound Cells.

Disclaimer: The following data is hypothetical and intended for illustrative purposes. Actual results may vary based on specific experimental conditions.

TreatmentRelative Bax Expression (Fold Change)Relative Bcl-2 Expression (Fold Change)
Control1.01.0
200 µM FAC2.50.6
200 µM FAC + 100 µM Deferoxamine1.20.9

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay
  • Cell Seeding: Seed this compound cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Ferric Ammonium Citrate (FAC) in complete medium. Remove the old medium and add 100 µL of the diluted FAC solutions to the respective wells. Include a vehicle-only control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan (B1609692) Formation: Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.

  • Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Protocol 2: Quantification of Intracellular Iron using a Colorimetric Ferrozine-Based Assay
  • Cell Culture and Lysis: Culture this compound cells in 24-well plates and treat with varying iron concentrations. After treatment, wash the cells with PBS and lyse them.

  • Iron Release: Treat the cell lysates with an acidic KMnO4 solution to release iron from cellular proteins.[6]

  • Colorimetric Reaction: Add an iron detection solution containing ferrozine, which forms a colored complex with ferrous iron.[6]

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 550 nm) using a spectrophotometer or microplate reader.[7]

  • Quantification: Determine the iron concentration in the samples by comparing the absorbance to a standard curve prepared with known iron concentrations. Normalize the results to the total protein content of the cell lysate.

Protocol 3: Caspase-3 Activity Assay (Colorimetric)
  • Cell Lysis: After treating this compound cells with different iron concentrations, collect the cells and lyse them using a chilled lysis buffer. Incubate on ice for 10-15 minutes.

  • Protein Quantification: Determine the protein concentration of each cell lysate.

  • Assay Reaction: In a 96-well plate, add cell lysate (containing 50-200 µg of protein) to each well. Add reaction buffer and the caspase-3 substrate (e.g., DEVD-pNA).[8][9]

  • Incubation: Incubate the plate at 37°C for 1-2 hours.[8]

  • Absorbance Measurement: Measure the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[8]

  • Data Analysis: Compare the absorbance of treated samples to the untreated control to determine the fold increase in caspase-3 activity.

Protocol 4: Western Blot Analysis for Apoptosis Markers (Bax and Bcl-2)
  • Protein Extraction: Lyse the treated this compound cells in RIPA buffer containing protease inhibitors.[10] Centrifuge to pellet cell debris and collect the supernatant containing the total protein.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[10]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.[10]

  • Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.[10]

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bax, Bcl-2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Densitometry Analysis: Quantify the band intensities using densitometry software. Normalize the expression of Bax and Bcl-2 to the loading control.

Mandatory Visualizations

Iron_Induced_Oxidative_Stress_Pathway extracellular_iron High Extracellular Iron (e.g., FAC) intracellular_iron Increased Intracellular Labile Iron extracellular_iron->intracellular_iron Uptake mitochondria Mitochondria intracellular_iron->mitochondria Fenton Reaction ros Increased ROS (Reactive Oxygen Species) mitochondria->ros foxo1_cytoplasm FoxO1 (Cytoplasm) ros->foxo1_cytoplasm Promotes Translocation oxidative_stress Oxidative Stress (Lipid Peroxidation, DNA Damage) ros->oxidative_stress foxo1_nucleus FoxO1 (Nucleus) foxo1_cytoplasm->foxo1_nucleus gene_expression Altered Gene Expression (e.g., ↑AgRP) foxo1_nucleus->gene_expression Transcription Factor apoptosis Apoptosis gene_expression->apoptosis oxidative_stress->apoptosis

Caption: Iron-Induced Oxidative Stress Signaling Pathway in this compound Cells.

Experimental_Workflow cluster_assays Downstream Assays start Start: Culture this compound Cells treatment Treat with varying concentrations of Ferric Ammonium Citrate (FAC) start->treatment incubation Incubate for 24-72 hours treatment->incubation harvest Harvest Cells / Supernatant incubation->harvest viability Cell Viability Assay (e.g., MTT) harvest->viability iron_assay Intracellular Iron Quantification harvest->iron_assay apoptosis_assay Apoptosis Assays (Caspase Activity, Western Blot) harvest->apoptosis_assay analysis Data Analysis and Interpretation viability->analysis iron_assay->analysis apoptosis_assay->analysis

Caption: General Experimental Workflow for Assessing Iron Impact on this compound Cells.

References

Technical Support Center: Overcoming Porin Loss and Siderophore Transporter Mutations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with bacterial resistance due to porin loss and siderophore transporter mutations.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms by which porin loss and siderophore transporter mutations confer antibiotic resistance?

A1: Gram-negative bacteria possess an outer membrane that acts as a permeability barrier against many antibiotics.[1] Porins are protein channels in this outer membrane that allow the influx of hydrophilic molecules, including many antibiotics like β-lactams and fluoroquinolones.[2] The loss or downregulation of these porins restricts antibiotic entry into the cell, thereby increasing resistance.[3]

Siderophore transporters are hijacked by "Trojan horse" antibiotics, such as cefiderocol, which are conjugated to siderophores (iron-chelating molecules).[4][5] Bacteria actively transport these conjugates into the cell to acquire iron.[6] Mutations in the genes encoding these transporters, often TonB-dependent receptors (TBDRs), can prevent the uptake of the antibiotic conjugate, leading to resistance.[7][8]

Q2: My antibiotic is effective against the wild-type strain but shows no activity against a known porin-deficient mutant. How can I confirm the role of porin loss?

A2: To confirm that porin loss is the primary resistance mechanism, you can perform a complementation experiment. This involves reintroducing the functional porin gene into the mutant strain on a plasmid. If the susceptibility to the antibiotic is restored to wild-type levels, it confirms that the resistance was due to the absence of the porin. Additionally, you can perform an outer membrane permeability assay to directly measure the uptake of a fluorescent probe in both the wild-type and mutant strains.

Q3: What are some strategies to overcome antibiotic resistance mediated by porin loss?

A3: Several strategies are being explored to counteract resistance due to porin loss:

  • Antibiotic Adjuvants: These are non-antibiotic compounds that can enhance the efficacy of existing antibiotics.[9][10] They can function by disrupting the outer membrane, making it more permeable to the antibiotic.[11]

  • Efflux Pump Inhibitors: Porin loss is often accompanied by the upregulation of efflux pumps, which actively expel antibiotics from the cell.[3] Combining an antibiotic with an efflux pump inhibitor can increase the intracellular concentration of the drug.

  • Alternative Delivery Mechanisms: Designing antibiotics that can bypass porin channels is a key strategy. This includes developing more lipophilic drugs that can diffuse across the lipid bilayer or utilizing other uptake pathways, such as siderophore transporters.

Q4: My siderophore-antibiotic conjugate is not showing the expected activity, even in iron-depleted media. What could be the issue?

A4: There are several potential reasons for the lack of activity of a siderophore-antibiotic conjugate:

  • Transporter Mutations: The target bacterium may have pre-existing or newly acquired mutations in the specific siderophore receptor (e.g., a TonB-dependent receptor) that your conjugate is designed to target.[7][12] Sequencing the relevant transporter genes can identify such mutations.

  • Inefficient Transport: The chemical linkage between the siderophore and the antibiotic might sterically hinder the recognition and transport by the receptor.

  • Cleavage of the Linker: The linker connecting the siderophore and the antibiotic may not be efficiently cleaved in the periplasm or cytoplasm, preventing the release of the active antibiotic.

  • Inappropriate Media: Even with iron-depleted media, trace amounts of iron can still interfere with the uptake of the conjugate. Ensure you are using appropriately prepared iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB).[5]

Troubleshooting Guides

Issue 1: Inconsistent or Non-reproducible Minimum Inhibitory Concentration (MIC) Results
Possible Cause Troubleshooting Step
Inoculum size variability Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard before dilution.[13]
Improper media preparation For siderophore-antibiotic conjugates, strictly follow protocols for preparing iron-depleted media.[5] For other antibiotics, ensure the correct type and pH of Mueller-Hinton broth is used.
Contamination Perform a purity check of the bacterial culture before starting the assay.[13]
"Skipped wells" in microdilution plate This may indicate contamination, inadequate inoculation, or issues with the antibiotic solution. Re-check all steps of the procedure.[13]
Issue 2: Siderophore-Antibiotic Conjugate Shows Lower Than Expected Potency
Possible Cause Troubleshooting Step
Competition with endogenous siderophores Ensure the growth medium is sufficiently iron-depleted to induce expression of the target transporter and minimize production of the bacterium's own siderophores.
Target receptor not expressed Verify the expression of the target TonB-dependent receptor under your experimental conditions using techniques like qRT-PCR or proteomics.
Heteroresistance The bacterial population may contain a subpopulation of resistant mutants. Perform a population analysis profile (PAP) to detect heteroresistance.[7][14]

Quantitative Data Summary

The following table summarizes the impact of porin loss on the Minimum Inhibitory Concentration (MIC) of various antibiotics against Escherichia coli. Data is presented as the fold-change in MIC for the mutant strain relative to the wild-type strain.

Antibiotic ClassAntibioticGene DeletedFold-Change in MIC
β-Lactams AmpicillinompF4-8
CefoxitinompF8
MeropenemompF4
Fluoroquinolones CiprofloxacinompF2-4
Tetracyclines TetracyclineompF2
Aminoglycosides KanamycinompF1-2

Note: Data compiled from multiple sources. Actual fold-changes can vary depending on the specific strain and experimental conditions.

Experimental Protocols

Broth Microdilution for MIC Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines.

Materials:

  • 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or Iron-Depleted CAMHB (for siderophore-conjugates)

  • Antibiotic stock solution

  • Bacterial culture grown to log phase

  • 0.5 McFarland turbidity standard

  • Sterile saline or phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Prepare Antibiotic Dilutions: Create a serial two-fold dilution of the antibiotic in the appropriate broth directly in the 96-well plate. The final volume in each well should be 50 µL.

  • Prepare Inoculum:

    • Select several colonies from an overnight culture plate and suspend them in sterile saline or PBS.

    • Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension 1:150 in broth to achieve a concentration of approximately 1 x 10⁶ CFU/mL.[13]

  • Inoculation: Add 50 µL of the diluted bacterial suspension to each well of the microtiter plate, resulting in a final inoculum of approximately 5 x 10⁵ CFU/mL.[13]

  • Controls:

    • Growth Control: A well containing only broth and the bacterial inoculum.

    • Sterility Control: A well containing only broth.

  • Incubation: Incubate the plate at 37°C for 16-20 hours.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.[15] This can be determined by visual inspection or by using a microplate reader to measure optical density at 600 nm.

Outer Membrane Permeability Assay (NPN Uptake)

This assay measures the permeability of the bacterial outer membrane using the fluorescent probe N-phenyl-1-naphthylamine (NPN).

Materials:

  • Bacterial culture grown to mid-log phase

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (500 µM in acetone)

  • Polymyxin B (positive control, optional)

  • Fluorometer or fluorescence plate reader (Excitation: 350 nm, Emission: 420 nm)

Procedure:

  • Prepare Bacterial Suspension:

    • Harvest mid-log phase cells by centrifugation.

    • Wash the cells twice with HEPES buffer.

    • Resuspend the cells in HEPES buffer to an OD₆₀₀ of 0.5.

  • Assay:

    • In a cuvette or a black 96-well plate, add the bacterial suspension.

    • Add NPN to a final concentration of 10 µM.

    • Measure the baseline fluorescence.

    • Add the test compound (e.g., a potential membrane permeabilizer) and monitor the increase in fluorescence over time. An increase in fluorescence indicates that NPN is partitioning into the damaged outer membrane.[16]

Signaling Pathways and Experimental Workflows

Regulation of Porin Expression in Response to Antibiotic Stress

The expression of major porins like OmpF and OmpC in E. coli is tightly regulated by the two-component system EnvZ-OmpR in response to environmental osmolarity.[17] Under antibiotic stress, other regulatory pathways, such as the CpxAR and σE envelope stress responses, can also modulate porin expression.[2] Small non-coding RNAs (sRNAs) like MicF and MicC further fine-tune porin expression at the post-transcriptional level.[17]

Porin_Regulation cluster_stress Environmental Stress cluster_regulation Regulatory Systems cluster_porins Porin Genes Antibiotic_Stress Antibiotic_Stress CpxAR CpxAR Antibiotic_Stress->CpxAR Osmotic_Stress Osmotic_Stress EnvZ_OmpR EnvZ_OmpR Osmotic_Stress->EnvZ_OmpR ompF ompF EnvZ_OmpR->ompF ompC ompC EnvZ_OmpR->ompC CpxAR->ompF sRNAs (MicF, MicC) sRNAs (MicF, MicC) sRNAs (MicF, MicC)->ompF sRNAs (MicF, MicC)->ompC

Regulation of porin expression by environmental stress.
Siderophore-Mediated Iron Uptake and "Trojan Horse" Antibiotic Delivery

Bacteria secrete siderophores to chelate iron from the environment. The iron-siderophore complex is then recognized by specific TonB-dependent receptors on the outer membrane and transported into the periplasm. This process is energized by the TonB-ExbB-ExbD complex in the inner membrane.[18] Siderophore-antibiotic conjugates exploit this pathway to gain entry into the cell. The expression of siderophore biosynthesis and transport genes is typically repressed by the Ferric Uptake Regulator (Fur) protein in iron-replete conditions.[19][20]

Siderophore_Uptake cluster_extracellular Extracellular cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane cluster_cytoplasm Cytoplasm Siderophore_Antibiotic Siderophore-Antibiotic Conjugate TBDR TonB-Dependent Receptor (TBDR) Siderophore_Antibiotic->TBDR Binding Fe3 Fe³⁺ Fe3->Siderophore_Antibiotic Chelation Periplasmic_Conjugate Siderophore-Antibiotic TBDR->Periplasmic_Conjugate Transport ABC_Transporter ABC Transporter Periplasmic_Conjugate->ABC_Transporter Binding TonB_Complex TonB-ExbB-ExbD TonB_Complex->TBDR Energizes Antibiotic Active Antibiotic ABC_Transporter->Antibiotic Transport & Cleavage Fur Fur Repressor Siderophore_Genes Siderophore Biosynthesis & Transport Genes Fur->Siderophore_Genes Repression (High Iron)

Siderophore-mediated antibiotic transport pathway.
Logical Workflow for Troubleshooting Siderophore-Conjugate Inactivity

This workflow outlines a logical approach to diagnosing why a siderophore-antibiotic conjugate may be ineffective.

Troubleshooting_Workflow Start Siderophore-conjugate is inactive Check_Media Is iron-depleted media used correctly? Start->Check_Media Check_MIC Is MIC of unconjugated antibiotic known? Check_Media->Check_MIC Yes Correct_Media Correct media preparation Check_Media->Correct_Media No Sequence_Transporter Sequence target TonB-dependent receptor gene Check_MIC->Sequence_Transporter Yes Mutation_Found Mutation detected? Sequence_Transporter->Mutation_Found Check_Expression Measure transporter expression (qRT-PCR) Expression_Low Expression low? Check_Expression->Expression_Low Competition_Assay Perform competition assay with free siderophore Competition_Effect Does free siderophore increase MIC? Competition_Assay->Competition_Effect Mutation_Found->Check_Expression No Conclusion_Mutation Resistance likely due to transporter mutation Mutation_Found->Conclusion_Mutation Yes Expression_Low->Competition_Assay No Conclusion_Expression Inefficacy due to low transporter expression Expression_Low->Conclusion_Expression Yes Conclusion_Uptake_Issue Conjugate is not utilizing the intended pathway Competition_Effect->Conclusion_Uptake_Issue Yes Conclusion_Other Consider other mechanisms (linker stability, efflux) Competition_Effect->Conclusion_Other No Correct_Media->Start Re-test

Troubleshooting workflow for siderophore conjugates.

References

Technical Support Center: Optimizing GT-1 Dosage in Preclinical Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information and troubleshooting advice for establishing an optimal dosage of the novel therapeutic agent, GT-1, in preclinical animal models.

Frequently Asked Questions (FAQs)

Q1: Where should I begin when determining the first dose of this compound for my animal study?

A1: The initial dose selection for a first-in-animal study should be guided by all available in vitro data. Key considerations include the compound's potency in cell-based assays (e.g., IC50 or EC50) and its safety profile. The process of finding and justifying a dosage regimen is iterative and begins even before preclinical studies.[1] A common approach is to start with a dose that is a fraction of the No Observed Adverse Effect Level (NOAEL) if available from preliminary toxicity screens.[2] If no prior in vivo data exists, the starting dose should be based on prior pharmacokinetic (PK), pharmacodynamic (PD), or in vitro studies.[3]

Q2: What is a dose-ranging study and why is it critical?

A2: A dose-ranging study, also known as a Maximum Tolerated Dose (MTD) study, is a fundamental preclinical experiment where different doses of a compound are tested to determine the optimal dose for efficacy and safety.[4][5] These studies are crucial for establishing the minimum effective dose (MED) and the MTD, which guides the dose selection for subsequent, more extensive toxicology and efficacy studies.[3] A well-designed dose-ranging study helps to avoid using doses that are too high (causing unnecessary toxicity) or too low (showing no effect), thereby preventing the need to repeat studies.[6]

Q3: What are the key differences between pharmacokinetic (PK) and pharmacodynamic (PD) studies?

A3: In simple terms, pharmacokinetics (PK) is what the body does to the drug, while pharmacodynamics (PD) is what the drug does to the body.[7]

  • PK studies analyze how a drug is absorbed, distributed, metabolized, and excreted (ADME).[8] They measure parameters like maximum concentration (Cmax), area under the curve (AUC), and half-life.[3]

  • PD studies measure the drug's effect on the body over time.[9] This involves using biomarkers to see if the drug is hitting its intended target and producing the desired biological response.[7] Integrating PK and PD data is essential for understanding the dose-exposure-response relationship.[9][10]

Q4: How many animals and dose groups are typically used in a dose-ranging study?

A4: While there are no strict regulatory guidelines for dose-ranging studies, a common design includes a control group (vehicle only) and at least three dose levels: low, intermediate, and high.[4][6] The goal is to establish a dose-response relationship. The number of animals should be the minimum necessary to achieve statistically significant results, following the "Reduction" principle of the 3Rs (Replacement, Reduction, Refinement).[11] A protocol can be completed with as few as 24 rats or six dogs, for example.[12]

Q5: What route of administration should I use for this compound in my preclinical studies?

A5: The route of administration in preclinical studies should ideally mimic the intended clinical route for human use.[13] This ensures that the pharmacokinetic and toxicity data generated are relevant to the proposed clinical application. Standardized operating procedures for administration, such as oral gavage, should be followed to reduce variability.[11]

Troubleshooting Guide

Q1: I'm observing unexpected toxicity or mortality at my lowest dose of this compound. What should I do?

A1: Unexpected toxicity at low doses requires immediate investigation.

  • Verify Dosing Solution: Double-check all calculations and the preparation of the stock and dosing solutions to rule out a formulation error.[14][15]

  • Assess Vehicle Effects: The vehicle used to dissolve this compound could be contributing to the toxicity. Run a control group with only the vehicle to assess its effects.

  • Staggered Dosing: Employ a staggered or staged approach to dosing in subsequent studies. This involves dosing a single animal first and observing for a period before dosing the rest of the group, which can help manage adverse effects and serve as a humane endpoint.[6]

  • Re-evaluate Starting Dose: Your initial dose may have been too high despite in vitro data. A new dose-ranging study with significantly lower starting doses is necessary.

Q2: this compound is not showing any efficacy, even at the highest dose tested. What are the possible reasons?

A2: A lack of efficacy can stem from several factors related to the drug's properties and the experimental design.

  • Poor Bioavailability: this compound may not be absorbed effectively or may be metabolized too quickly. A pharmacokinetic (PK) study is essential to determine the drug's exposure levels (AUC, Cmax) in the animals.[8] Without adequate exposure, a therapeutic effect cannot be expected.

  • Inappropriate Animal Model: The chosen animal model may not be relevant to the human disease or the mechanism of this compound. Ensure the model is scientifically justified.[3]

  • Sub-therapeutic Dosing: The doses used may still be below the minimum effective dose (MED). If toxicity is not a limiting factor, further dose escalation studies may be warranted.

  • Target Engagement: A pharmacodynamic (PD) study is needed to confirm that this compound is interacting with its intended biological target in the animal.[7]

Q3: The results from my this compound study are highly variable between animals in the same dose group. How can I reduce this variability?

A3: High variability can obscure real treatment effects. To minimize it:

  • Standardize Procedures: Ensure all experimental procedures, including animal handling, dosing technique (e.g., oral gavage), and sample collection times, are standardized and consistently applied.[11]

  • Control Environmental Factors: House animals under controlled conditions (temperature, light cycle, diet) as these can influence physiological responses.

  • Randomize Animals: Randomly assign animals to treatment groups to minimize bias from underlying biological differences.[11]

  • Check Animal Health: Ensure all animals are healthy and of a similar age and weight at the start of the study. Underlying health issues can significantly impact drug response.

Data Presentation: Quantitative Summaries

Table 1: Example Dose-Ranging Study Design and Outcomes

This table illustrates a typical design for a dose-ranging study to determine the Maximum Tolerated Dose (MTD).

Dose GroupThis compound Dose (mg/kg)Number of Animals (n)Route of AdministrationKey ObservationsOutcome
1 (Control)0 (Vehicle)8Oral GavageNo adverse effects observed.-
2 (Low)108Oral GavageNo adverse effects observed.Well-tolerated
3 (Mid)308Oral GavageMild sedation in 2/8 animals, resolved within 4 hours.Tolerated
4 (High)1008Oral GavageSignificant sedation, 15% body weight loss.MTD Exceeded
5 (Intermediate-High)608Oral GavageMild sedation, <5% body weight loss.MTD Established
Table 2: Example Pharmacokinetic Parameters of this compound in Rats

This table summarizes key PK parameters that are crucial for understanding drug exposure and designing dosing schedules.[3]

ParameterRoute: Intravenous (IV)Route: Oral (PO)
Dose 5 mg/kg20 mg/kg
Cmax (ng/mL) 1250480
Tmax (h) 0.11.5
AUC (ng*h/mL) 32002400
Half-life (t½) (h) 2.52.8
Bioavailability (%) N/A18.75%

Experimental Protocols

Protocol: Dose-Ranging and MTD Determination Study for this compound

This protocol outlines a three-stage process for defining the Maximum Repeatable Dose (MRD), a concept analogous to the MTD, providing a preview of toxicology before formal regulatory studies.[12]

Objective: To determine the maximum tolerated dose (MTD) of this compound in rodents following daily administration for 7 days.

Animals: Male and female Sprague-Dawley rats (8-10 weeks old). Minimum of 3 animals per sex per group.

Materials:

  • This compound compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in sterile water)

  • Dosing syringes and gavage needles

  • Animal scale

  • Blood collection tubes (for optional toxicokinetics)

Methodology:

  • Stage A: Dose Incrementation (Single Dose)

    • Based on in vitro data, select a starting dose.

    • Administer a single dose of this compound to a small group of animals (n=3).

    • Observe animals intensively for the first 4 hours and then daily for 7 days for clinical signs of toxicity (e.g., changes in activity, posture, breathing, weight loss).[3][5]

    • If no toxicity is observed, double the dose in a new group of animals.

    • Continue this dose incrementation until signs of toxicity are observed. The highest dose without significant toxicity is the provisional MTD.[3]

    • (Optional) Collect blood samples at predefined time points to generate basic toxicokinetic (TK) data.[12]

  • Stage B: MRD Substantiation (7-Day Repeat Dosing)

    • Select three dose levels based on Stage A results: a high dose expected to produce mild toxicity (the provisional MTD), a low dose with no expected effects, and an intermediate dose.[6] Include a vehicle control group.

    • Administer this compound or vehicle daily for 7 consecutive days.

    • Record clinical observations, body weight, and food consumption daily.[3]

    • At the end of the 7-day period, collect blood for hematology and clinical chemistry analysis.[3]

    • Perform a gross necropsy on all animals to identify any organ-specific toxicities.[3]

    • The highest dose that does not cause mortality or serious toxicity is substantiated as the MTD/MRD.

  • Stage C: Toxicokinetic Relationship (Single Dose at Selected Levels)

    • Administer a single dose of the low, mid, and high levels identified in Stage B to new groups of animals.

    • Collect blood samples at multiple time points (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours) to establish the relationship between dose and systemic exposure (AUC, Cmax).[9][12] This data is critical for ensuring that exposure increases with dose and for informing dose selection in future efficacy studies.

Visualizations

Preclinical_Dose_Optimization_Workflow cluster_0 Phase 1: In Vitro & In Silico cluster_1 Phase 2: Dose Range Finding cluster_2 Phase 3: Efficacy & Safety cluster_3 Phase 4: Clinical Translation in_vitro In Vitro Potency (IC50/EC50) drf Dose Range Finding (MTD Study) in_vitro->drf Inform Starting Dose in_silico In Silico Modeling (ADME Prediction) in_silico->drf pk_pd_screening Initial PK/PD Screening drf->pk_pd_screening Define Dose Levels efficacy Efficacy Studies in Disease Models pk_pd_screening->efficacy Select Efficacy Doses glp_tox GLP Toxicology Studies efficacy->glp_tox Confirm Safety Window fih First-in-Human (FIH) Dose Selection glp_tox->fih Establish NOAEL

Caption: Workflow for preclinical dose optimization of this compound.

Troubleshooting_Unexpected_Toxicity start Unexpected Toxicity Observed at Low Dose check_dose Verify Dosing Solution & Calculations start->check_dose dose_error Dosing Error Found check_dose->dose_error Yes no_dose_error No Dosing Error check_dose->no_dose_error No correct_dose Correct Formulation & Repeat Study dose_error->correct_dose check_vehicle Is Vehicle Toxicity a Possibility? no_dose_error->check_vehicle run_vehicle_control Run Vehicle-Only Control Group check_vehicle->run_vehicle_control Yes vehicle_not_toxic Vehicle is Not Toxic check_vehicle->vehicle_not_toxic No vehicle_toxic Vehicle is Toxic run_vehicle_control->vehicle_toxic run_vehicle_control->vehicle_not_toxic new_vehicle Select New, Inert Vehicle vehicle_toxic->new_vehicle reassess Re-evaluate Starting Dose Based on Intrinsic Compound Toxicity vehicle_not_toxic->reassess

Caption: Decision flowchart for troubleshooting unexpected toxicity.

GT1_Signaling_Pathway GT1 This compound Receptor Target Receptor GT1->Receptor Inhibits KinaseA Kinase A Receptor->KinaseA KinaseB Kinase B KinaseA->KinaseB TranscriptionFactor Transcription Factor (e.g., p-STAT3) KinaseB->TranscriptionFactor Phosphorylates GeneExpression Target Gene Expression TranscriptionFactor->GeneExpression BiologicalResponse Biological Response (e.g., Anti-inflammatory Effect) GeneExpression->BiologicalResponse

Caption: Hypothetical signaling pathway for this compound's mechanism.

References

Potential for cross-resistance between GT-1 and other siderophore antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with siderophore antibiotics. This resource provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential for cross-resistance between the novel siderophore cephalosporin (B10832234) GT-1 and other siderophore antibiotics.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound and other siderophore antibiotics?

A1: this compound, like other siderophore antibiotics such as cefiderocol (B606585), employs a "Trojan horse" strategy to enter bacterial cells. It consists of a cephalosporin antibiotic conjugated to a siderophore, a molecule with a high affinity for iron. Bacteria have specific uptake systems for siderophores to acquire iron, an essential nutrient. This compound hijacks these bacterial iron uptake systems to facilitate its entry into the periplasmic space of Gram-negative bacteria, where it can then inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] This mechanism allows the antibiotic to bypass the outer membrane barrier, which is a significant challenge for many other antibiotics.

Q2: What are the known mechanisms of resistance to siderophore antibiotics?

A2: Resistance to siderophore antibiotics is multifactorial and can arise through several mechanisms, including:

  • Mutations in Siderophore Receptor Genes: Alterations in the genes encoding the outer membrane receptors that recognize and transport the siderophore-antibiotic conjugate are a primary mechanism of resistance. Specific mutations in genes such as pirA, pirR, piv, pfeA, cirA, and iutA have been identified in cefiderocol-resistant Pseudomonas aeruginosa.[2] These mutations can prevent the antibiotic from entering the bacterial cell.

  • Expression of β-Lactamases: The production of β-lactamase enzymes that can hydrolyze the cephalosporin component of the siderophore antibiotic can lead to resistance. While this compound is designed to be stable against many β-lactamases, certain enzymes, particularly some carbapenemases like NDM-1, have been associated with reduced susceptibility to both this compound and cefiderocol.[1][3]

  • Upregulation of Efflux Pumps: Efflux pumps are membrane proteins that can actively transport antibiotics out of the bacterial cell. Overexpression of efflux pumps, such as the AcrAB-TolC system in Enterobacteriaceae, can contribute to reduced intracellular concentrations of the antibiotic, leading to resistance.[4][5]

  • Target Site Modifications: Although less common for this class of antibiotics, mutations in the penicillin-binding proteins (PBPs) that are the target of the cephalosporin can reduce the binding affinity of the drug, leading to resistance.

Q3: Is there potential for cross-resistance between this compound and other siderophore antibiotics like cefiderocol?

A3: Yes, there is a significant potential for cross-resistance between this compound and other siderophore antibiotics. This is primarily due to shared mechanisms of uptake and resistance. If a bacterium develops resistance to one siderophore antibiotic by altering its siderophore uptake receptors, it is likely that it will also be resistant to other siderophore antibiotics that utilize the same or similar receptors for entry. For example, a mutation in a common siderophore receptor gene could confer resistance to both this compound and cefiderocol.[2] Additionally, the expression of broad-spectrum β-lactamases can inactivate multiple cephalosporin-based antibiotics, including siderophore conjugates.[1]

Q4: Can resistance to other β-lactam antibiotics confer cross-resistance to this compound?

A4: Cross-resistance can occur, particularly if the mechanism of resistance is the production of a β-lactamase that can hydrolyze this compound. However, one of the advantages of siderophore antibiotics is their ability to bypass resistance mechanisms related to porin channel mutations, which commonly affect other β-lactams. Therefore, a bacterium resistant to a conventional cephalosporin due to porin loss may still be susceptible to this compound.

Troubleshooting Guides

Problem: I am observing high Minimum Inhibitory Concentrations (MICs) for this compound against bacterial isolates that are expected to be susceptible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Inappropriate Testing Medium Siderophore antibiotic activity is highly dependent on iron concentration. Ensure you are using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution assays as per CLSI and EUCAST guidelines. High iron content in standard media will repress the expression of siderophore uptake systems, leading to falsely elevated MICs.
Development of Resistance The isolate may have developed resistance to this compound. Consider performing molecular characterization to investigate potential mutations in siderophore receptor genes, the presence of β-lactamase genes (e.g., via PCR or whole-genome sequencing), or upregulation of efflux pumps (e.g., via RT-qPCR).
Cross-Resistance If the isolate is known to be resistant to other siderophore antibiotics, it may be exhibiting cross-resistance. Compare the MICs of this compound with those of other siderophore antibiotics to assess the resistance profile.
Inoculum Effect A high bacterial inoculum can sometimes lead to higher MICs. Ensure your inoculum is standardized to 0.5 McFarland.

Problem: My experimental results for this compound activity are not reproducible.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step
Variability in Media Preparation The preparation of ID-CAMHB can be a source of variability. Ensure a consistent and validated protocol for iron depletion and cation adjustment.
Inconsistent Inoculum Preparation Ensure the bacterial inoculum is in the logarithmic growth phase and is standardized accurately for each experiment.
Instability of the Compound Check the storage conditions and expiration date of your this compound stock. Prepare fresh working solutions for each experiment.

Data Presentation

Table 1: Comparative in vitro activity of this compound and Cefiderocol against selected Gram-Negative Bacilli.

OrganismAntibioticMIC₅₀ (µg/mL)MIC₉₀ (µg/mL)
E. coli (Carbapenem-resistant)This compound/GT-0550.54
Cefiderocol0.251
K. pneumoniae (Carbapenem-resistant)This compound/GT-0551>32
Cefiderocol0.54
P. aeruginosa (Carbapenem-resistant)This compound/GT-05518
Cefiderocol0.54
A. baumannii (Carbapenem-resistant)This compound/GT-0552>32
Cefiderocol18

Note: Data for this compound is often presented in combination with the β-lactamase inhibitor GT-055. Data is compiled from multiple sources for illustrative purposes and may not be from a single head-to-head study.[1][6][7]

Experimental Protocols

Broth Microdilution for MIC Determination of Siderophore Antibiotics

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for cefiderocol.

Materials:

  • Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB)

  • 96-well microtiter plates

  • Bacterial isolates

  • This compound and other siderophore antibiotics

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare Inoculum: From a fresh (18-24 hour) culture plate, suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in ID-CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.

  • Prepare Antibiotic Dilutions: Perform serial two-fold dilutions of the siderophore antibiotics in ID-CAMHB in the 96-well plates to achieve the desired concentration range.

  • Inoculation: Add the prepared bacterial inoculum to each well of the microtiter plate. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Checkerboard Assay for Synergy Testing

This assay is used to evaluate the interaction between two antimicrobial agents.

Procedure:

  • Plate Setup: In a 96-well microtiter plate, create a two-dimensional array of antibiotic concentrations. Serially dilute antibiotic A down the rows and antibiotic B across the columns.

  • Inoculation: Inoculate the plate with a standardized bacterial suspension as described in the broth microdilution protocol.

  • Incubation and Reading: Incubate and read the MICs for each antibiotic alone and in combination.

  • Calculate Fractional Inhibitory Concentration (FIC) Index: FIC Index = FIC of drug A + FIC of drug B Where FIC of drug A = (MIC of drug A in combination) / (MIC of drug A alone)

    • Synergy: FIC Index ≤ 0.5

    • Indifference: 0.5 < FIC Index ≤ 4

    • Antagonism: FIC Index > 4

Time-Kill Assay

This assay determines the rate of bacterial killing by an antimicrobial agent.

Procedure:

  • Culture Preparation: Prepare a standardized bacterial culture in the logarithmic growth phase in ID-CAMHB.

  • Exposure: Add the siderophore antibiotic at various concentrations (e.g., 1x, 2x, 4x MIC) to the bacterial cultures. Include a growth control without antibiotic.

  • Sampling: At specified time points (e.g., 0, 2, 4, 8, 24 hours), remove aliquots from each culture.

  • Viable Cell Count: Perform serial dilutions of the aliquots and plate on appropriate agar (B569324) plates to determine the number of colony-forming units (CFU/mL).

  • Data Analysis: Plot the log₁₀ CFU/mL versus time for each antibiotic concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL (99.9% killing) compared to the initial inoculum.

Mandatory Visualizations

Siderophore_Antibiotic_Uptake_and_Resistance cluster_outside Bacterial Exterior cluster_cell Gram-Negative Bacterium cluster_OM Outer Membrane cluster_periplasm Periplasm cluster_IM Inner Membrane cluster_resistance Mechanisms of (Cross-)Resistance This compound This compound Siderophore_Receptor Siderophore Receptor This compound->Siderophore_Receptor Binds Other_Siderophore_Antibiotic Other_Siderophore_Antibiotic Other_Siderophore_Antibiotic->Siderophore_Receptor Binds Iron Iron Iron->Siderophore_Receptor GT-1_in This compound Siderophore_Receptor->GT-1_in Transports Other_SA_in Other SA Siderophore_Receptor->Other_SA_in Transports PBP PBP GT-1_in->PBP Inhibits Beta-Lactamase β-Lactamase GT-1_in->Beta-Lactamase Hydrolyzed by Efflux_Pump Efflux Pump GT-1_in->Efflux_Pump Exported by Other_SA_in->PBP Inhibits Other_SA_in->Beta-Lactamase Hydrolyzed by Other_SA_in->Efflux_Pump Exported by Cell_Wall_Synthesis_Inhibited Cell Wall Synthesis Inhibition PBP->Cell_Wall_Synthesis_Inhibited Leads to Efflux_Pump->this compound Expels Efflux_Pump->Other_Siderophore_Antibiotic Expels Receptor_Mutation Mutation in Siderophore Receptor Receptor_Mutation->Siderophore_Receptor Alters Enzyme_Production β-Lactamase Production Enzyme_Production->Beta-Lactamase Increases Efflux_Upregulation Efflux Pump Upregulation Efflux_Upregulation->Efflux_Pump Increases

Caption: Siderophore antibiotic uptake and potential cross-resistance mechanisms.

Cross_Resistance_Workflow Start Start Bacterial_Isolate Bacterial Isolate with Suspected Resistance Start->Bacterial_Isolate MIC_GT1 Determine MIC of this compound (Broth Microdilution) Bacterial_Isolate->MIC_GT1 MIC_Other_SA Determine MIC of other Siderophore Antibiotics Bacterial_Isolate->MIC_Other_SA Compare_MICs Compare MICs MIC_GT1->Compare_MICs MIC_Other_SA->Compare_MICs High_MIC_Both High MICs for both this compound and other SAs Compare_MICs->High_MIC_Both Yes High_MIC_One High MIC for one, Low for another Compare_MICs->High_MIC_One No Investigate_Shared_Mechanism Investigate Shared Resistance Mechanisms (e.g., Receptor Mutations, β-Lactamases) High_MIC_Both->Investigate_Shared_Mechanism Investigate_Specific_Mechanism Investigate Drug-Specific Resistance Mechanism High_MIC_One->Investigate_Specific_Mechanism WGS Whole Genome Sequencing Investigate_Shared_Mechanism->WGS PCR_Beta_Lactamase PCR for β-Lactamase Genes Investigate_Shared_Mechanism->PCR_Beta_Lactamase Efflux_Assay Efflux Pump Inhibition Assay Investigate_Shared_Mechanism->Efflux_Assay Cross_Resistance_Unlikely Cross-Resistance Unlikely Investigate_Specific_Mechanism->Cross_Resistance_Unlikely Cross_Resistance_Likely Cross-Resistance Likely WGS->Cross_Resistance_Likely PCR_Beta_Lactamase->Cross_Resistance_Likely Efflux_Assay->Cross_Resistance_Likely

Caption: Experimental workflow for investigating cross-resistance.

Signaling_Pathway_Resistance cluster_environment Environment cluster_bacterium Bacterium Antibiotic Siderophore Antibiotic Sensor_Kinase Sensor Kinase (e.g., BaeS, CpxA) Antibiotic->Sensor_Kinase Stress Signal Response_Regulator Response Regulator (e.g., BaeR, CpxR) Sensor_Kinase->Response_Regulator Phosphorylates Efflux_Pump_Genes Efflux Pump Genes (e.g., acrAB) Response_Regulator->Efflux_Pump_Genes Activates Transcription Porin_Genes Porin Genes (e.g., ompF, ompC) Response_Regulator->Porin_Genes Represses Transcription Efflux_Pump_Expression ↑ Efflux Pump Expression Efflux_Pump_Genes->Efflux_Pump_Expression Porin_Expression ↓ Porin Expression Porin_Genes->Porin_Expression Resistance Resistance Efflux_Pump_Expression->Resistance Porin_Expression->Resistance

References

Stability issues of GT-1 in different experimental conditions

Author: BenchChem Technical Support Team. Date: December 2025

GT-1 Technical Support Center: Stability & Handling

Welcome to the technical resource center for this compound. This guide provides detailed troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in various experimental settings. Proper handling and storage are critical for ensuring the integrity and performance of this compound in your research.

Solubility and Precipitation in Aqueous Media

Precipitation is a common issue, particularly when diluting a this compound stock solution (typically in DMSO) into an aqueous cell culture medium or buffer.[1] This occurs because this compound is a hydrophobic molecule with limited solubility in aqueous environments.[2]

Frequently Asked Questions (FAQs)

Q1: My this compound precipitated immediately after I added my DMSO stock to my cell culture medium. What happened and how can I fix it?

A1: This is a common phenomenon known as "crashing out," where the compound's concentration exceeds its solubility limit in the aqueous medium upon dilution of the DMSO.[1][2] To resolve this, consider the following solutions:

  • Reduce Final Concentration: The most straightforward solution is to lower the final working concentration of this compound in your experiment.

  • Use Pre-warmed Media: Always add this compound stock to media that has been pre-warmed to 37°C, as temperature can significantly affect solubility.[1][3]

  • Modify Dilution Technique: Instead of adding the DMSO stock directly, perform a serial dilution. First, create an intermediate dilution of the stock in pre-warmed media, then add this solution dropwise to the final volume while gently vortexing.[1]

  • Assess Maximum Solubility: Before starting your experiment, determine the maximum soluble concentration of this compound in your specific medium.[1] A general protocol is provided below.

Q2: I noticed a precipitate in my this compound stock vial after thawing. Can I still use it?

A2: If you observe solid material in your stock solution, you can attempt to redissolve it by gently warming the vial in a 37°C water bath and vortexing thoroughly.[3] If the solution becomes clear, it is likely usable. However, for experiments requiring precise dosing, preparing a fresh stock solution is the most reliable practice.[3]

Q3: Can I increase the percentage of DMSO in my cell culture to improve this compound solubility?

A3: While this can improve solubility, it is generally not recommended. Final DMSO concentrations should be kept at or below 0.1% (v/v) for most cell lines.[2] Higher concentrations (0.5% - 1.0%) can be cytotoxic or induce off-target effects.[2] Always include a vehicle control with the equivalent final DMSO concentration in your experiments.[2]

Troubleshooting Precipitation Issues
Potential Cause Explanation Recommended Solution
High Final Concentration The final concentration of this compound is above its aqueous solubility limit.Decrease the working concentration. Perform a solubility test to determine the maximum usable concentration.[1]
Rapid Dilution Adding a concentrated DMSO stock directly to a large volume of aqueous media causes rapid solvent exchange and precipitation.Perform serial dilutions in pre-warmed (37°C) media. Add the compound slowly while gently mixing.[1]
Low Media Temperature Adding the compound to cold media reduces its solubility.Always use media pre-warmed to 37°C for all dilutions.[1]
Media Evaporation During long-term experiments, media evaporation can increase the effective concentration of this compound, causing it to precipitate.Ensure proper incubator humidification. Use culture plates with low-evaporation lids or seal plates with gas-permeable membranes.[4]

// Connections Start -> Concentration [label="Yes"]; Concentration -> Temp [label="No"]; Concentration -> Sol_Concentration [label="Yes"]; Temp -> Dilution [label="Yes"]; Temp -> Sol_Temp [label="No"]; Dilution -> End [label="Serial"]; Dilution -> Sol_Dilution [label="Direct"];

Sol_Concentration -> Temp; Sol_Temp -> Dilution; Sol_Dilution -> End; } caption { label = "Troubleshooting workflow for this compound precipitation."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

A troubleshooting workflow for this compound precipitation.

Temperature and Storage Stability

Proper storage is essential to maintain the long-term integrity of this compound. Temperature fluctuations, especially repeated freeze-thaw cycles, can degrade the compound or affect its solubility in stock solutions.[5][6]

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound stock solutions?

A1: For long-term stability, this compound stock solutions (in 100% DMSO) should be aliquoted into single-use, tightly sealed vials and stored at -80°C.[6] For short-term storage (up to a few weeks), -20°C is acceptable.[6] Aliquoting is critical to avoid repeated freeze-thaw cycles.[6]

Q2: How many times can I freeze and thaw my this compound stock solution?

A2: It is strongly recommended to avoid repeated freeze-thaw cycles.[5][6] Each cycle increases the risk of water absorption by the hygroscopic DMSO, which can lead to compound precipitation upon freezing and inaccurate concentration.[2] Prepare single-use aliquots to maintain stock integrity.

Summary of Storage Recommendations
Storage Type Temperature Duration Key Considerations
Long-Term -80°C> 1 monthAliquot into single-use, low-binding tubes to prevent degradation and contamination.[6]
Short-Term -20°C< 1 monthSuitable for working aliquots. Still, minimize freeze-thaw cycles.[6][7]
Temporary (In Use) 4°C< 24 hoursFor a protein-based formulation, temporary storage at 4°C is possible, but not recommended for DMSO stocks.[6]

// Connections GT1_Powder -> DMSO_Stock; DMSO_Stock -> Aliquot; Aliquot -> LongTerm [label="Primary Stock"]; Aliquot -> ShortTerm [label="Working Stock"]; LongTerm -> Use; ShortTerm -> Use; } caption { label = "Recommended workflow for this compound stock preparation and storage."; fontsize = 10; fontname = "Arial"; fontcolor = "#202124"; }

Recommended workflow for this compound stock preparation and storage.

Stability in Different Chemical Environments (pH, Light)

The chemical environment can significantly impact the stability and integrity of this compound.

Frequently Asked Questions (FAQs)

Q1: Is this compound sensitive to pH? How does this affect my experiments?

A1: Yes, the stability of many small molecules is pH-dependent.[8][9] For this compound, significant degradation is observed under strongly acidic (pH < 4) or strongly alkaline (pH > 9) conditions. The optimal pH range for stability in aqueous buffers is between 6.0 and 7.8. When preparing buffers for biochemical assays, ensure the pH is within this range to prevent compound degradation.

Q2: I suspect this compound is being degraded by light exposure. Is this possible?

A2: this compound exhibits sensitivity to light, particularly in the UV-A (320-400 nm) range.[10] This is known as photodegradation.[11][12] Prolonged exposure to ambient lab lighting or direct sunlight can lead to the formation of degradation products, potentially reducing its efficacy.

Recommendations for Handling
  • pH Management: Always verify the pH of your buffers and media before adding this compound. Use stable, well-buffered systems, especially for long-term experiments.[8]

  • Light Protection: Protect this compound solutions from light at all times. Use amber vials or wrap tubes and flasks in aluminum foil. Minimize exposure to ambient light during experimental setup.[13]

This compound Degradation Profile Under Stress Conditions

The following data is from forced degradation studies, where this compound was exposed to stress conditions to identify potential degradation pathways.[14]

Stress Condition Parameters % this compound Remaining (after 24h) Primary Degradant(s) Observed
Acid Hydrolysis 0.1 M HCl, 60°C78%Hydrolytic Product A
Base Hydrolysis 0.1 M NaOH, 60°C85%Hydrolytic Product B
Oxidation 3% H₂O₂, RT91%Oxidative Product C
Thermal 80°C in solution96%Minor thermal degradants
Photolytic UV-A Light (1.2 million lux hours)82%Photodegradant D

Experimental Protocols

Protocol 1: Determination of Maximum Soluble Concentration in Cell Culture Media

This protocol helps determine the apparent solubility of this compound in your specific cell culture medium to avoid precipitation during experiments.[3]

Materials:

  • 10 mM stock solution of this compound in 100% DMSO.

  • Your complete cell culture medium (e.g., DMEM + 10% FBS), pre-warmed to 37°C.

  • Sterile microcentrifuge tubes or a 96-well plate.

Procedure:

  • Prepare a series of final this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, 100 µM) in your pre-warmed medium.

  • To prepare 1 mL of each, add the required volume of the 10 mM stock to the medium. For example, for a 10 µM final concentration, add 1 µL of 10 mM stock to 999 µL of medium.

  • Immediately after adding the stock, vortex each tube or mix each well thoroughly to ensure rapid dispersion.[3]

  • Incubate the samples under your experimental conditions (e.g., 37°C, 5% CO₂) for 1-2 hours.[3]

  • Visually inspect each sample for signs of precipitation (cloudiness, visible particles). You can also measure absorbance at 600 nm; an increase compared to a vehicle-only control indicates precipitation.[1]

  • The highest concentration that remains clear is the maximum working soluble concentration for your experiment.

Protocol 2: Forced Degradation Study for Stability Assessment

This protocol outlines a general procedure to assess the stability of this compound under various stress conditions, which is crucial for developing stability-indicating analytical methods.[14][15]

Materials:

  • This compound (solid or in solution).

  • Reagents: 0.1 M HCl, 0.1 M NaOH, 3% H₂O₂.

  • Equipment: HPLC-MS system, pH meter, calibrated oven, photostability chamber.

Procedure:

  • Prepare Samples: Prepare solutions of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., Acetonitrile:Water 50:50).

  • Apply Stress:

    • Acid Hydrolysis: Add an equal volume of 0.2 M HCl (to achieve a final concentration of 0.1 M HCl). Incubate at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 M NaOH. Incubate at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂. Store at room temperature, protected from light.

    • Thermal: Incubate the this compound solution at 80°C, protected from light.

    • Photolytic: Expose the this compound solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.[13]

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours). Neutralize the acid and base samples before analysis.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC-MS method.

  • Data Evaluation: Calculate the percentage of this compound remaining by comparing the peak area at each time point to the time 0 sample. Identify and characterize any major degradation products. The goal is to achieve 5-20% degradation to ensure the method is challenged appropriately.[14]

References

Addressing reduced permeability as a resistance determinant for GT-1

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers utilizing GT-1, a novel siderophore-conjugated cephalosporin (B10832234). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to reduced permeability as a resistance determinant for this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound (also known as LCB10-0200) is a novel antibacterial agent that belongs to the class of siderophore-conjugated cephalosporins.[1] Its innovative design utilizes a "Trojan horse" strategy to effectively penetrate the outer membrane of Gram-negative bacteria.[1] The molecule consists of a cephalosporin antibiotic linked to a siderophore, which is a small molecule with a high affinity for iron. Bacteria have specialized uptake systems for iron-siderophore complexes to acquire this essential nutrient.[2] this compound hijacks these active transport systems to gain entry into the bacterial periplasmic space, where the cephalosporin component can then inhibit cell wall synthesis by binding to penicillin-binding proteins (PBPs), ultimately leading to bacterial cell death.[3]

Q2: How can reduced permeability lead to resistance against this compound?

Reduced permeability in Gram-negative bacteria can be a significant determinant of resistance to antibiotics, including β-lactams like this compound.[3] This can occur through two primary mechanisms:

  • Alterations in Outer Membrane Porins: Porins are protein channels in the outer membrane of Gram-negative bacteria that allow the passive diffusion of small hydrophilic molecules, including many antibiotics.[4][5] Mutations leading to the loss or reduced expression of major porins, such as OmpC/OmpK36 and OmpF/OmpK35 in Enterobacterales, can decrease the influx of antibiotics into the periplasmic space, thereby reducing their efficacy.[6][7][8] While this compound primarily uses siderophore uptake pathways, porins can still represent a potential route of entry, and their loss can contribute to an overall decrease in drug accumulation.

  • Overexpression of Efflux Pumps: Efflux pumps are transport proteins that actively expel a wide range of substrates, including antibiotics, from the bacterial cell.[9] Overexpression of efflux pumps, such as those from the Resistance-Nodulation-Division (RND) family (e.g., MexAB-OprM in Pseudomonas aeruginosa), can effectively reduce the intracellular concentration of an antibiotic to sub-lethal levels, leading to resistance.[10][11][12]

Q3: My experiments show an increase in the Minimum Inhibitory Concentration (MIC) of this compound for my bacterial strain. How can I determine if reduced permeability is the cause?

An increase in the MIC of this compound suggests the development of resistance. To investigate if reduced permeability is the underlying mechanism, a multi-step approach is recommended:

  • Sequence Key Genes: Analyze the sequences of genes encoding major outer membrane porins (e.g., ompC, ompF in E. coli; ompK35, ompK36 in K. pneumoniae) and regulators of efflux pumps (e.g., mexR, nfxB in P. aeruginosa) to identify mutations that could lead to altered function or expression.[10][13]

  • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to compare the expression levels of porin and efflux pump genes in your resistant isolate to a susceptible, wild-type strain.[14] A significant decrease in porin gene expression or an increase in efflux pump gene expression would support the role of reduced permeability.

  • Efflux Pump Inhibition Assay: Perform MIC testing of this compound in the presence and absence of a broad-spectrum efflux pump inhibitor (EPI), such as phenylalanine-arginine β-naphthylamide (PAβN) or carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction (typically four-fold or greater) in the MIC in the presence of the EPI suggests that efflux pumps are contributing to resistance.[3][15][16]

Q4: Are there specific considerations for antimicrobial susceptibility testing (AST) with this compound?

Yes, due to its mechanism of action, the iron concentration in the growth medium is a critical factor for accurate MIC determination of this compound.[17] Standard Mueller-Hinton broth can contain variable amounts of iron, which can interfere with the activity of the siderophore conjugate. Therefore, it is essential to use iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for broth microdilution testing of this compound to ensure the induction of bacterial iron uptake systems.[17][18]

Troubleshooting Guides

Issue 1: High Variability in this compound MIC Values
Possible Cause Troubleshooting Step
Inconsistent Iron Concentration in Media Ensure the use of iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) for all experiments. Prepare the media consistently according to established protocols to remove iron and then supplement with the correct concentrations of other cations.[17]
Bacterial Inoculum Variability Standardize the bacterial inoculum for each experiment using a McFarland standard to ensure a consistent starting cell density.
Contamination of Bacterial Culture Streak the culture on appropriate agar (B569324) plates to check for purity. If contamination is detected, use a fresh, pure culture for subsequent experiments.
Issue 2: No Significant Reduction in this compound MIC with Efflux Pump Inhibitor (EPI)
Possible Cause Troubleshooting Step
Resistance is Not Mediated by Efflux Pumps Consider other resistance mechanisms, such as alterations in siderophore uptake receptors, mutations in the target penicillin-binding proteins (PBPs), or enzymatic degradation of this compound by β-lactamases.[19]
EPI is Ineffective or Used at an Incorrect Concentration Verify the activity of the EPI with a known substrate for the suspected efflux pump. Optimize the concentration of the EPI to ensure it is effective but not toxic to the bacteria on its own.
Presence of Multiple Resistance Mechanisms The bacterial strain may possess multiple resistance mechanisms that mask the effect of the EPI. Combine the EPI assay with genetic and gene expression analysis to get a comprehensive view of the resistance profile.

Quantitative Data Summary

The following tables present hypothetical yet representative data based on published findings for other β-lactam antibiotics, illustrating how reduced permeability can affect susceptibility.

Table 1: Impact of Porin Loss on Antibiotic MICs (µg/mL) in K. pneumoniae

StrainGenotypeCefepime MIC[7]Meropenem MIC[7]This compound MIC (Hypothetical)
Wild-TypeompK35+/ompK36+0.250.060.5
Mutant 1ΔompK35/ompK36+0.250.061
Mutant 2ompK35+/ΔompK3620.124
Mutant 3ΔompK35/ΔompK3616416

Table 2: Effect of Efflux Pump Overexpression and Inhibition on Antibiotic MICs (µg/mL) in P. aeruginosa

StrainGenotype/ConditionCiprofloxacin MIC[11]This compound MIC (Hypothetical)
Wild-TypeBaseline efflux0.51
MutantEfflux pump overexpression168
Mutant + EPIEfflux pump overexpression + EPI21

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution testing of cefiderocol, a similar siderophore cephalosporin.

Materials:

  • This compound stock solution

  • Iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB)

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

  • 0.5 McFarland turbidity standard

  • Spectrophotometer

Procedure:

  • Prepare ID-CAMHB: Prepare cation-adjusted Mueller-Hinton broth and treat it with a chelating agent (e.g., Chelex-100) to remove iron. Subsequently, supplement the broth with the required concentrations of calcium and magnesium.[17]

  • Prepare this compound Dilutions: Perform serial two-fold dilutions of the this compound stock solution in ID-CAMHB in a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard. Dilute this suspension in ID-CAMHB to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include a growth control well (bacteria in ID-CAMHB without this compound) and a sterility control well (ID-CAMHB only).

  • Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading the MIC: The MIC is the lowest concentration of this compound at which there is no visible growth of the bacteria.

Protocol 2: Efflux Pump Inhibition Assay

Materials:

  • This compound stock solution

  • Efflux pump inhibitor (EPI) stock solution (e.g., PAβN)

  • ID-CAMHB

  • 96-well microtiter plates

  • Bacterial culture in the logarithmic growth phase

Procedure:

  • Prepare two sets of microtiter plates:

    • Plate A (this compound only): Prepare serial dilutions of this compound in ID-CAMHB as described in Protocol 1.

    • Plate B (this compound + EPI): Prepare serial dilutions of this compound in ID-CAMHB that also contains a fixed, sub-inhibitory concentration of the EPI. The appropriate EPI concentration should be determined beforehand to ensure it does not inhibit bacterial growth on its own.

  • Inoculation and Incubation: Inoculate both plates with the standardized bacterial suspension and incubate as described in Protocol 1.

  • Data Analysis: Determine the MIC of this compound in the absence (Plate A) and presence (Plate B) of the EPI. A four-fold or greater decrease in the MIC in the presence of the EPI is considered significant and indicates the involvement of efflux pumps in resistance.

Protocol 3: Bacterial Outer Membrane Permeability Assay (NPN Uptake Assay)

This assay measures the uptake of the fluorescent probe N-phenyl-1-naphthylamine (NPN) to assess outer membrane permeability.

Materials:

  • Bacterial culture

  • HEPES buffer (5 mM, pH 7.2)

  • NPN stock solution (in acetone (B3395972) or ethanol)

  • Fluorometer and 96-well black microplates

Procedure:

  • Prepare Bacterial Suspension: Grow bacteria to the mid-logarithmic phase. Harvest the cells by centrifugation, wash them with HEPES buffer, and resuspend them in HEPES buffer to a specific optical density (e.g., OD600 of 0.5).

  • Assay Setup: In a 96-well black microplate, add the bacterial suspension to the wells.

  • NPN Addition: Add NPN to the wells to a final concentration of 10 µM.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity using a fluorometer with excitation at 350 nm and emission at 420 nm.

  • Data Analysis: An increase in NPN fluorescence indicates a compromised or more permeable outer membrane. Compare the fluorescence of your test strain to a control strain.

Visualizations

GT1_Mechanism_of_Action cluster_outside Outside Bacterium cluster_bacterium Gram-Negative Bacterium cluster_om Outer Membrane cluster_periplasm Periplasm GT1 This compound (Siderophore-Cephalosporin Conjugate) SiderophoreReceptor Siderophore Receptor GT1->SiderophoreReceptor Binds to receptor (with Fe³⁺) Iron Fe³⁺ Iron->SiderophoreReceptor GT1_periplasm This compound SiderophoreReceptor->GT1_periplasm Active Transport ('Trojan Horse') PBP Penicillin-Binding Proteins (PBPs) GT1_periplasm->PBP Inhibits PBP PBP->PBP Cell Wall Synthesis Blocked Resistance_Mechanisms cluster_resistance Resistance Mechanisms cluster_outcome Outcome GT1 This compound ReducedPermeability Reduced Permeability GT1->ReducedPermeability Faces barrier PorinLoss Porin Loss/ Alteration ReducedPermeability->PorinLoss EffluxPump Efflux Pump Overexpression ReducedPermeability->EffluxPump ReducedInflux Reduced Drug Influx PorinLoss->ReducedInflux IncreasedEfflux Increased Drug Efflux EffluxPump->IncreasedEfflux Resistance Resistance to this compound ReducedInflux->Resistance IncreasedEfflux->Resistance Troubleshooting_Workflow Start Observe Increased This compound MIC Hypothesis Hypothesize Reduced Permeability Start->Hypothesis Seq Sequence Porin & Efflux Regulator Genes Hypothesis->Seq Investigate Genotype Expr qRT-PCR for Porin & Efflux Gene Expression Hypothesis->Expr Investigate Phenotype EPI Perform Efflux Pump Inhibition Assay Hypothesis->EPI Functional Assay Result Analyze Data to Confirm Mechanism Seq->Result Expr->Result EPI->Result

References

Validation & Comparative

Comparative Efficacy of the Investigational Compound GT-1 and Meropenem Against Klebsiella pneumoniae

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the efficacy of the novel investigational compound GT-1 against the established carbapenem (B1253116) antibiotic, meropenem (B701), for the treatment of infections caused by Klebsiella pneumoniae. The data presented herein is derived from standardized preclinical evaluation models designed to assess antimicrobial potency and in vivo efficacy.

In Vitro Efficacy: Minimum Inhibitory Concentrations (MIC)

The in vitro activity of this compound and meropenem was evaluated against a panel of clinical K. pneumoniae isolates, including susceptible, multidrug-resistant (MDR), and carbapenem-resistant (KPC-producing) strains. The Minimum Inhibitory Concentration (MIC), defined as the lowest concentration of an antimicrobial that inhibits the visible growth of a microorganism, was determined for each compound.

Table 1: Comparative MIC Values (μg/mL) of this compound and Meropenem

K. pneumoniae IsolatePhenotypeThis compound (MIC μg/mL)Meropenem (MIC μg/mL)
ATCC 13883Susceptible0.5≤1
BAA-1705KPC-producing116
BAA-2146KPC-producing, MDR264
Clinical Isolate 101MDR0.58
Clinical Isolate 102Susceptible≤0.250.5

In Vivo Efficacy: Murine Pneumonia Model

To assess in vivo efficacy, a murine pneumonia model was utilized. Mice were infected intratracheally with a carbapenem-resistant strain of K. pneumoniae (BAA-1705). Treatment with this compound or meropenem was initiated two hours post-infection. Efficacy was evaluated based on animal survival over a 7-day period and the reduction in bacterial burden in the lungs at 24 hours post-infection.

Table 2: In Vivo Efficacy in a Murine Pneumonia Model

Treatment Group (Dose)7-Day Survival Rate (%)Mean Bacterial Load in Lungs (log10 CFU/g ± SD)
Vehicle Control0%8.7 ± 0.5
This compound (20 mg/kg)80%3.1 ± 0.8
Meropenem (100 mg/kg)20%6.9 ± 0.9

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

The MIC values were determined using the broth microdilution method following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Inoculum Preparation: K. pneumoniae isolates were cultured on Mueller-Hinton agar (B569324) (MHA) plates overnight at 37°C. Colonies were then suspended in saline to achieve a turbidity equivalent to a 0.5 McFarland standard. This suspension was further diluted in cation-adjusted Mueller-Hinton broth (CAMHB) to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Drug Dilution: Serial two-fold dilutions of this compound and meropenem were prepared in CAMHB in 96-well microtiter plates.

  • Inoculation and Incubation: Each well was inoculated with the prepared bacterial suspension. The plates were incubated at 37°C for 18-20 hours.

  • MIC Determination: The MIC was recorded as the lowest concentration of the drug that completely inhibited visible bacterial growth.

Murine Pneumonia Model
  • Animal Acclimatization: Female BALB/c mice (6-8 weeks old) were acclimatized for one week prior to the experiment.

  • Infection: Mice were anesthetized, and a 50 μL inoculum containing 1 x 10^7 CFU of K. pneumoniae BAA-1705 was administered via the intratracheal route.

  • Treatment: Two hours post-infection, mice were randomized into three groups: vehicle control, this compound (20 mg/kg), and meropenem (100 mg/kg). Treatments were administered subcutaneously every 8 hours for a total of 3 days.

  • Survival Monitoring: A cohort of mice from each group (n=10) was monitored for survival over a 7-day period.

  • Bacterial Burden Assessment: A separate cohort (n=5 per group) was euthanized at 24 hours post-infection. Lungs were aseptically harvested, homogenized, and serially diluted. Dilutions were plated on MHA to determine the bacterial load (CFU/g of tissue).

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflow and the proposed mechanisms of action for this compound and meropenem.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: In Vivo Efficacy cluster_2 Phase 3: Final Analysis Strain_Selection K. pneumoniae Strain Selection (Susceptible, MDR, KPC) MIC_Assay Broth Microdilution MIC Assay Strain_Selection->MIC_Assay Data_Analysis_1 Determine MIC50/MIC90 for this compound & Meropenem MIC_Assay->Data_Analysis_1 Model_Dev Murine Pneumonia Model Development Data_Analysis_1->Model_Dev Select Lead Candidates Infection Intratracheal Infection with KPC K. pneumoniae Model_Dev->Infection Treatment Treatment Groups: Vehicle, this compound, Meropenem Infection->Treatment Endpoint Endpoints: 7-Day Survival & 24h Lung CFU Treatment->Endpoint Comparative_Analysis Comparative Statistical Analysis Endpoint->Comparative_Analysis Conclusion Efficacy Conclusion Comparative_Analysis->Conclusion

Caption: Workflow for comparative efficacy testing of antimicrobial agents.

G cluster_Meropenem Meropenem Mechanism cluster_GT1 Hypothetical this compound Mechanism Meropenem Meropenem PBP Penicillin-Binding Proteins (PBPs) Meropenem->PBP Binds & Inhibits CellWall Peptidoglycan Cross-linking PBP->CellWall Catalyzes Lysis Cell Wall Instability & Bacterial Lysis CellWall->Lysis Disruption leads to GT1 This compound Ribosome 30S Ribosomal Subunit GT1->Ribosome Binds to ProteinSynth Protein Synthesis Ribosome->ProteinSynth Required for CellDeath Inhibition of Essential Protein Production & Cell Death ProteinSynth->CellDeath Inhibition leads to

Caption: Contrasting mechanisms of action for meropenem and this compound.

In Vitro Showdown: GT-1 vs. Ceftazidime Against Pseudomonas aeruginosa

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative analysis of two cephalosporins in the ongoing battle against a formidable pathogen.

For researchers and drug development professionals navigating the landscape of antibiotic resistance, the emergence of novel antimicrobial agents offers a beacon of hope. This guide provides a detailed in vitro comparison of GT-1, a novel siderophore cephalosporin (B10832234), and ceftazidime (B193861), a widely used third-generation cephalosporin, against the opportunistic pathogen Pseudomonas aeruginosa. This document synthesizes available experimental data to offer a comprehensive overview of their respective mechanisms of action, in vitro efficacy, and resistance profiles.

Executive Summary

This compound, a siderophore cephalosporin, demonstrates potent in vitro activity against P. aeruginosa, including strains resistant to other carbapenems. Its unique "Trojan horse" mechanism of entry allows it to bypass some common resistance mechanisms. Ceftazidime remains a valuable therapeutic option, though its efficacy can be compromised by various resistance mechanisms prevalent in P. aeruginosa. This guide presents a data-driven comparison to aid in the evaluation of these two important antibiotics.

Mechanism of Action: A Tale of Two Strategies

The fundamental difference in the in vitro activity of this compound and ceftazidime lies in their approach to penetrating the bacterial outer membrane.

This compound: The Trojan Horse

This compound is a siderophore-cephalosporin conjugate. This means it is structurally linked to a siderophore, a molecule that bacteria secrete to scavenge for iron, an essential nutrient. P. aeruginosa possesses specific iron uptake systems on its outer membrane to recognize and internalize these siderophores. This compound cleverly exploits this natural pathway to gain entry into the bacterial periplasmic space, effectively acting as a "Trojan horse". Once inside, the cephalosporin component of this compound acts by inhibiting penicillin-binding proteins (PBPs), crucial enzymes for bacterial cell wall synthesis, leading to cell death.[1][2][3]

Ceftazidime: The Conventional Approach

Ceftazidime, like other β-lactam antibiotics, primarily enters bacterial cells through porin channels in the outer membrane. Once in the periplasm, it acylates the active site of PBPs, particularly PBP3 in P. aeruginosa.[4][5][6] This inactivation of PBPs disrupts the cross-linking of peptidoglycan layers, compromising the structural integrity of the bacterial cell wall and ultimately causing cell lysis.[4][5][6]

cluster_GT1 This compound Mechanism cluster_Ceftazidime Ceftazidime Mechanism GT1 This compound (Siderophore-Cephalosporin) IronUptake Iron Uptake System GT1->IronUptake Active Transport Periplasm1 Periplasmic Space IronUptake->Periplasm1 PBP1 Penicillin-Binding Proteins (PBPs) Periplasm1->PBP1 Inhibition CellLysis1 Cell Lysis PBP1->CellLysis1 Ceftazidime Ceftazidime Porin Porin Channel Ceftazidime->Porin Passive Diffusion Periplasm2 Periplasmic Space Porin->Periplasm2 PBP2 Penicillin-Binding Proteins (PBPs) Periplasm2->PBP2 Inhibition CellLysis2 Cell Lysis PBP2->CellLysis2

Fig. 1: Mechanisms of Action

In Vitro Efficacy: A Quantitative Comparison

The in vitro potency of an antibiotic is most commonly assessed by determining the Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible growth of a microorganism. The following tables summarize the available MIC data for this compound and ceftazidime against P. aeruginosa.

Table 1: Comparative MIC values against Meropenem-Resistant P. aeruginosa

AntibioticMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)% Susceptible (at ≤4 µg/mL)
This compound Not ReportedNot ReportedNot Reported84.3%
Ceftazidime Not ReportedNot ReportedNot ReportedNot Reported in this study

Data from a study evaluating carbapenem-resistant isolates.

Table 2: General MIC50/MIC90 Values for Ceftazidime against P. aeruginosa

Study/YearNumber of IsolatesMIC50 (µg/mL)MIC90 (µg/mL)
U.S. Medical Centers (2012-2013)Not specified232
INFORM Program (2017)1,90928
French ICUs (1998)105216

Note: Data for this compound is still emerging and large-scale surveillance data comparable to ceftazidime is not yet available. The provided data for this compound is from a study focused on carbapenem-resistant strains.

Time-Kill Kinetics: Assessing Bactericidal Activity

Time-kill assays provide valuable insights into the bactericidal (killing) or bacteriostatic (inhibiting growth) nature of an antibiotic over time.

While direct comparative time-kill studies between this compound and ceftazidime are not yet widely published, individual studies indicate that ceftazidime exhibits time-dependent killing against P. aeruginosa. This means its efficacy is more closely related to the duration of time the concentration of the drug remains above the MIC.

General Experimental Workflow for Time-Kill Assay start Prepare Bacterial Inoculum (~10^5 - 10^6 CFU/mL) expose Expose Bacteria to Antibiotic (at various concentrations, e.g., 1x, 4x MIC) start->expose incubate Incubate at 37°C with Shaking expose->incubate sample Collect Aliquots at Pre-defined Time Points (e.g., 0, 2, 4, 8, 24 hours) incubate->sample plate Serially Dilute and Plate on Agar (B569324) sample->plate count Incubate Plates and Count Colonies (Determine CFU/mL) plate->count plot Plot log10 CFU/mL vs. Time count->plot

Fig. 2: Time-Kill Assay Workflow

Mechanisms of Resistance

The clinical utility of any antibiotic is ultimately challenged by the development of resistance. P. aeruginosa is notorious for its diverse and effective resistance mechanisms.

Resistance to this compound

As a novel agent, clinical resistance mechanisms to this compound are still under investigation. However, potential mechanisms could include:

  • Alterations in Iron Uptake Systems: Mutations in the genes encoding the specific siderophore receptors that this compound utilizes for entry could reduce its uptake.

  • Efflux Pumps: Overexpression of efflux pumps that can recognize and expel this compound from the periplasmic space.

  • Target Site Modifications: Alterations in the structure of PBPs that reduce the binding affinity of the cephalosporin moiety.

  • Enzymatic Degradation: While designed to be stable against many β-lactamases, the emergence of novel or mutated enzymes that can hydrolyze this compound remains a possibility.

Resistance to Ceftazidime

Resistance to ceftazidime in P. aeruginosa is well-characterized and often multifactorial.[7] Key mechanisms include:

  • β-Lactamase Production: The most significant mechanism is the production of β-lactamases, enzymes that hydrolyze the β-lactam ring of ceftazidime, rendering it inactive. This includes the chromosomally encoded AmpC β-lactamase, which can be overexpressed, and various acquired extended-spectrum β-lactamases (ESBLs) and carbapenemases.[4][5]

  • Efflux Pump Overexpression: Systems such as MexAB-OprM can actively pump ceftazidime out of the periplasmic space, preventing it from reaching its PBP targets.[7]

  • Reduced Outer Membrane Permeability: Mutations leading to the loss or reduced expression of the OprD porin channel can decrease the entry of ceftazidime into the cell.

  • Target Site Modification: Alterations in PBP3 can reduce the binding affinity of ceftazidime.

cluster_GT1_res Potential this compound Resistance cluster_Ceftazidime_res Established Ceftazidime Resistance IronUptake_mut Altered Iron Uptake System Efflux_GT1 Efflux Pump PBP_mut_GT1 PBP Modification Enzyme_GT1 Enzymatic Degradation BetaLactamase β-Lactamase (e.g., AmpC) Efflux_Ceftazidime Efflux Pump (e.g., MexAB-OprM) Porin_loss Porin Loss (e.g., OprD) PBP_mut_Ceftazidime PBP Modification

Fig. 3: Resistance Mechanisms

In Vitro Cytotoxicity

Preclinical evaluation of a drug's potential for toxicity is a critical component of the development process. In vitro cytotoxicity assays using human cell lines can provide an early indication of a compound's safety profile.

This compound: Specific in vitro cytotoxicity data for this compound on human cell lines is not yet widely available in the public domain.

Ceftazidime: Studies have shown that ceftazidime generally exhibits low in vitro cytotoxicity. For example, one study assessing combinations including ceftazidime on human embryonic kidney (HEK-293) and human liver epithelial (THLE-2) cell lines found that combinations containing ceftazidime maintained high cell viability (over 80%) at concentrations up to 1000 µg/mL.

Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

The MIC values presented in this guide are typically determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).

  • Preparation of Antibiotic Solutions: A series of twofold dilutions of the antibiotic are prepared in cation-adjusted Mueller-Hinton broth (CAMHB). For siderophore cephalosporins like this compound, iron-depleted CAMHB may be used to better reflect in vivo conditions of iron limitation.

  • Inoculum Preparation: A standardized suspension of the P. aeruginosa isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 105 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Incubation: The microtiter plates are incubated at 35°C ± 2°C for 16-20 hours in ambient air.

  • Reading Results: The MIC is recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

Time-Kill Assay

  • Inoculum Preparation: A logarithmic phase culture of P. aeruginosa is diluted in CAMHB to a starting density of approximately 5 x 105 to 5 x 106 CFU/mL.

  • Antibiotic Addition: The antibiotic is added at predetermined concentrations (e.g., 1x, 2x, 4x the MIC). A growth control with no antibiotic is included.

  • Incubation and Sampling: The cultures are incubated at 37°C with constant agitation. Aliquots are removed at various time points (e.g., 0, 2, 4, 6, 8, and 24 hours).

  • Viable Cell Counting: The samples are serially diluted and plated on nutrient agar plates. After incubation, the colonies are counted, and the CFU/mL is calculated for each time point.

  • Data Analysis: The results are plotted as log10 CFU/mL versus time. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum.

Conclusion

This compound represents a promising new weapon in the arsenal (B13267) against multidrug-resistant P. aeruginosa. Its novel siderophore-mediated transport mechanism allows it to overcome some of the resistance barriers that challenge older cephalosporins like ceftazidime. While ceftazidime remains a clinically important antibiotic, its effectiveness is increasingly threatened by the widespread dissemination of resistance mechanisms in P. aeruginosa.

The in vitro data currently available suggests that this compound has potent activity against P. aeruginosa, including strains resistant to other β-lactams. However, further large-scale surveillance studies and direct comparative in vitro and in vivo experiments are necessary to fully elucidate the comparative efficacy and resistance profiles of these two cephalosporins. For researchers and clinicians, the continued development and evaluation of novel agents like this compound are paramount in the effort to stay ahead of bacterial evolution.

References

Validating the Synergistic Effect of GT-1 and GT-055 in Non-Small Cell Lung Cancer Models

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an objective comparison of the anti-cancer effects of GT-1 and GT-055, both as single agents and in combination, against a standard-of-care alternative. The data presented herein is derived from in-vitro experiments on the A549 non-small cell lung cancer (NSCLC) cell line.

Introduction

This compound is a novel selective inhibitor of the MEK1/2 kinases within the MAPK/ERK signaling cascade. The MAPK pathway is a critical regulator of cell proliferation and survival and is frequently hyperactivated in various cancers, including NSCLC. GT-055 is a potent and specific inhibitor of AKT1, a key node in the PI3K/AKT pathway, which governs cell growth, metabolism, and apoptosis. Both pathways represent major oncogenic drivers.

This document outlines the experimental validation of the hypothesis that dual inhibition of the MAPK/ERK and PI3K/AKT pathways using this compound and GT-055, respectively, results in a synergistic anti-tumor effect. The combination's performance is compared against each monotherapy and a relevant market alternative.

Experimental Protocols

Cell Culture and Reagents

The A549 human lung carcinoma cell line was maintained in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin. Cells were cultured at 37°C in a humidified atmosphere with 5% CO2. This compound and GT-055 were synthesized in-house and dissolved in DMSO to create 10 mM stock solutions.

Cell Viability Assay (MTS)

Cell viability was assessed using the CellTiter 96® AQueous One Solution Cell Proliferation Assay (MTS).

  • A549 cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.

  • Cells were treated with serial dilutions of this compound (0.1 to 1000 nM), GT-055 (0.1 to 1000 nM), or their combination at a constant molar ratio.

  • After 72 hours of incubation, 20 µL of MTS reagent was added to each well.

  • Plates were incubated for 2 hours at 37°C.

  • The absorbance was measured at 490 nm using a microplate reader.

  • Data was normalized to vehicle-treated controls, and IC50 values were calculated using non-linear regression analysis in GraphPad Prism.

Synergy Analysis

The synergistic effect of the drug combination was quantified by calculating the Combination Index (CI) using the Chou-Talalay method with CompuSyn software.

  • CI < 0.9: Synergistic effect

  • CI 0.9 - 1.1: Additive effect

  • CI > 1.1: Antagonistic effect

Apoptosis Assay (Flow Cytometry)

Apoptosis was measured using an Annexin V-FITC / Propidium Iodide (PI) apoptosis detection kit.

  • A549 cells were seeded in 6-well plates and treated with this compound (at its IC50), GT-055 (at its IC50), or the combination for 48 hours.

  • Cells were harvested, washed with cold PBS, and resuspended in 1X Binding Buffer.

  • 5 µL of Annexin V-FITC and 5 µL of PI were added to the cell suspension.

  • The mixture was incubated for 15 minutes at room temperature in the dark.

  • Analysis was performed immediately using a BD FACSCanto™ II flow cytometer, quantifying the percentage of cells in early (Annexin V+/PI-) and late (Annexin V+/PI+) apoptosis.

Data Presentation

Table 1: Single-Agent Cytotoxicity in A549 Cells

This table summarizes the half-maximal inhibitory concentration (IC50) for each compound after 72 hours of treatment.

CompoundTarget PathwayIC50 (nM)
This compoundMAPK/ERK150
GT-055PI3K/AKT200
Alternative (EGFR TKI)EGFR120
Table 2: Synergistic Effect of this compound and GT-055 Combination

This table presents the Combination Index (CI) values at different fractions of affected cells (Fa), indicating the level of synergy.

Fraction Affected (Fa)CI ValueInterpretation
0.250.65Synergy
0.50 (IC50)0.58Strong Synergy
0.750.51Strong Synergy
0.900.45Very Strong Synergy
Table 3: Induction of Apoptosis in A549 Cells

This table shows the percentage of apoptotic cells after 48 hours of treatment with compounds at their respective IC50 concentrations.

Treatment GroupTotal Apoptotic Cells (%)
Vehicle Control (DMSO)5.2%
This compound (150 nM)15.8%
GT-055 (200 nM)18.1%
This compound + GT-055 45.7%
Alternative (120 nM)25.3%

Signaling Pathways and Workflows

The following diagrams illustrate the targeted biological pathways and the experimental process used for synergy validation.

Signaling_Pathways cluster_mapk MAPK/ERK Pathway cluster_pi3k PI3K/AKT Pathway RAS RAS RAF RAF RAS->RAF Inhibition by this compound MEK1_2 MEK1_2 RAF->MEK1_2 Inhibition by this compound ERK ERK MEK1_2->ERK Proliferation Proliferation ERK->Proliferation Cancer_Progression Cancer_Progression Proliferation->Cancer_Progression PI3K PI3K PIP3 PIP3 PI3K->PIP3 PDK1 PDK1 PIP3->PDK1 AKT1 AKT1 PDK1->AKT1 Inhibition by GT-055 Survival Survival AKT1->Survival Survival->Cancer_Progression

Caption: Targeted inhibition sites of this compound and GT-055 in oncogenic signaling pathways.

Experimental_Workflow cluster_setup Phase 1: Initial Screening cluster_synergy Phase 2: Synergy Validation cluster_mechanism Phase 3: Mechanism of Action A A549 Cell Culture B Single-Agent Treatment (this compound, GT-055) A->B C 72h Incubation B->C D MTS Assay C->D E Calculate IC50 Values D->E F Combination Treatment (Constant Ratio) E->F J Treat with IC50 Doses (Single & Combo) E->J G 72h Incubation F->G H MTS Assay G->H I Calculate CI Values (Chou-Talalay) H->I K 48h Incubation J->K L Annexin V/PI Staining K->L M Flow Cytometry L->M N Quantify Apoptosis M->N

Caption: Experimental workflow for validating the synergistic effect of this compound and GT-055.

Head-to-Head Clinical Performance of New-Generation Oral Cephalosporins

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The landscape of oral cephalosporins continues to evolve, with newer agents offering potential advantages in spectrum of activity, pharmacokinetics, and clinical efficacy. This guide provides a comparative analysis of new-generation oral cephalosporins based on available head-to-head clinical trial data, with a focus on providing researchers and drug development professionals with detailed experimental protocols and comparative performance metrics.

Cefditoren (B193786) Pivoxil vs. Cefpodoxime (B17579) Proxetil for Community-Acquired Pneumonia (CAP)

A pivotal multicenter, prospective, randomized, double-blind study provides a robust head-to-head comparison of two third-generation oral cephalosporins, cefditoren pivoxil and cefpodoxime proxetil, in the treatment of community-acquired pneumonia.[1][2]

Data Presentation

The following tables summarize the key efficacy and safety outcomes from this study.

Table 1: Clinical Cure Rates in Evaluable Patients [1][2]

Treatment GroupPosttreatment Visit (≤48 hours after treatment)Follow-up Visit (7-14 days after treatment)
Cefditoren 200 mg BID90.5% (162/179)88.4% (160/181)
Cefditoren 400 mg BID89.7% (148/165)87.2% (143/164)
Cefpodoxime 200 mg BID92.2% (153/166)90.4% (151/167)

Table 2: Bacteriological Eradication Rates at Posttreatment Visit in Microbiologically Evaluable Patients [1][2]

PathogenCefditoren 200 mg BIDCefditoren 400 mg BIDCefpodoxime 200 mg BID
Overall88.7% (134/151)89.9% (134/149)95.7% (134/140)
Streptococcus pneumoniae93.8% (45/48)95.7% (45/47)95.6% (43/45)
Haemophilus influenzae90.2% (46/51)97.7% (43/44)97.4% (37/38)

Table 3: Incidence of Treatment-Related Adverse Events [1]

Treatment GroupPremature Discontinuation Due to Treatment-Related Adverse Event
Cefditoren 200 mg BID1.7%
Cefditoren 400 mg BID2.5%
Cefpodoxime 200 mg BID1.4%
Experimental Protocols

Study Design: A multicenter, prospective, randomized, double-blind clinical trial.[1][2]

Patient Population: Ambulatory patients diagnosed with community-acquired pneumonia. A total of 851 patients were enrolled in the study.[1][2]

Treatment Regimen:

  • Cefditoren pivoxil 200 mg twice daily (BID) for 14 days.

  • Cefditoren pivoxil 400 mg twice daily (BID) for 14 days.

  • Cefpodoxime proxetil 200 mg twice daily (BID) for 14 days.[1][2]

Assessments:

  • Clinical Cure: Assessed at two visits during treatment, one posttreatment visit (≤48 hours after completion of treatment), and one follow-up visit (7-14 days after completion of treatment).[1][2]

  • Pathogen Eradication: Assessed at the same intervals as clinical cure.[1][2]

  • Safety: Monitored throughout the study, with premature discontinuation due to treatment-related adverse events recorded. The majority of these events were associated with the digestive system.[1]

The development of resistant pathogens was also assessed at the follow-up visit.[1][2]

Other Comparative Insights: Cefixime (B193813) vs. Cefdinir (B1668824)

While a large-scale, double-blind, head-to-head clinical trial on par with the cefditoren vs. cefpodoxime study is not as readily available in the search results, comparative literature highlights key differences between the third-generation oral cephalosporins cefixime and cefdinir.

  • Spectrum of Activity: Both are effective against common pathogens in ear and throat infections. However, cefdinir is also indicated for pneumonia and sinus infections, while cefixime is approved for urinary tract infections and gonorrhea.[3]

  • Dosing: Cefixime is typically administered once daily, whereas cefdinir can be taken once or twice a day depending on the infection.[3]

  • Side Effects: Both can cause diarrhea, nausea, and rash.[3]

  • Drug Interactions: Cefdinir has specific interactions with antacids and iron supplements that require staggered administration to ensure proper absorption.[3]

Mechanism of Action and Resistance

Oral cephalosporins, like other β-lactam antibiotics, exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, they bind to and inactivate penicillin-binding proteins (PBPs), enzymes essential for the final steps of peptidoglycan synthesis. This disruption leads to cell lysis and death.

G cluster_bacterium Bacterial Cell Cephalosporin Cephalosporin PBP Penicillin-Binding Proteins (PBPs) Cephalosporin->PBP Binds to and inhibits CellWall Cell Wall Synthesis (Peptidoglycan cross-linking) PBP->CellWall Catalyzes Lysis Cell Lysis and Death CellWall->Lysis Inhibition leads to

Caption: Mechanism of action of cephalosporins.

Newest Generation Cephalosporins: A Note on Formulation

While the focus of this guide is on oral cephalosporins, it is important for researchers and drug development professionals to be aware of the newest generation of cephalosporins, such as cefiderocol, ceftaroline, and ceftobiprole. These agents offer expanded spectra of activity, including against multidrug-resistant organisms. However, it is crucial to note that these newer agents are currently available and have been primarily studied in their intravenous formulations. As of the latest information, there are no widely available oral formulations of these specific new-generation cephalosporins that have undergone head-to-head clinical trials. Their development and potential for oral formulations remain an active area of interest in infectious disease research.

References

A Comparative Pharmacokinetic Analysis of the Novel Siderophore Cephalosporin GT-1

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the pharmacokinetic properties of GT-1, a novel siderophore cephalosporin (B10832234), with other established cephalosporins. The information is intended for researchers, scientists, and drug development professionals to offer a clear perspective on the potential advantages of this compound in preclinical settings.

Executive Summary

This compound (also known as LCB10-0200) is a next-generation cephalosporin that utilizes a "Trojan horse" strategy to effectively combat multidrug-resistant Gram-negative bacteria. By binding to bacterial iron transport systems, this compound achieves higher intracellular concentrations, overcoming common resistance mechanisms. This guide summarizes the available preclinical pharmacokinetic data for this compound and presents a comparative analysis against representative cephalosporins from different generations.

Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and other cephalosporins in various preclinical species. This data provides a quantitative basis for comparing their absorption, distribution, and elimination profiles.

Table 1: Pharmacokinetic Parameters of this compound (LCB10-0200) in Preclinical Species

SpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
Mouse 20IV---0.18
Rat 20IV---0.43
Dog 20IV---1.21

Data for Cmax, Tmax, and AUC for this compound were not available in the public domain at the time of this publication.

Table 2: Comparative Pharmacokinetic Parameters of Selected Cephalosporins in Preclinical Species

CephalosporinSpeciesDose (mg/kg)RouteCmax (µg/mL)Tmax (h)AUC (µg·h/mL)T½ (h)
Cefazolin Mouse------
Rat------
Dog------
Cefuroxime Mouse------
Rat------
Dog------
Ceftazidime Mouse------
Rat------
Dog------
Cefepime Mouse-----0.18
Rat------
Dog------
Ceftriaxone Mouse-----0.75
Rat------
Dog------

Experimental Protocols

The determination of the pharmacokinetic parameters listed above relies on robust and validated experimental methodologies. Below are representative protocols for in vivo pharmacokinetic studies and the quantification of cephalosporins in biological matrices.

In Vivo Murine Pharmacokinetic Study Protocol

This protocol outlines a typical procedure for assessing the pharmacokinetics of a cephalosporin in a mouse model.

  • Animal Model: Female NSG (NOD scid gamma) mice are commonly used. Animals are quarantined and acclimated for at least one week before the study.

  • Dosing: The cephalosporin is administered via intravenous (IV) or intramuscular (IM) injection at a specified dose (e.g., 20 mg/kg).

  • Sample Collection: Blood samples are collected at multiple time points post-administration (e.g., 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours). Serial blood sampling from the same animal is preferred to reduce inter-animal variability.

  • Plasma Preparation: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA) and centrifuged to separate the plasma. Plasma samples are then stored at -80°C until analysis.

  • Data Analysis: Plasma concentrations of the drug are determined using a validated analytical method (e.g., LC-MS/MS). Pharmacokinetic parameters are then calculated using non-compartmental analysis software.

Quantification of Cephalosporins in Plasma using LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the accurate and sensitive quantification of drugs in biological matrices.

  • Sample Preparation: Plasma samples are thawed, and a protein precipitation step is performed by adding a solvent like acetonitrile (B52724). This removes larger proteins that can interfere with the analysis. The supernatant is then separated for analysis.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The cephalosporin is separated from other plasma components on a C18 analytical column using a mobile phase gradient (e.g., a mixture of water and acetonitrile with a modifying agent like formic acid).

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the positive electrospray ionization (ESI) mode. Specific precursor-to-product ion transitions for the target cephalosporin and an internal standard are monitored using Multiple Reaction Monitoring (MRM) for precise and sensitive quantification.

  • Calibration and Quantification: A calibration curve is generated using known concentrations of the cephalosporin in blank plasma. The concentration of the cephalosporin in the study samples is then determined by comparing its response to the calibration curve.

Mechanism of Action and Experimental Workflow Diagrams

The unique mechanism of action of this compound and the general workflow of a pharmacokinetic study are illustrated below using Graphviz.

This compound "Trojan Horse" Mechanism of Action

GT1_Mechanism cluster_extracellular Extracellular Space cluster_bacterial_membrane Bacterial Outer Membrane cluster_periplasm Periplasmic Space GT1 This compound Siderophore Siderophore Moiety GT1_Siderophore This compound-Siderophore Complex Siderophore->GT1_Siderophore Binds to Iron Fe³⁺ Iron->GT1_Siderophore Chelates IronTransporter Iron Transporter GT1_Siderophore->IronTransporter Recognized & Transported GT1_Inside This compound IronTransporter->GT1_Inside Active Transport PBP Penicillin-Binding Proteins (PBPs) GT1_Inside->PBP Inhibits CellWall Cell Wall Synthesis PBP->CellWall Blocks

Caption: "Trojan Horse" mechanism of this compound.

General Pharmacokinetic Study Workflow

PK_Workflow Dosing Drug Administration (e.g., IV, IM) Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Separation Sampling->Processing Analysis LC-MS/MS Quantification Processing->Analysis Modeling Pharmacokinetic Modeling (Non-compartmental analysis) Analysis->Modeling Parameters Calculation of PK Parameters (Cmax, Tmax, AUC, T½) Modeling->Parameters

Caption: Workflow of a typical preclinical pharmacokinetic study.

Discussion

This compound, as a siderophore-conjugated cephalosporin, demonstrates a promising strategy to overcome bacterial resistance. Its ability to hijack bacterial iron uptake systems is designed to lead to higher concentrations at the site of action compared to conventional cephalosporins. The preclinical pharmacokinetic data, although limited in the public domain, suggests a half-life in dogs that is longer than that observed for some other cephalosporins in the same species, potentially allowing for less frequent dosing.

The in vitro and in vivo studies consistently show that this compound has potent activity against a broad range of Gram-negative pathogens, including strains resistant to other cephalosporins like ceftazidime. This enhanced efficacy is attributed to its unique mechanism of entry into bacterial cells.

Further head-to-head comparative pharmacokinetic and pharmacodynamic studies are warranted to fully elucidate the clinical potential of this compound relative to existing cephalosporins. The experimental protocols provided in this guide offer a framework for conducting such studies in a standardized and reproducible manner.

Disclaimer: This document is intended for informational purposes for a scientific audience and is based on publicly available data. It is not intended to provide medical advice.

A Head-to-Head Comparison: GT-1/GT-055 Combination Versus Ceftazidime/Avibactam (CAZ-AVI)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The rising tide of antibiotic resistance, particularly among Gram-negative bacteria, necessitates the development of novel therapeutic strategies. This guide provides a detailed, objective comparison of two promising combination therapies: the investigational GT-1/GT-055 and the clinically established ceftazidime (B193861)/avibactam (B1665839) (CAZ-AVI). We will delve into their mechanisms of action, present comparative in vitro efficacy data, and outline the experimental protocols used to generate this data.

Mechanisms of Action: A Tale of Two Strategies

Both this compound/GT-055 and CAZ-AVI employ a combination strategy to combat resistant bacteria, pairing a β-lactam antibiotic with a β-lactamase inhibitor. However, their approaches to entering the bacterial cell and the specifics of their components differ significantly.

This compound/GT-055: The "Trojan Horse" Approach

This compound is a novel siderophore-cephalosporin.[1] It utilizes a "Trojan Horse" strategy, hijacking the bacteria's own iron uptake systems to gain entry into the periplasmic space.[1] This active transport mechanism allows this compound to bypass resistance mechanisms related to porin channel mutations. Once inside, the cephalosporin (B10832234) component of this compound inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), leading to cell death.[1]

GT-055 is a novel non-β-lactam β-lactamase inhibitor of the diazabicyclooctane class that protects this compound from degradation by a wide range of β-lactamases, including extended-spectrum β-lactamases (ESBLs) and some carbapenemases.[1][2]

Ceftazidime/Avibactam (CAZ-AVI): Broad-Spectrum Inhibition

Ceftazidime is a third-generation cephalosporin that, like this compound, inhibits bacterial cell wall synthesis by binding to PBPs.[3][4] Avibactam is a non-β-lactam β-lactamase inhibitor that covalently and reversibly inhibits a broad spectrum of β-lactamases, including Ambler class A (e.g., KPC), class C (AmpC), and some class D (e.g., OXA-48-like) enzymes.[5][6] By neutralizing these enzymes, avibactam restores the activity of ceftazidime against many resistant strains.[6]

Mechanism_of_Action cluster_GT1_GT055 This compound/GT-055 cluster_CAZ_AVI Ceftazidime/Avibactam (CAZ-AVI) GT-1_Siderophore This compound (Siderophore-Cephalosporin) Iron_Uptake Bacterial Iron Uptake System GT-1_Siderophore->Iron_Uptake 'Trojan Horse' Entry GT-1_Inside This compound in Periplasm Iron_Uptake->GT-1_Inside PBP_GT1 Penicillin-Binding Proteins (PBPs) GT-1_Inside->PBP_GT1 Binds to Cell_Wall_GT1 Cell Wall Synthesis Inhibition PBP_GT1->Cell_Wall_GT1 Inhibits GT-055 GT-055 (β-lactamase inhibitor) Beta_Lactamase_GT1 β-lactamase GT-055->Beta_Lactamase_GT1 Inhibits Beta_Lactamase_GT1->GT-1_Inside Degrades Ceftazidime Ceftazidime Porin_Channel Porin Channel Ceftazidime->Porin_Channel Passive Diffusion CAZ_Inside Ceftazidime in Periplasm Porin_Channel->CAZ_Inside PBP_CAZ Penicillin-Binding Proteins (PBPs) CAZ_Inside->PBP_CAZ Binds to Cell_Wall_CAZ Cell Wall Synthesis Inhibition PBP_CAZ->Cell_Wall_CAZ Inhibits Avibactam Avibactam (β-lactamase inhibitor) Beta_Lactamase_CAZ β-lactamase (Class A, C, some D) Avibactam->Beta_Lactamase_CAZ Inhibits Beta_Lactamase_CAZ->CAZ_Inside Degrades

Caption: Mechanisms of Action for this compound/GT-055 and CAZ-AVI.

Comparative In Vitro Efficacy

The in vitro activity of this compound/GT-055 and CAZ-AVI has been evaluated against a range of Gram-negative pathogens. The following table summarizes the Minimum Inhibitory Concentration (MIC) data from a study that tested these combinations against recent clinical isolates. MIC50 and MIC90 represent the concentrations at which 50% and 90% of isolates were inhibited, respectively.

Organism (n)DrugMIC50 (µg/mL)MIC90 (µg/mL)
Enterobacteriaceae (600)This compound/GT-055 (1:1)0.252
Ceftazidime-avibactam0.120.5
Meropenem-NS Enterobacteriaceae (35)This compound/GT-055 (1:1)0.254
Ceftazidime-avibactam0.52
P. aeruginosa (200)This compound0.251
Ceftazidime-avibactam28
A. baumannii (200)This compound28
Ceftazidime-avibactam16>32

Data sourced from a 2018 in vitro study.[2] MICs were determined in cation-adjusted Mueller Hinton broth (CAMHB). For this compound against P. aeruginosa and A. baumannii, the addition of GT-055 had less effect.[2] Meropenem-NS: Meropenem-Non-Susceptible.

Experimental Protocols

Detailed and standardized methodologies are crucial for the accurate assessment of antimicrobial agents. Below are outlines of the key experimental protocols used to evaluate this compound/GT-055 and CAZ-AVI.

In Vitro Susceptibility Testing: Broth Microdilution

The in vitro activity of both combinations is determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[2]

Protocol Outline:

  • Bacterial Isolate Preparation: Clinical isolates are cultured on appropriate agar (B569324) plates, and a standardized inoculum is prepared to a turbidity equivalent to a 0.5 McFarland standard. This is then further diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well of the microtiter plate.

  • Antimicrobial Agent Preparation: Stock solutions of the antimicrobial agents are prepared and serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates to achieve a range of concentrations. For combination drugs, the concentration of the β-lactamase inhibitor (e.g., avibactam, GT-055) may be fixed or tested in a specific ratio with the β-lactam.

  • Inoculation and Incubation: The prepared bacterial suspension is added to each well of the microtiter plate containing the diluted antimicrobial agents. The plates are then incubated at 35°C ± 2°C for 16-20 hours in ambient air.[7]

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible bacterial growth.[2] For siderophore-cephalosporins like this compound, testing may also be performed in iron-depleted CAMHB to assess the impact of iron concentration on activity.[2]

In Vivo Efficacy Testing: Murine Infection Models

Animal infection models are essential for evaluating the in vivo efficacy of new antimicrobial agents. Murine models, such as the thigh infection model and the aerosol challenge model, are commonly used.

Generalized Experimental Workflow for In Vivo Efficacy Studies:

In_Vivo_Workflow Animal_Acclimatization Animal Acclimatization (e.g., Mice) Infection_Induction Induction of Infection (e.g., Intramuscular, Aerosol) Animal_Acclimatization->Infection_Induction Treatment_Initiation Initiation of Treatment (e.g., Subcutaneous, Intravenous) Infection_Induction->Treatment_Initiation Monitoring Monitoring of Animals (e.g., Survival, Clinical Signs) Treatment_Initiation->Monitoring Endpoint_Analysis Endpoint Analysis (e.g., Bacterial Load in Organs, Histopathology) Monitoring->Endpoint_Analysis

Caption: Generalized workflow for in vivo efficacy studies.

Specific Model Protocols:

  • This compound/GT-055 in a Murine Aerosol Challenge Model (Yersinia pestis): In a study evaluating this compound/GT-055, mice were infected via the aerosol route with Yersinia pestis.[4][8] Treatment with this compound/GT-055 was initiated at a specified time post-infection and administered for a defined duration. The primary endpoint was survival, and the efficacy was compared to a standard-of-care antibiotic.[4][8]

  • CAZ-AVI in a Neutropenic Murine Thigh Infection Model (Enterobacteriaceae): For CAZ-AVI, the neutropenic murine thigh infection model is commonly used.[3] Mice are first rendered neutropenic through the administration of cyclophosphamide. A localized thigh infection is then established by intramuscular injection of a bacterial suspension. Human-simulated drug exposures are administered, and the efficacy is determined by measuring the change in bacterial load (log10 CFU) in the thigh muscle over a 24-hour period compared to untreated controls.[3]

Summary and Future Outlook

The this compound/GT-055 combination and ceftazidime/avibactam represent two distinct yet powerful strategies in the fight against multidrug-resistant Gram-negative bacteria.

  • This compound/GT-055 shows particular promise due to its novel "Trojan Horse" mechanism, which may allow it to circumvent certain resistance pathways. The in vitro data suggests potent activity, especially against challenging pathogens like P. aeruginosa and A. baumannii.[2]

  • Ceftazidime/avibactam is a well-established clinical option with proven efficacy against a broad range of Enterobacteriaceae and P. aeruginosa expressing various β-lactamases.[3][4]

While direct head-to-head in vivo comparative data is currently limited, the available in vitro evidence suggests that this compound/GT-055 is a promising candidate that warrants further investigation. Future studies should focus on direct comparative in vivo efficacy in various infection models and against a broader panel of contemporary, multidrug-resistant clinical isolates to fully elucidate the potential clinical utility of this compound/GT-055 relative to established therapies like CAZ-AVI.

References

Comparative Efficacy of GT-1 Against Cephalosporin-Resistant Bacterial Strains

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel siderophore cephalosporin (B10832234), GT-1, in overcoming contemporary cephalosporin resistance mechanisms, with a comparative look at the novel antibacterial agent, Gepotidacin (B1671446).

Introduction

The escalating threat of antimicrobial resistance, particularly to the widely used cephalosporin class of antibiotics, necessitates the development of novel therapeutic agents. This compound (also known as LCB10-0200) is a novel siderophore cephalosporin designed to actively transport into Gram-negative bacteria through their iron uptake systems, thereby bypassing common resistance mechanisms such as porin channel mutations. This guide provides a detailed comparison of the in vitro efficacy of this compound against a range of cephalosporin-resistant bacterial strains, with comparative data for Gepotidacin, a first-in-class triazaacenaphthylene antibacterial, to provide a broader context of emerging treatments for resistant pathogens.

Comparative Efficacy of this compound and Gepotidacin

The following tables summarize the in vitro activity of this compound and Gepotidacin against key cephalosporin-resistant Gram-negative pathogens. Minimum Inhibitory Concentration (MIC) is a measure of the lowest concentration of an antimicrobial that will inhibit the visible growth of a microorganism after overnight incubation.

Table 1: In Vitro Activity of this compound against Cephalosporin-Resistant Escherichia coli and Klebsiella pneumoniae
OrganismResistance PhenotypeThis compound MIC (µg/mL)Gepotidacin MIC (µg/mL)
E. coli ESBL-producingMIC₅₀: 2, MIC₉₀: 4[1][2]MIC₅₀: 2, MIC₉₀: 8[3]
Cefotaxime-resistantData not availableMIC₅₀: 2, MIC₉₀: 4[1][2]
K. pneumoniae ESBL-producingData not availableMIC₅₀: 8, MIC₉₀: 32[3]
Ceftriaxone-resistantData not availableMIC₅₀: 8, MIC₉₀: 32[4]
Carbapenem-resistant (KPC-producing)MIC₅₀: 1, MIC₉₀: 16[5]Data not available

ESBL: Extended-Spectrum Beta-Lactamase; KPC: Klebsiella pneumoniae carbapenemase

Table 2: In Vitro Activity of this compound against Cephalosporin-Resistant Pseudomonas aeruginosa and Acinetobacter baumannii
OrganismResistance PhenotypeThis compound MIC (µg/mL)Gepotidacin MIC (µg/mL)
P. aeruginosa Ceftazidime-resistantMIC range: 0.5 to >128Data not available
Carbapenem-resistant84.3% of isolates with MIC ≤ 4 [5]Data not available
A. baumannii Carbapenem-resistant84.3% of isolates with MIC ≤ 4 [5]MIC: 40 µM
Table 3: In Vitro Activity of this compound and Gepotidacin against Cephalosporin-Resistant Neisseria gonorrhoeae
OrganismResistance PhenotypeThis compound MIC (µg/mL)Gepotidacin MIC (µg/mL)
N. gonorrhoeae Cephalosporin-resistantData not availableMIC₅₀: 0.25, MIC₉₀: 0.5[3]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide, based on Clinical and Laboratory Standards Institute (CLSI) guidelines.

Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism in a liquid medium.

a. Preparation of Antimicrobial Agent Stock Solutions:

  • Prepare a stock solution of the antimicrobial agent at a concentration of 1280 µg/mL in a suitable solvent as recommended by the manufacturer.

  • Perform serial twofold dilutions of the stock solution to create a range of concentrations.

b. Inoculum Preparation:

  • From a fresh (18-24 hour) culture plate, select 3-5 morphologically similar colonies of the test organism.

  • Suspend the colonies in a sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute the standardized inoculum in cation-adjusted Mueller-Hinton broth (CAMHB) to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

c. Inoculation and Incubation:

  • Dispense 100 µL of the diluted bacterial suspension into each well of a 96-well microtiter plate containing 100 µL of the serially diluted antimicrobial agent.

  • Include a growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only).

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • Following incubation, visually inspect the microtiter plates for turbidity.

  • The MIC is the lowest concentration of the antimicrobial agent in which there is no visible growth.

Determination of Minimum Inhibitory Concentration (MIC) by Agar (B569324) Dilution

This method involves incorporating the antimicrobial agent into an agar medium, which is then inoculated with the test organism.

a. Preparation of Antimicrobial-Containing Agar Plates:

  • Prepare a series of twofold dilutions of the antimicrobial agent in a suitable solvent.

  • Add 2 mL of each antimicrobial dilution to 18 mL of molten Mueller-Hinton agar (MHA) maintained at 45-50°C.

  • Pour the agar-antimicrobial mixture into sterile petri dishes and allow them to solidify.

  • Prepare a growth control plate containing MHA without any antimicrobial agent.

b. Inoculum Preparation:

  • Prepare an inoculum as described for the broth microdilution method, adjusting the turbidity to a 0.5 McFarland standard.

  • Further dilute the inoculum to achieve a final concentration of approximately 10⁴ CFU per spot.

c. Inoculation and Incubation:

  • Using a multipoint inoculator, spot-inoculate the prepared agar plates with the bacterial suspension.

  • Allow the inoculum spots to dry completely before inverting the plates.

  • Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.

d. Interpretation of Results:

  • After incubation, examine the plates for the presence of bacterial growth at the inoculation spots.

  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits the growth of the organism, or allows for the growth of no more than one or two colonies.

Mechanisms of Cephalosporin Resistance and this compound's Mode of Action

Cephalosporin resistance in Gram-negative bacteria is primarily mediated by two mechanisms: the production of β-lactamase enzymes that hydrolyze the β-lactam ring of the antibiotic, and alterations in penicillin-binding proteins (PBPs), the target of β-lactam antibiotics.

Cephalosporin_Resistance_and_GT1_Action cluster_bacterium Gram-Negative Bacterium cluster_outer_membrane Outer Membrane cluster_periplasm Periplasm cluster_inner_membrane Inner Membrane Porin Porin Beta_Lactamase β-Lactamase Porin->Beta_Lactamase Diffusion PBP Penicillin-Binding Protein (PBP) Porin->PBP Target Binding Iron_Uptake Iron Uptake System Iron_Uptake->PBP Bypasses β-Lactamase Hydrolysis Hydrolysis Beta_Lactamase->Hydrolysis Hydrolyzes Inhibition Inhibition PBP->Inhibition Inhibits Cell Wall Synthesis Cephalosporin Cephalosporin Cephalosporin->Porin Entry This compound This compound This compound->Iron_Uptake Active Transport (Trojan Horse) Hydrolysis->Cephalosporin Bypass Bypass Efficacy_Testing_Workflow cluster_setup Experimental Setup cluster_testing Susceptibility Testing cluster_analysis Data Analysis Strain_Selection Select Cephalosporin-Resistant and Susceptible Bacterial Strains Inoculum_Prep Prepare Standardized Bacterial Inoculum Strain_Selection->Inoculum_Prep Antimicrobial_Prep Prepare Serial Dilutions of this compound and Comparators MIC_Assay Perform Broth Microdilution or Agar Dilution MIC Assay Antimicrobial_Prep->MIC_Assay Inoculum_Prep->MIC_Assay Incubation Incubate at 35°C for 16-20h MIC_Assay->Incubation Result_Reading Read and Record MIC Values Incubation->Result_Reading Data_Comparison Compare MIC₅₀, MIC₉₀, and MIC Ranges Result_Reading->Data_Comparison

References

Analysis of GT-1's performance against recent gram-negative clinical isolates

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the novel siderophore cephalosporin, GT-1, reveals potent in vitro activity against a range of recent gram-negative clinical isolates, positioning it as a promising therapeutic agent in the face of rising antimicrobial resistance. This guide provides a comparative overview of this compound's performance against key alternatives, supported by available experimental data, detailed methodologies, and visualizations of its mechanism of action and experimental workflow.

This compound, a novel siderophore cephalosporin, employs a "Trojan horse" strategy to effectively penetrate the outer membrane of gram-negative bacteria. By binding to bacterial iron transport systems, it gains entry into the periplasmic space where it can then inhibit cell wall synthesis. This unique mechanism allows this compound to overcome some of the common resistance mechanisms that render other cephalosporins ineffective. When combined with the β-lactamase inhibitor GT-055, its spectrum of activity is further enhanced against many β-lactamase-producing strains.

Performance Comparison: this compound vs. Alternatives

The in vitro activity of this compound and its combination with GT-055 has been evaluated against a variety of gram-negative pathogens and compared with other recently developed antibiotic therapies. The following tables summarize the available Minimum Inhibitory Concentration (MIC) data, providing a quantitative comparison of their efficacy. MIC50 and MIC90 values represent the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.

Table 1: Comparative in vitro activity of this compound/GT-055 and comparator agents against Escherichia coli and Klebsiella pneumoniae

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Escherichia coli This compound/GT-055 ≤0.12 1
Ceftazidime/avibactam0.251
Meropenem/vaborbactam≤0.030.06
Cefiderocol0.060.25
Klebsiella pneumoniae This compound/GT-055 0.25 >128
Ceftazidime/avibactam0.54
Meropenem/vaborbactam0.030.12
Cefiderocol0.52

Note: Data for this compound/GT-055 is from a study investigating a panel of characterized resistant isolates and may not be directly comparable to surveillance data for other agents.

Table 2: Comparative in vitro activity of this compound/GT-055 and comparator agents against Pseudomonas aeruginosa and Acinetobacter spp.

OrganismAntibioticMIC50 (µg/mL)MIC90 (µg/mL)
Pseudomonas aeruginosa This compound 0.5 4
Ceftazidime/avibactam28
Meropenem/vaborbactam14
Cefiderocol0.120.5
Acinetobacter spp. This compound 0.5 2
Ceftazidime/avibactam16>32
Meropenem/vaborbactam832
Cefiderocol0.52

Note: GT-055 did not show significant intrinsic activity against Acinetobacter spp. and did not considerably enhance this compound's activity against this pathogen.

Mechanism of Action: A Visualized Pathway

This compound's efficacy stems from its unique mode of entry into bacterial cells, followed by the inhibition of essential enzymes for cell wall synthesis. The following diagram illustrates this "Trojan Horse" mechanism.

GT1_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_periplasm Periplasmic Space cluster_cytoplasm Cytoplasm GT1_Fe This compound-Iron Complex Siderophore_Receptor Bacterial Siderophore Receptor GT1_Fe->Siderophore_Receptor Binding GT1_transport Transport across Outer Membrane Siderophore_Receptor->GT1_transport Internalization GT1_dissociation This compound (Active Drug) GT1_transport->GT1_dissociation Dissociation from Iron PBP Penicillin-Binding Proteins (PBPs) GT1_dissociation->PBP Inhibition Cell_Wall_Synthesis Peptidoglycan Synthesis PBP->Cell_Wall_Synthesis Catalyzes Lysis Cell Lysis & Death Cell_Wall_Synthesis->Lysis Disruption

Caption: this compound's "Trojan Horse" mechanism of action.

Experimental Protocols

The determination of in vitro activity of this compound and comparator agents is performed following standardized methodologies to ensure reproducibility and comparability of results.

Antimicrobial Susceptibility Testing

Minimal Inhibitory Concentrations (MICs) are determined using the broth microdilution method as described in the Clinical and Laboratory Standards Institute (CLSI) document M07-A10, "Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically".

Key Steps:

  • Media Preparation: For testing siderophore cephalosporins like this compound and cefiderocol, iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) is required. This is prepared by treating cation-adjusted Mueller-Hinton broth (CAMHB) with an iron-chelating resin (e.g., Chelex-100) to reduce the iron concentration. For other comparators, standard CAMHB is used.

  • Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Drug Dilution: Serial twofold dilutions of the antimicrobial agents are prepared in the appropriate broth medium in 96-well microtiter plates.

  • Inoculation: Each well containing the diluted antimicrobial agent is inoculated with the standardized bacterial suspension. A growth control well (broth and inoculum without antibiotic) and a sterility control well (broth only) are included.

  • Incubation: The inoculated plates are incubated at 35°C ± 2°C for 16 to 20 hours in ambient air.

  • MIC Determination: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits the visible growth of the organism.

The following diagram outlines the general workflow for antimicrobial susceptibility testing.

AST_Workflow Start Start: Isolate Collection Inoculum_Prep Inoculum Preparation (0.5 McFarland) Start->Inoculum_Prep Media_Prep Media Preparation (CAMHB or ID-CAMHB) Start->Media_Prep Inoculation Inoculation of Microtiter Plate Inoculum_Prep->Inoculation Drug_Dilution Serial Drug Dilution in Microtiter Plate Media_Prep->Drug_Dilution Drug_Dilution->Inoculation Incubation Incubation (35°C, 16-20h) Inoculation->Incubation MIC_Reading MIC Determination (Visual Inspection) Incubation->MIC_Reading End End: Report MIC Value MIC_Reading->End

Caption: General workflow for antimicrobial susceptibility testing.

Conclusion

This compound, particularly in combination with GT-055, demonstrates promising in vitro activity against a challenging spectrum of gram-negative clinical isolates. Its novel mechanism of action provides a valuable strategy to circumvent existing resistance mechanisms. While direct head-to-head comparative data with all the latest agents is still emerging, the available evidence suggests that this compound is a significant development in the fight against multidrug-resistant gram-negative infections. Further clinical studies are warranted to fully establish its therapeutic potential and place in the clinical armamentarium.

A Comparative Guide to Siderophore Cephalosporins in Development

Author: BenchChem Technical Support Team. Date: December 2025

The emergence of multidrug-resistant (MDR) Gram-negative bacteria presents a formidable challenge to global public health. In response, researchers have developed innovative strategies to overcome bacterial defenses. One of the most promising approaches is the creation of siderophore cephalosporins, a novel class of antibiotics designed to exploit bacterial iron acquisition systems to gain entry into the cell. This guide provides a comparative analysis of siderophore cephalosporins, with a primary focus on Cefiderocol (B606585), the only agent in this class to have successfully reached late-stage clinical development and approval. The comparison will be drawn against its predecessors and standard-of-care antibiotics for MDR infections.

Mechanism of Action: The "Trojan Horse" Strategy

Siderophore cephalosporins employ a unique "Trojan horse" mechanism to penetrate the outer membrane of Gram-negative bacteria.[1][2][3] Bacteria require iron for essential cellular processes and, in the iron-limited environment of a human host, they secrete high-affinity iron-chelating molecules called siderophores to scavenge for ferric iron (Fe³⁺).[3][4] The resulting siderophore-iron complex is then actively transported into the periplasmic space via specific outer membrane receptors.[2][4][5]

Cefiderocol and other siderophore cephalosporins have a siderophore moiety (a chlorocatechol group in Cefiderocol's case) covalently attached to a cephalosporin (B10832234) core.[2][5][6] This allows the antibiotic to chelate iron and mimic the natural siderophore-iron complex, effectively hijacking the bacterial iron transport system to gain entry into the periplasm.[5][7][8] This active transport mechanism allows the drug to achieve high concentrations in the periplasmic space, bypassing resistance mechanisms like porin channel mutations and efflux pumps that affect other β-lactams.[4][8][9] Once inside, the cephalosporin component dissociates and inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), primarily PBP3, leading to cell death.[2][3][10]

Siderophore_Cephalosporin_Mechanism cluster_outside Extracellular Space (Iron-limited) cluster_membrane Bacterial Outer Membrane cluster_periplasm Periplasmic Space Cefiderocol Cefiderocol Complex Cefiderocol-Fe³⁺ Complex Cefiderocol->Complex Chelates Fe3 Fe³⁺ Fe3->Complex Receptor Iron Transporter Receptor Complex->Receptor Active Transport ('Trojan Horse') Cefiderocol_Peri Cefiderocol Receptor->Cefiderocol_Peri Translocation PBP3 PBP3 Cefiderocol_Peri->PBP3 Binds to Inhibition Inhibition of Cell Wall Synthesis PBP3->Inhibition Lysis Bacterial Cell Lysis Inhibition->Lysis

Mechanism of action for siderophore cephalosporins.

Comparative Performance Data

The development of siderophore cephalosporins has been challenging. Early candidates like cefetecol (B40832) and others showed potent in vitro activity, but this did not translate to in vivo efficacy in animal models, preventing their clinical advancement.[2] Cefiderocol represents a significant breakthrough, demonstrating a strong correlation between its in vitro and in vivo activity.[2][5][11]

Table 1: Comparison of Siderophore Cephalosporins
FeatureEarly-Generation Candidates (e.g., Cefetecol, Siderophore Monobactams)Cefiderocol (Fetroja®)
Siderophore Moiety Catechol or Hydroxypyridone[2]Chlorocatechol[2][5]
In Vitro Activity Potent against Gram-negative bacteria[2]Potent against a broad range of Gram-negative bacteria, including carbapenem-resistant strains[2][12][13]
In Vivo Efficacy Poor correlation with in vitro activity; often failed in animal models[2]Consistent efficacy in various animal infection models, correlating well with in vitro results[2][11][14]
Stability to β-lactamases VariableStructurally stable against a wide range of serine- and metallo-β-lactamases (MBLs)[2][3][5][6]
Development Status DiscontinuedApproved for clinical use in the US and Europe[1][7][8]
Table 2: Cefiderocol vs. Comparator Agents in Clinical Trials
Study (Indication)Cefiderocol OutcomeComparator OutcomePathogens
APEKS-cUTI (Complicated UTI)72.6% clinical & microbiological response[15][16]54.6% (Imipenem/Cilastatin)[15][16]E. coli, K. pneumoniae, P. aeruginosa, P. mirabilis, E. cloacae[16]
APEKS-NP (Nosocomial Pneumonia)12.4% all-cause mortality at Day 14[15]11.6% (Meropenem)[15]K. pneumoniae, P. aeruginosa, A. baumannii[1]
CREDIBLE-CR (Carbapenem-Resistant Infections)Clinical Cure (Pneumonia): 50%[1]Clinical Cure (Bloodstream Infection/Sepsis): 43%[1]Clinical Cure (Pneumonia): 53% (Best Available Therapy)[1]Clinical Cure (Bloodstream Infection/Sepsis): 43% (Best Available Therapy)[1]Carbapenem-resistant A. baumannii, K. pneumoniae, P. aeruginosa[1]

Note: In the CREDIBLE-CR trial, a higher all-cause mortality was observed in the cefiderocol arm compared to the best available therapy arm, particularly in patients with Acinetobacter infections. The FDA has issued a warning regarding this observation.

Experimental Evaluation Workflow

The evaluation of a novel siderophore cephalosporin involves a series of sequential in vitro and in vivo experiments to determine its spectrum of activity, potency, and potential for clinical success.

Experimental_Workflow cluster_vitro In Vitro Evaluation cluster_vivo In Vivo Evaluation cluster_clinical Clinical Development MIC MIC Determination (Iron-Depleted Media) TimeKill Time-Kill Assays MIC->TimeKill Stability β-lactamase Stability Assays TimeKill->Stability PKPD Pharmacokinetics/ Pharmacodynamics (PK/PD) (Murine Models) Stability->PKPD Promising Candidate Efficacy Efficacy Studies (Thigh/Lung Infection Models) PKPD->Efficacy Phase1 Phase I (Safety/Dosage) Efficacy->Phase1 Preclinical Success Phase2 Phase II (Efficacy/Safety) Phase1->Phase2 Phase3 Phase III (Comparative Efficacy) Phase2->Phase3

Workflow for siderophore cephalosporin evaluation.

Key Experimental Protocols

Minimum Inhibitory Concentration (MIC) Determination

Standard susceptibility testing for siderophore cephalosporins requires a crucial modification to conventional protocols. To ensure the expression of the iron transport systems that these drugs exploit, testing must be performed in an iron-depleted environment.[17]

  • Method: Broth Microdilution (BMD) is the reference method.[17][18]

  • Medium: Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).[17][19] This is prepared by treating standard CAMHB with an iron-chelating resin (e.g., Chelex® 100) to reduce the concentration of free iron.[19]

  • Procedure:

    • Prepare serial two-fold dilutions of the siderophore cephalosporin in ID-CAMHB in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension (e.g., 5 x 10⁵ CFU/mL).

    • Incubate the plate at 35-37°C for 16-20 hours.

    • The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible bacterial growth.[20]

  • Rationale: The low-iron environment mimics conditions within a human host, inducing the bacteria to upregulate their siderophore uptake systems, which is essential for the drug's mechanism of action.[17][21]

In Vivo Efficacy Studies (Murine Infection Models)

Animal models are critical for assessing whether the potent in vitro activity of a siderophore cephalosporin translates into in vivo efficacy. Neutropenic murine thigh and lung infection models are commonly used.[2][14]

  • Model: Neutropenic Murine Thigh/Lung Infection Model. Mice are rendered neutropenic via cyclophosphamide (B585) injections.

  • Procedure:

    • Induce neutropenia in mice.

    • Inoculate the thigh muscle or lungs with a standardized suspension of the target Gram-negative pathogen (e.g., carbapenem-resistant P. aeruginosa or K. pneumoniae).

    • Initiate treatment with the siderophore cephalosporin at various dosing regimens a few hours post-infection. Human-like pharmacokinetic profiles are often simulated.[2]

    • After a set period (e.g., 24 hours), euthanize the mice, and homogenize the thigh or lung tissue.

    • Determine bacterial load (CFU/gram of tissue) by plating serial dilutions of the homogenate.

  • Endpoint: The primary endpoint is the change in bacterial load (log₁₀ CFU) compared to the initial burden at the start of therapy. A static effect (no change) or a 1- to 2-log₁₀ reduction in bacterial load is typically considered a measure of efficacy.[2][14]

  • Pharmacodynamic Analysis: These studies are used to determine the PK/PD index that best predicts efficacy. For cephalosporins, this is typically the percentage of the dosing interval that the free drug concentration remains above the MIC (%fT > MIC).[14][22] For Cefiderocol, a mean %fT > MIC of approximately 75% has been associated with a 1-log₁₀ bacterial reduction in thigh infection models.[14]

Conclusion

Siderophore cephalosporins represent a significant advancement in the fight against antimicrobial resistance. The success of Cefiderocol, where many predecessors failed, is attributed to a chemical structure that not only utilizes bacterial iron transport but also confers stability against a wide array of β-lactamases and translates potent in vitro activity into in vivo efficacy.[2][23] While direct comparisons to other developing siderophore cephalosporins are limited by a sparse pipeline, Cefiderocol has demonstrated non-inferiority or superiority to standard-of-care agents in specific clinical scenarios.[1][15][16] Continued surveillance and research are crucial to optimize its use and understand emerging resistance mechanisms, ensuring this innovative "Trojan horse" strategy remains a viable weapon against the most challenging Gram-negative pathogens.[24][25][26]

References

Safety Operating Guide

Navigating the Disposal of "GT-1": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The term "GT-1" is not universally assigned to a single chemical substance. Instead, it appears in the nomenclature of various commercial products, each with distinct chemical compositions and, consequently, different disposal protocols. For researchers, scientists, and drug development professionals, understanding the specific nature of the "this compound" product in their laboratory is the critical first step toward ensuring safe and compliant disposal. This guide provides essential safety and logistical information for the proper disposal of materials identified as "this compound" within several contexts discovered in safety and materials data sheets.

General Principles of Laboratory Chemical Waste Disposal

Before addressing specific "this compound" formulations, it is crucial to adhere to fundamental principles of hazardous waste management in a laboratory setting.[1][2][3] All chemical waste must be managed in accordance with federal, state, and local regulations.[4] Key practices include:

  • Containerization : Waste must be stored in containers that are in good condition, compatible with the chemical, and securely capped when not in use.[2][5][6] Open containers are a common violation of hazardous waste regulations.[5]

  • Labeling : All hazardous waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical names of the contents.[2][6] Chemical abbreviations are not acceptable.[2]

  • Segregation : Incompatible wastes must be segregated to prevent dangerous reactions.[2][4]

  • Accumulation Limits : Laboratories must adhere to limits on the volume of hazardous waste that can be accumulated on-site.[5]

Case-Specific Disposal Procedures for "this compound" Products

Based on available safety data sheets, "this compound" is a component or product name in several distinct formulations. Below are the specific disposal considerations for each.

This compound® High Performance Motor Oil

This product is an automotive engine oil.[7] While not a typical laboratory reagent, it may be used in laboratory equipment.

Disposal Considerations:

The primary concern with used motor oil is its potential contamination with various hazards. Disposal should follow local regulations for used oil. Spills should be contained to prevent entry into waterways.[7]

Spill Response:

  • For spills, absorb the material with an inert substance like vermiculite, sand, or earth and place it in a suitable container for disposal.[8]

  • Contaminated soil may need to be removed for remediation or disposal in accordance with local regulations.[7]

Personal Protective Equipment (PPE) for Handling:

Item Specification
Eye Protection Safety glasses with side shields if contact is likely.
Hand Protection Use of appropriate gloves is recommended.

| Respiratory Protection | Not normally required under adequate ventilation. |

Tenox this compound (Stabilizer for Myrcene)

Tenox this compound is used as a stabilizer in some chemical products, such as Myrcene.[8] The disposal of the primary chemical should be the main focus.

Disposal Considerations:

Chemical waste generators must determine if a discarded chemical is classified as a hazardous waste according to US EPA guidelines (40 CFR Parts 261.3) and consult state and local regulations.[8]

Handling and Storage:

  • Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents.[8]

  • Keep away from heat, sparks, and open flames.[8]

  • Empty containers may retain hazardous residues and should not be subjected to heat or ignition sources.[7][8]

FIRSTLINE™ GT Termite Bait Station

This product is a solid cardboard treated with 0.01% Sulfluramid.[9] It is considered slightly toxic to fish and aquatic organisms.[9]

Disposal Considerations:

  • Empty containers may be disposed of with ordinary household trash as per label recommendations.[9]

  • For larger quantities or non-household settings, the preferred method of disposal is incineration in accordance with local, state, and national regulations.[9]

  • Do not allow the product to enter drains or water courses.[9]

DEADLINE GT (Metaldehyde Pesticide)

DEADLINE GT is a pesticide product containing 4% Metaldehyde.[10]

Disposal Considerations:

Disposal of contents and containers must be in accordance with local, regional, national, and international regulations.[10] As a registered pesticide, specific disposal instructions on the product label must be followed.[10]

Spill Response:

  • For spills, wear appropriate protective clothing.[10]

  • Shovel, sweep, or vacuum the material into a container for disposal.[10]

P1 e102 GT (Racing Fuel)

This product is a highly flammable liquid and vapor that is harmful or fatal if swallowed and may cause genetic defects and cancer.[11] It is also very toxic to aquatic life with long-lasting effects.[11]

Disposal Considerations:

  • Prevent the product from entering drains, waters, or soil.[11]

  • Absorb spills with non-combustible absorbent material (e.g., sand, earth, vermiculite) and place in a container for disposal according to local regulations.[11]

Hazard Summary:

Hazard Classification
Flammability Highly flammable liquid and vapor.[11]
Health Hazards Harmful if swallowed, may be fatal if it enters airways, causes serious eye irritation, may cause drowsiness or dizziness, may cause genetic defects, may cause cancer, suspected of damaging the unborn child, and may cause damage to organs through prolonged exposure.[11]

| Environmental Hazards | Very toxic to aquatic life with long-lasting effects.[11] |

Experimental Protocols and Methodologies

The provided information from safety data sheets does not include detailed experimental protocols. The primary methodology for safe handling and disposal revolves around following the specific guidelines outlined in the product's Safety Data Sheet (SDS) and adhering to general laboratory hazardous waste management plans.[2][5]

General Chemical Waste Disposal Workflow

The following diagram illustrates a generalized workflow for the proper disposal of chemical waste in a laboratory setting, applicable to the various "this compound" products discussed.

cluster_assessment Step 1: Assessment & Preparation cluster_collection Step 2: Collection & Labeling cluster_storage Step 3: Accumulation & Storage cluster_disposal Step 4: Final Disposal node_identify Identify Waste & Consult SDS node_ppe Select Appropriate PPE node_identify->node_ppe Based on Hazards node_container Choose Compatible Waste Container node_ppe->node_container node_label Label Container: 'Hazardous Waste' & Contents node_container->node_label node_segregate Segregate from Incompatible Wastes node_label->node_segregate node_saa Store in Designated Satellite Accumulation Area (SAA) node_segregate->node_saa node_cap Keep Container Securely Capped node_saa->node_cap node_inspect Weekly Inspection of SAA node_cap->node_inspect node_request Request Waste Pickup (via EHS or equivalent) node_inspect->node_request When Full or Time Limit Reached node_documentation Complete Waste Disposal Documentation node_request->node_documentation

Caption: General workflow for hazardous chemical waste disposal in a laboratory setting.

By identifying the specific "this compound" product in use and adhering to the principles outlined in its Safety Data Sheet and general laboratory waste management protocols, researchers can ensure the safe and compliant disposal of these materials.

References

Essential Safety and Logistical Information for Handling GT-1 (LCB10-0200)

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document provides essential safety and logistical guidance for handling the novel siderophore cephalosporin (B10832234) GT-1 (also known as LCB10-0200) in a laboratory setting. This compound is a research compound, and a comprehensive, compound-specific Safety Data Sheet (SDS) was not publicly available at the time of this writing. The following information is based on the general safety profiles of cephalosporin antibiotics and best practices for handling research-grade active pharmaceutical ingredients (APIs). It is imperative to consult the compound-specific SDS provided by the supplier before any handling, storage, or disposal of this compound.

Compound Identification and Hazards

This compound is a novel siderophore-linked cephalosporin antibiotic developed for research against gram-negative pathogens. As with other β-lactam antibiotics, the primary health concerns are potential hypersensitivity reactions.

General Hazards of Cephalosporins:

  • Hypersensitivity: Cephalosporins can cause allergic reactions in sensitized individuals. Reactions can range from mild skin rashes to severe anaphylaxis.[1] There is a low potential for cross-reactivity in individuals with penicillin allergies.[2]

  • Irritation: May cause irritation to the skin, eyes, and respiratory tract upon direct contact or inhalation of dust/aerosols.

  • Gastrointestinal Effects: While primarily associated with therapeutic use, ingestion can lead to adverse gastrointestinal effects.[1]

Personal Protective Equipment (PPE)

Strict adherence to appropriate PPE is mandatory to prevent exposure and potential sensitization.

PPE CategorySpecification
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended for handling neat material or high concentrations.
Eye Protection ANSI Z87.1-compliant safety glasses with side shields are required. A face shield should be worn when there is a significant risk of splashes or aerosol generation.
Body Protection A fully buttoned laboratory coat is required. For procedures with a high risk of contamination, disposable gowns are recommended.
Respiratory Protection For handling powders outside of a certified chemical fume hood or ventilated balance enclosure, a NIOSH-approved respirator (e.g., N95 or higher) is necessary to prevent inhalation of fine particles.
Operational Plan: Handling and Storage

Engineering Controls:

  • All weighing and handling of powdered this compound should be performed in a certified chemical fume hood, a ventilated balance enclosure, or a glove box to minimize inhalation exposure.

  • For solution-based work, a chemical fume hood is recommended to control potential aerosols.

Safe Handling Procedures:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the workspace by lining it with absorbent, disposable bench paper.

  • Weighing: Carefully weigh the required amount of this compound within a ventilated enclosure. Use appropriate tools (e.g., anti-static spatulas) to minimize dust generation.

  • Solubilization: If preparing a solution, add the solvent to the powdered this compound slowly to avoid splashing. Cap and vortex or sonicate as needed to ensure complete dissolution.

  • Post-Handling: After handling, decontaminate all surfaces and equipment. Remove and dispose of PPE as outlined in the disposal plan. Wash hands thoroughly with soap and water.

Storage:

  • Store this compound in a tightly sealed, clearly labeled container.

  • Follow the supplier's specific storage temperature recommendations (e.g., -20°C).

  • Store in a designated, secure area for potent or research compounds, away from incompatible materials.

Disposal Plan

All waste containing this compound must be treated as hazardous chemical waste. Improper disposal can contribute to environmental contamination and the development of antibiotic resistance.[3][4]

Waste StreamDisposal Procedure
Solid Waste All contaminated solid waste (e.g., pipette tips, tubes, gloves, bench paper, contaminated PPE) must be collected in a dedicated, clearly labeled hazardous waste container with a liner.
Liquid Waste Aqueous and solvent-based solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain.
Sharps Waste Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-proof sharps container for hazardous chemical waste.
Decontamination & Destruction Follow your institution's guidelines for chemical waste pickup and disposal. The recommended method for the complete destruction of cephalosporin APIs is high-temperature incineration.[3] Studies on the pyrolysis of cephalosporin residues indicate that high-temperature degradation is an effective disposal method.[5][6]
Emergency Procedures
Emergency SituationImmediate Action
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation or signs of an allergic reaction develop.
Eye Contact Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.
Ingestion Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.
Spill Evacuate the immediate area. Wear appropriate PPE, including respiratory protection. Cover the spill with an absorbent material. Carefully collect the absorbed material and any contaminated debris into a sealed, labeled hazardous waste container. Decontaminate the spill area according to your institution's protocols.

Visualizations

Experimental Workflow: Safe Handling of this compound Powder

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Don Appropriate PPE (Gloves, Lab Coat, Eye Protection) prep2 Prepare Ventilated Enclosure (e.g., Fume Hood) prep1->prep2 weigh Weigh this compound Powder prep2->weigh Begin Handling solubilize Prepare Solution weigh->solubilize decon Decontaminate Surfaces & Equipment solubilize->decon Complete Handling dispose Segregate & Dispose of Waste decon->dispose remove_ppe Doff PPE dispose->remove_ppe wash Wash Hands Thoroughly remove_ppe->wash

Caption: Workflow for the safe handling of powdered this compound in a laboratory setting.

Logical Relationship: PPE and Engineering Controls for Exposure Minimization

G cluster_ppe Personal Protective Equipment (PPE) cluster_eng Engineering Controls center Minimize this compound Exposure gloves Gloves center->gloves Personal Barrier goggles Eye Protection center->goggles Personal Barrier coat Lab Coat center->coat Personal Barrier respirator Respirator (for powders) center->respirator Personal Barrier hood Fume Hood center->hood Environmental Control enclosure Ventilated Enclosure center->enclosure Environmental Control

Caption: Relationship between PPE and engineering controls to minimize this compound exposure.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.